7-(Benzyloxy)isoquinoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
7-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-11H,12H2 |
InChI Key |
TZCRQKUXTYFUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
Foundational & Exploratory
7-(Benzyloxy)isoquinoline: Molecular Identity, Synthetic Workflows, and Pharmacological Applications
Executive Summary
7-(Benzyloxy)isoquinoline is a highly versatile bicyclic heterocyclic compound that serves as a critical intermediate in advanced organic synthesis and drug discovery. Characterized by its isoquinoline core and a lipophilic benzyloxy ether substituent at the C-7 position, this molecule provides a unique structural scaffold for developing complex alkaloids and targeted therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cyclization reactions, and its application in the synthesis of neuroprotective agents and naturally occurring alkaloids.
Chemical Identity & Core Metrics
The molecular architecture of 7-(Benzyloxy)isoquinoline dictates its reactivity and pharmacological utility. The isoquinoline nitrogen acts as a potent nucleophile and hydrogen-bond acceptor, while the benzyloxy group provides steric bulk, lipophilicity, and a chemically labile site for late-stage deprotection (e.g., via palladium-catalyzed hydrogenolysis).
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 7-(Benzyloxy)isoquinoline |
| Molecular Formula | C16H13NO[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Exact Mass | 235.0997 g/mol |
| Core Scaffold | Isoquinoline (Bicyclic aromatic system) |
| Key Substituent | Benzyloxy ether (-O-CH2-C6H5) at C-7 |
| Typical Applications | BACE1 inhibitors, Dibenzopyrrocoline alkaloid synthesis |
Structural Analysis & Mechanistic Properties
The dual nature of 7-(Benzyloxy)isoquinoline makes it highly valuable in medicinal chemistry. The isoquinoline ring system is a privileged scaffold that frequently interacts with enzymatic active sites via
The addition of the benzyloxy group at the 7-position serves two primary mechanistic functions:
-
Pharmacophore Optimization: In the development of
-secretase (BACE) inhibitors for Alzheimer's disease, the bulky, hydrophobic benzyloxy group enhances binding affinity by occupying specific lipophilic pockets within the enzyme's active site[2]. -
Synthetic Versatility: The benzyloxy group acts as a robust protecting group for the underlying 7-hydroxyl moiety. It withstands highly basic and nucleophilic conditions during complex ring-forming reactions, yet can be cleanly removed under mild reductive conditions to reveal the free phenol for further functionalization[3].
Synthetic Pathways & Experimental Workflows
The following protocols detail the validated experimental workflows for synthesizing and utilizing 7-(benzyloxy)isoquinoline derivatives. Every step is designed as a self-validating system, ensuring high yield and purity.
Protocol A: Isolation of 7-Benzyloxy-isoquinoline-3-carboxylic acid methyl ester
This protocol outlines the extraction and purification of a functionalized 7-(benzyloxy)isoquinoline derivative, a key intermediate in the synthesis of benzazole-based BACE inhibitors[2].
-
Step 1: Liquid-Liquid Extraction. The crude reaction mixture is partitioned using ethyl acetate and water.
-
Causality: Ethyl acetate is a moderately polar organic solvent that efficiently solubilizes the lipophilic 7-(benzyloxy)isoquinoline derivative, driving it into the organic phase while leaving inorganic salts and highly polar impurities in the aqueous layer[2].
-
-
Step 2: Desiccation. The organic layer is separated and dried over anhydrous magnesium sulfate (MgSO4).
-
Causality: MgSO4 acts as a desiccant to sequester residual water molecules. This prevents the hydrolytic degradation of the sensitive methyl ester functional group during subsequent concentration steps[2].
-
-
Step 3: Concentration and Chromatography. The solvent is evaporated under reduced pressure, and the residue is purified via silica gel column chromatography using a 20% ethyl acetate in hexane eluent system.
-
Causality: The non-polar hexane rapidly elutes non-polar byproducts, while the 20% ethyl acetate provides the precise polarity required to selectively elute the target compound. This yields the pure ester at a 62.5% yield, validated by LCMS showing a mass-to-charge ratio of 294 (M+H)+[2].
-
Protocol B: Base-Promoted Intramolecular Cyclization
This workflow describes the conversion of 7-benzyloxyisoquinoline derivatives into complex tetracyclic indolo[2,1-a]isoquinolines[3].
-
Step 1: Substrate Solubilization. 1-(2'-bromobenzyl)-7-benzyloxy-3,4-dihydroisoquinoline is dissolved in boiling N,N-Dimethylformamide (DMF).
-
Causality: DMF is a highly polar aprotic solvent. It is chosen because it easily solubilizes both the organic substrate and the inorganic base, while its high dielectric constant stabilizes the highly polarized transition state during the cyclization[3].
-
-
Step 2: Base Addition. Potassium carbonate (K2CO3) is introduced to the refluxing mixture.
-
Causality: K2CO3 functions as a mild, non-nucleophilic base. It facilitates the reaction without cleaving the sensitive benzyloxy ether, a side reaction that stronger bases (like BuLi or KOtBu) might trigger[3].
-
-
Step 3: Thermal C-N Bond Formation. The reaction is maintained at reflux.
-
Causality: The thermal energy overcomes the activation barrier, allowing the isoquinoline nitrogen to perform an intramolecular nucleophilic attack on the aryl bromide. This yields 2-benzyloxy-5,6-dihydroindolo[2,1-a]isoquinoline, which can be further elaborated into dibenzopyrrocoline alkaloids like (+/-)-cryptaustoline and (+/-)-cryptowoline[3].
-
Caption: Synthetic workflow for indolo[2,1-a]isoquinoline assembly via base-promoted cyclization.
Downstream Applications & Target Modulation
Alzheimer's Disease & BACE Inhibition
Derivatives of 7-(benzyloxy)isoquinoline have been heavily investigated as inhibitors of the
By acting as competitive inhibitors, 7-(benzyloxy)isoquinoline derivatives bind to the active site of BACE1. The benzyloxy group enhances the hydrophobic interactions within the enzyme's binding pocket, effectively halting the enzymatic cleavage of APP and reducing the rate of A
Caption: Mechanism of action for 7-(benzyloxy)isoquinoline derivatives as BACE inhibitors.
References
-
Product Index - AA Blocks Source: AA Blocks URL:[Link]
-
A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids Source: Organic Letters, ACS Publications URL:[Link]
- WO2006099379A2 - Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors Source: Google Patents URL
Sources
Pharmacological Potential of 7-(Benzyloxy)isoquinoline Derivatives: A Technical Whitepaper
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, offering versatile hydrogen bonding and π-stacking capabilities. Specifically, 7-(benzyloxy)isoquinoline derivatives have emerged as high-value pharmacological agents and critical synthetic intermediates. The benzyloxy group at the C7 position acts as a bulky, lipophilic moiety that enhances cell membrane permeability and provides steric shielding, while also serving as a cleavable protecting group for downstream phenolic active pharmaceutical ingredients (APIs).
This technical guide explores the mechanistic causality, structural pharmacology, and validated experimental workflows of these derivatives, focusing on their roles in Hypoxia-Inducible Factor (HIF) modulation, antioxidant π-extended analogues, and neuroprotective β-secretase (BACE) inhibition.
Structural Pharmacology & Mechanistic Pathways
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition
7-(Benzyloxy)isoquinoline-3-carboxylate derivatives are foundational to the synthesis and structural-activity relationship (SAR) studies of HIF prolyl hydroxylase (HIF-PH) inhibitors, such as Roxadustat (FG-4592)[1]. Roxadustat is an oral medication used to treat anemia in chronic kidney disease by stabilizing HIF-1α.
Mechanistic Causality: Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation. HIF-PH inhibitors mimic 2-oxoglutarate, binding to the catalytic iron center of PHD. The isoquinoline nitrogen and the C3-carboxylate/carbonyl group chelate the iron, while the C7-benzyloxy (or phenoxy) group occupies a hydrophobic pocket in the enzyme, drastically increasing binding affinity and stabilizing HIF-1α to promote erythropoietin (EPO) transcription[2].
Figure 1: Mechanism of HIF-1α stabilization via 7-(benzyloxy)isoquinoline-mediated PHD inhibition.
π-Extended Resveratrol Analogues (Antioxidant & Anti-Inflammatory)
Recent advancements have utilized the 7-(benzyloxy)isoquinoline core to design π-extended bioisosteres of resveratrol. Resveratrol suffers from poor bioavailability; however, annulation strategies incorporating the isoquinoline scaffold significantly enhance its pharmacological profile[3].
In a pivotal 2021 study, the reduction of methyl 7-(benzyloxy)isoquinoline-3-carboxylate yielded highly active analogues[4]. The nitrogen substitution in the extended aromatic ring alters the electron density, enhancing the compound's ability to scavenge Reactive Oxygen Species (ROS) and downregulate pro-inflammatory cytokines (IL-1β and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[3].
Neuroprotection via BACE Inhibition
Benzazole and isoquinoline derivatives are actively investigated as β-site amyloid precursor protein-cleaving enzyme (BACE) inhibitors[5]. The 7-benzyloxy substitution provides the necessary lipophilicity to cross the blood-brain barrier (BBB) while fitting into the S1' hydrophobic subsite of the BACE1 aspartyl protease, reducing the formation of insoluble Aβ plaques characteristic of Alzheimer's disease[6].
Quantitative Data Summary
The following table summarizes the comparative in vitro efficacy of the 7-(benzyloxy)isoquinoline analogue against standard resveratrol, demonstrating the superiority of the nitrogen-substituted, π-extended scaffold.
| Compound Class | Scaffold Type | ABTS Radical Scavenging (IC₅₀) | NO Production Inhibition (LPS-RAW 264.7) | Cytokine Downregulation |
| Resveratrol (1) | Stilbene | > 5.00 μM | Baseline | Moderate |
| Analogue 5 | Isoquinoline | 2.81 - 3.61 μM | Superior (Dose-dependent) | Significant (IL-1β, IL-6) |
| Analogue 7 | Quinazoline | ~ 3.00 μM | Superior (Dose-dependent) | Significant (IL-1β, IL-6) |
Data synthesized from in vitro evaluations of π-extended resveratrol analogues[3].
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are utilized.
Protocol A: Synthesis of 1-Methyl-4-hydroxy-7-(benzyloxy)isoquinoline-3-carboxylate
This protocol details the Suzuki-Miyaura cross-coupling required to install the C1-methyl group, a critical step in synthesizing HIF-PH inhibitor precursors[1].
Reagents:
-
1-Chloro-4-hydroxy-7-benzyloxyisoquinoline-3-carboxylate (15.0 g)
-
Trimethylboroxine (Methylating agent)
-
Palladium on Carbon (Pd/C) & Triphenylphosphine (Catalyst system)
-
Inorganic Alkali Solution (e.g., Na₂CO₃ / NaOH, 600 mL)
Step-by-Step Workflow:
-
Preparation: Suspend 15.0 g of the 1-chloro precursor in 600 mL of the mixed inorganic alkali solution. Causality: The alkaline environment deprotonates the C4-hydroxyl group, increasing solubility and facilitating the transmetalation step of the Suzuki coupling.
-
Catalyst Addition: Add Pd/C and triphenylphosphine. Causality: Triphenylphosphine acts as a ligand to stabilize the active Pd(0) species generated in situ, preventing catalyst aggregation and ensuring turnover.
-
Coupling: Introduce trimethylboroxine dropwise under an inert atmosphere (N₂ or Argon) and heat to reflux. Causality: Trimethylboroxine is less volatile and more stable than methylboronic acid, providing a steady release of methyl groups for the substitution of the C1-chloride.
-
Self-Validation/Endpoint: Monitor the reaction via TLC or LC-MS. The reaction is complete when the mass shifts from the chlorinated precursor (M) to the methylated product (M - 35.5 + 15).
-
Workup: Filter through Celite to remove Pd/C, acidify to precipitate the product, and recrystallize. Yields typically exceed 16.8 g of the 1-methyl derivative[2].
Figure 2: Self-validating workflow for the Suzuki-Miyaura methylation of the isoquinoline core.
Protocol B: In Vitro Anti-Inflammatory Assay (NO Production Inhibition)
This protocol evaluates the pharmacological potential of the synthesized 7-(benzyloxy)isoquinoline analogues in cellular models[3].
Step-by-Step Workflow:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Pre-treatment: Treat the cells with varying concentrations (e.g., 1, 5, 10 μM) of the 7-(benzyloxy)isoquinoline derivative for 1 hour. Causality: Pre-treatment allows the lipophilic compound to permeate the cell membrane and establish intracellular concentrations prior to the inflammatory insult.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL. Incubate for 24 hours. Causality: LPS binds to TLR4 receptors, triggering the NF-κB pathway and inducing inducible Nitric Oxide Synthase (iNOS) expression.
-
Quantification (Griess Assay): Transfer 100 μL of the culture supernatant to a new plate and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm.
-
Self-Validation: Include a positive control (e.g., Resveratrol) and a negative control (LPS only). The assay is validated if the negative control shows a >5-fold increase in NO production compared to untreated cells. Cytotoxicity must be concurrently measured (e.g., MTT assay) to ensure NO reduction is due to pharmacological inhibition, not cell death[7].
References
-
Nam, K. Y., Damodar, K., Lee, Y., Park, L. S., Gim, J. G., Park, J. P., Jeon, S. H., & Lee, J. T. (2021). "Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation." Molecules, 26(3), 646. Available at:[Link]
- FibroGen Inc. (2018). "The preparation method of Nuo get Si Ta (Roxadustat)." Patent CN108383787A.
- Mjalli, M. M. A., et al. (2006). "Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors." Patent WO2006099379A2.
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Introduction: The Significance of 7-(Benzyloxy)isoquinoline in Modern Chemistry
An In-depth Technical Guide to the Solubility Profile of 7-(Benzyloxy)isoquinoline in Organic Solvents
7-(Benzyloxy)isoquinoline is a heterocyclic aromatic organic compound featuring a benzene ring fused to a pyridine ring, with a benzyloxy group attached at the seventh position.[1] This molecular scaffold is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex target molecules. Understanding its solubility profile is not merely an academic exercise; it is a cornerstone for practical applications, influencing everything from reaction kinetics and purification strategies (like recrystallization) to the formulation of drug candidates. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 7-(Benzyloxy)isoquinoline, a predictive analysis of its behavior in common organic solvents, and a robust, field-proven protocol for its experimental determination.
Pillar 1: Theoretical Framework for Solubility
The solubility of a solute in a solvent is fundamentally governed by the intermolecular interactions between the two substances. The age-old adage "like dissolves like" serves as a useful heuristic, summarizing the principle that substances with similar polarities and intermolecular forces tend to be miscible.[2][3] To predict the solubility of 7-(Benzyloxy)isoquinoline, we must first analyze its molecular structure for features that dictate its interactions.
Molecular Structure Analysis:
-
Aromatic System: The core isoquinoline structure and the appended benzyl group are large, non-polar, and aromatic. These regions interact primarily through van der Waals forces (specifically, London dispersion forces) and π-π stacking, favoring solubility in non-polar and aromatic solvents.
-
Polar Moieties: The molecule contains two key polar features:
The overall solubility is a balance between the large, non-polar hydrocarbon framework and the smaller, polar functional groups.[3] This duality suggests that 7-(Benzyloxy)isoquinoline will exhibit broad solubility across a range of organic solvents, with optimal solubility likely found in solvents of intermediate polarity.
Pillar 2: Predictive Solubility Profile
Based on the theoretical principles outlined above, we can predict the solubility behavior of 7-(Benzyloxy)isoquinoline in various classes of organic solvents. The parent compound, isoquinoline, is known to be soluble in many common organic solvents, including ethanol, ether, and chloroform.[4][6] The addition of the large, relatively non-polar benzyloxy group will likely enhance its solubility in less polar solvents compared to the parent molecule.
Table 1: Predicted Solubility of 7-(Benzyloxy)isoquinoline in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding (acceptor), Dipole-dipole, Dispersion |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | Dipole-dipole, Dispersion |
| Non-Polar Aromatic | Toluene, Benzene | Good to High | π-π stacking, Dispersion |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Dispersion |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Dipole-dipole, Dispersion |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Dipole-dipole, Dispersion |
-
Causality: Solvents like DCM and THF are excellent candidates as they balance polarity—sufficient to interact with the ether and nitrogen moieties—with an organic character that solvates the large aromatic system. In contrast, highly polar protic solvents like water would be poor solvents due to the energetic cost of disrupting their strong hydrogen-bonding network to accommodate the large non-polar molecule.[3] Conversely, purely aliphatic solvents like hexane lack the specific interactions to effectively solvate the polar regions of the molecule, leading to lower solubility.
Pillar 3: The Gold Standard for Experimental Verification
While theoretical prediction is invaluable, empirical data is the ultimate arbiter of solubility. The Equilibrium Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[10][11]
Experimental Workflow: Shake-Flask Method
The following diagram and protocol outline a self-validating system for accurately measuring solubility.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 7-(Benzyloxy)isoquinoline in a given organic solvent at a specified temperature.
-
Preparation:
-
Add an excess amount of solid 7-(Benzyloxy)isoquinoline to a glass vial. The excess is critical to ensure that the final solution is truly saturated.[9]
-
Pipette a precise volume (e.g., 1-5 mL) of the desired organic solvent into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance).[10]
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard, but the exact time should be empirically determined by sampling at various time points (e.g., 24, 36, 48 hours) until the concentration in solution remains constant.[8][12]
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, this step is best performed in conjunction with centrifugation or by filtering the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm).[9][12]
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for the analytical method).
-
Quantify the concentration of 7-(Benzyloxy)isoquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard calibration curve.[9][13]
-
Calculate the original solubility in the solvent, accounting for the dilution factor. It is recommended to perform a minimum of three replicate determinations for each solvent.[10]
-
Trustworthiness: Critical Parameters and Self-Validation
The reliability of a solubility measurement hinges on meticulous control of experimental variables.
-
Solid-State Characterization: The crystalline form (polymorph) of a compound can significantly impact its solubility.[8] It is best practice to characterize the solid material before the experiment and analyze the residual solid after equilibration (e.g., via XRD or DSC) to check for any phase transformations.[9]
-
Temperature Control: Solubility is highly dependent on temperature.[14][15] Maintaining a constant and accurately reported temperature is essential for reproducibility.[16]
-
Purity: The purity of both the solute and the solvent must be high, as impurities can alter the measured solubility.
-
pH Measurement (Aqueous Systems): While this guide focuses on organic solvents, it is crucial to note that for aqueous media, the pH of the final saturated solution must be measured, as the basicity of the isoquinoline nitrogen makes its solubility pH-dependent.[8]
Safety and Handling
As a responsible scientist, safety is paramount. According to available safety data, 7-(Benzyloxy)isoquinoline is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1][17][18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]
-
Storage: Store the compound in a tightly sealed container in a dry, cool environment, often in a freezer at or below -20°C as recommended by suppliers.[17]
Conclusion
The solubility profile of 7-(Benzyloxy)isoquinoline is dictated by a balance of its large, non-polar aromatic structure and its polar nitrogen and ether functionalities. This leads to a predicted favorable solubility in solvents of moderate polarity, such as dichloromethane, THF, and acetone. For definitive quantification, the equilibrium shake-flask method provides a robust and reliable experimental framework. By carefully controlling key parameters such as temperature, equilibration time, and solid-state form, researchers can generate high-quality, reproducible data that is essential for advancing research and development in any field utilizing this versatile chemical intermediate.
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- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Google Cloud URL
- Title: 7-Benzyloxyquinoline | C16H13NO | CID 3035604 Source: PubChem URL
- Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL
- Title: Solubility of Organic Compounds Source: Chemistry Steps URL
- Title: Solubility in organic solvents Definition Source: Fiveable URL
- Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Millipore Corporation URL
- Source: National Institutes of Health (NIH)
- Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC Source: World Health Organization URL
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Unknown URL
- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: CORE URL
- Title: [Good laboratory practice of equilibrium solubility measurement] Source: PubMed URL
- Title: 7-(Benzyloxy)
- Title: Solubility Measurement〈G2-6-190〉 Source: PMDA URL
- Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Title: Shake-Flask Solubility Assay Source: Enamine URL
- Title: ISOQUINOLINE Source: Ataman Kimya URL
- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Unknown URL
- Title: What factors affect solubility?
- Title: Solubility factors when choosing a solvent Source: Labclinics URL
- Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL
- Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL
- Title: Preparation and Properties of Isoquinoline Source: Unknown URL
- Title: Isoquinoline Source: Wikipedia URL
- Title: TCI AMERICA SAFETY DATA SHEET Source: Spectrum Chemical URL
- Title: Isoquinoline SDS, 119-65-3 Safety Data Sheets Source: ECHEMI URL
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- Title: ISOQUINOLINE Source: Ataman Kimya URL
- Title: 131802-60-3 | 7-(Benzyloxy)
- Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: MDPI URL
- Title: Showing Compound Isoquinoline (FDB012557)
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Regioselective Synthesis of 7-Substituted Isoquinolines: From Classical Cyclizations to Modern C–H Functionalization
Executive Summary
Isoquinolines are privileged heterocyclic scaffolds embedded within the core of numerous biologically active alkaloids (e.g., papaverine, emetine) and advanced therapeutics like ecteinascidin 743 1. While functionalization at the 1-, 3-, and 4-positions is readily achieved via standard cyclization methodologies, the regioselective synthesis of 7-substituted isoquinolines has historically presented a formidable synthetic bottleneck. This technical guide critically examines the mechanistic logic behind 7-substituted isoquinoline synthesis, tracing the evolution from classical electrophilic cyclizations to state-of-the-art transition-metal-catalyzed C–H activation.
The Regioselectivity Challenge in Classical Syntheses
The Pomeranz-Fritsch reaction remains a foundational method for de novo isoquinoline construction. The reaction proceeds via the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form an aminoacetal, followed by strong acid-catalyzed cyclization 1. However, targeting the 7-position specifically requires a meta-substituted benzaldehyde precursor, which introduces competing reaction pathways.
Mechanistic Causality: The ring closure requires a strong acid (e.g., sulfuric acid) to generate a highly electrophilic protonated imine. For a meta-substituted substrate (such as 3-methoxybenzaldehyde), electrophilic aromatic substitution can occur at two positions: ortho or para to the electron-donating substituent. Attack at the para position yields the desired 7-substituted isoquinoline, while attack at the ortho position yields the 5-substituted isomer. Because the ortho position is sterically congested by the adjacent substituent, the para attack is kinetically favored 2. Despite this preference, the inherent generation of 5-substituted byproducts necessitates rigorous, yield-depleting chromatographic separation. Furthermore, substrates bearing electron-withdrawing groups deactivate the aromatic ring, often stalling the reaction entirely.
Figure 1: Regioselectivity logic and steric causality in the classical Pomeranz-Fritsch synthesis.
Late-Stage Functionalization via Palladium Catalysis
To bypass the regiochemical ambiguities of de novo cyclization, modern drug discovery workflows frequently rely on the late-stage functionalization of pre-synthesized scaffolds. 7-Bromoisoquinoline serves as an ideal, commercially available electrophile for palladium-catalyzed cross-coupling 2.
Mechanistic Rationale: The oxidative addition of Pd(0) into the C7–Br bond is highly efficient due to the electron-deficient nature of the isoquinoline ring. By modulating the ligand environment, chemists can direct the catalytic cycle toward diverse functionalizations. For instance, converting 7-bromoisoquinoline to 7-cyanoisoquinoline via Pd-catalyzed cyanation provides a versatile functional handle that can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, enabling rapid library generation for structure-activity relationship (SAR) studies 2.
Quantitative Comparison of Pd-Catalyzed Strategies
| Reaction Type | Reagents & Catalyst | Typical Yield Range | Mechanistic Advantage | Limitation |
| Suzuki-Miyaura | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 70–95% | High functional group tolerance; mild biphasic conditions. | Requires pre-formed, stable boronic acids. |
| Sonogashira | Terminal Alkyne, Pd(PPh₃)₄, CuI | 65–90% | Direct installation of sp-hybridized carbons. | Risk of copper-induced alkyne homocoupling (Glaser coupling). |
| Heck | Acrylates/Alkenes, Pd(OAc)₂, PR₃ | 60–85% | High atom economy; ideal for side-chain elongation. | Potential for E/Z isomerization of olefinic products. |
| Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf | 75–95% | Installs a versatile -CN handle for downstream elaboration. | Toxicity of cyanide source requires strict safety protocols. |
De Novo Synthesis via Rh(III)-Catalyzed C–H Activation
The most significant paradigm shift in isoquinoline synthesis is the advent of Rh(III)-catalyzed oxidative[4+2] annulation. This methodology allows for the direct coupling of simple benzamides, oximes, or benzylamines with internal alkynes, constructing the isoquinoline core with absolute regiocontrol 3.
Mechanistic Causality: The catalytic cycle is initiated by the coordination of a directing group (e.g., N-methoxyamide or N-hydroxyoxime) to the cationic[Cp*RhCl₂]₂ center. The critical C–H activation step proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism 4. The use of an acetate base (like CsOAc) is not merely for pH control; the acetate ligand acts as an intramolecular proton shuttle, significantly lowering the activation energy for C–H bond cleavage.
Following alkyne insertion into the resulting rhodacycle, reductive elimination forms the C–N bond. Crucially, the N–O bond of the directing group acts as an internal oxidant, cleaving to regenerate the active Rh(III) catalyst. This elegant design eliminates the need for stoichiometric external oxidants (such as Cu(OAc)₂), streamlining the purification process and improving atom economy 4.
Figure 2: Mechanistic pathway of Rh(III)-catalyzed C-H activation and annulation.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems to ensure maximum reproducibility and quality control in a laboratory setting.
Protocol A: Rh(III)-Catalyzed Synthesis of 7-Substituted Isoquinolines via C–H Annulation
This protocol utilizes an internal oxidant strategy for high atom economy.
-
Reaction Setup: In a flame-dried Schlenk tube, charge the N-methoxy-3-substituted benzamide (1.0 mmol), an internal alkyne (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and CsOAc (0.3 mmol, 30 mol%).
-
Solvent Addition: Add anhydrous methanol (5.0 mL) under a positive pressure of nitrogen. Seal the tube tightly.
-
Causality Check: Elevated temperature provides the thermodynamic driving force for the CMD step, while the polar protic nature of methanol stabilizes the cationic Rh-intermediates during the catalytic cycle.
-
-
Execution: Heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove rhodium catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation & QC: Monitor the reaction via TLC. The successful formation of the isoquinoline core is indicated by the disappearance of the UV-active benzamide spot and the emergence of a highly fluorescent blue/green spot under 365 nm UV light. ¹H NMR validation must show a characteristic downfield singlet (approx. 9.0–9.2 ppm) corresponding to the C1 proton of the newly formed isoquinoline ring.
Protocol B: Palladium-Catalyzed Suzuki Coupling of 7-Bromoisoquinoline
A robust method for late-stage aryl diversification.
-
Reaction Setup: Combine 7-bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add a thoroughly degassed biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (4:1 v/v, 10 mL).
-
Causality Check: The biphasic system is critical; dioxane solubilizes the organic components, while water dissolves the carbonate base necessary to form the reactive boronate complex [Ar-B(OH)₃]⁻, which drives the transmetalation step at the phase boundary.
-
-
Execution: Heat the mixture to 90 °C for 8 hours under an inert argon atmosphere.
-
Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validation & QC: The aqueous layer should become progressively darker as Pd(0) nanoparticles aggregate post-reaction (a visual indicator of catalyst turnover). LC-MS analysis of the crude mixture must show the complete consumption of the 7-bromoisoquinoline isotope pattern (M / M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br) and the appearance of the desired cross-coupled product mass.
References
- Benchchem.
- Thieme Connect. Product Class 5: Isoquinolines.
- Li, X. Chem Soc Rev CRITICAL REVIEW: Rhodium(III)
- Baran, P. S., et al.
- ResearchGate. Rh(III)
Sources
Biological Activity of Benzyl Ether Isoquinoline Analogs: A Technical Guide to Bisbenzylisoquinoline Alkaloids (bisBIAs)
Executive Summary
Benzyl ether isoquinoline analogs, predominantly known as bisbenzylisoquinoline alkaloids (bisBIAs), represent a structurally complex and pharmacologically rich class of natural products. Characterized by two benzylisoquinoline moieties linked via diaryl ether bonds, these compounds exhibit profound biological activities. This technical guide synthesizes the mechanistic pharmacology of bisBIAs, focusing on their roles in reversing multidrug resistance (MDR) in oncology, modulating calcium channels in inflammatory diseases, and their emerging antiviral efficacy.
Structural Phylogeny & Chemical Architecture
BisBIAs are primarily isolated from tropical and subtropical plant families such as Menispermaceae, Berberidaceae, and Lauraceae [1]. The core architecture consists of two benzyltetrahydroisoquinoline units connected by one to three diaryl ether linkages (e.g., diphenyl ether, benzyl phenyl ether) or occasionally biphenyl bonds [2].
The sterically crowded and electron-rich nature of these ether linkages dictates the molecule's three-dimensional conformation, which is critical for target binding [3]. The stereochemistry at the C-1 and C-1' positions further defines their specific affinity for membrane-bound transporters, ion channels, and viral replication complexes.
Mechanistic Pharmacology
Oncology: Reversal of P-glycoprotein-Mediated Multidrug Resistance
A major hurdle in cancer chemotherapy is multidrug resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). BisBIAs, notably tetrandrine and the naturally occurring seco-analogue muraricine , act as potent P-gp inhibitors [4, 5].
Mechanistically, tetrandrine directly binds to P-gp, stimulating its ATPase activity while simultaneously competing with chemotherapeutic substrates (e.g., paclitaxel, vincristine) for the efflux pocket [6]. This competitive inhibition prevents the extrusion of the cytotoxic drug, leading to intracellular accumulation and subsequent tumor cell apoptosis.
Mechanism of Tetrandrine-mediated P-glycoprotein inhibition and MDR reversal.
Neuroinflammation & Calcium Channel Modulation
Beyond oncology, bisBIAs exhibit significant anti-inflammatory and vasodilatory effects. Curine , a prominent bisBIA, exerts its biological activity by blocking L-type voltage-dependent Ca2+ channels [7].
By shifting the steady-state inactivation curve of these channels toward more hyperpolarized potentials, curine decreases intracellular Ca2+ transients. This reduction in calcium influx prevents the activation of calcium-dependent signaling pathways, leading to smooth muscle vasorelaxation and the stabilization of mast cells and eosinophils in allergic responses [8].
Curine-mediated L-type calcium channel blockade and subsequent vasorelaxation.
Antiviral Efficacy
Recent pharmacological screenings have identified bisBIAs as promising antiviral agents. Analogs such as neferine and its desmethyl derivatives (isoliensinine and liensinine) have demonstrated efficacy against HIV-1 by interfering with viral replication pathways and protecting peripheral blood mononuclear cells [9].
Quantitative Pharmacodynamics
The following table summarizes the quantitative biological activity of key benzyl ether isoquinoline analogs across different therapeutic targets:
| Compound | Primary Target | Cell Line / Model | Biological Activity (IC50 / EC50) | Key Pharmacological Outcome |
| Tetrandrine | P-glycoprotein (ABCB1) | KBv200 (Human Carcinoma) | ~0.625 - 2.5 µM | 10-fold reversal of paclitaxel resistance [6] |
| Muraricine | P-glycoprotein (ABCB1) | VCR-R CEM (Leukemia) | ~10.0 - 20.0 µM | Reversal of vincristine chemoresistance [4] |
| Curine | L-type Ca2+ Channel | A7r5 (Rat Smooth Muscle) | ~9.0 µM | Inhibition of Ca2+ transients; vasorelaxation [7] |
| Neferine | Viral Replication Complex | In vitro HIV-1 Assay | ~15.0 - 30.0 µM | Inhibition of HIV-1 viral replication [9] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate specific mechanistic variables.
Protocol 1: P-glycoprotein Efflux Inhibition Assay (Flow Cytometry)
Rationale: To quantify the reversal of MDR, we measure the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine-123). Using a P-gp overexpressing cell line (KBv200) ensures the baseline efflux is high, providing a wide dynamic range to observe bisBIA-mediated inhibition [10].
-
Cell Preparation: Seed KBv200 cells (MDR positive) and parental KB cells (MDR negative, internal control) at
cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂. -
Compound Treatment: Pre-treat cells with the bisBIA analog (e.g., Tetrandrine at 1.0 µM and 2.5 µM) for 2 hours.
-
Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (Verapamil or Tariquidar at 10 µM) to validate assay sensitivity and rule out solvent toxicity.
-
-
Substrate Incubation: Add Rhodamine-123 (5 µM) to all wells. Incubate for exactly 60 minutes in the dark to allow P-gp-mediated steady-state cycling.
-
Efflux Phase: Wash cells rapidly with ice-cold PBS to halt transport. Resuspend in substrate-free media containing the respective bisBIA treatments and incubate for another 60 minutes to measure efflux retention.
-
Quantification: Harvest cells via trypsinization, wash twice with ice-cold PBS, and analyze via flow cytometry (excitation 488 nm, emission 530 nm).
-
Data Interpretation: An increase in mean fluorescence intensity (MFI) in the KBv200 cells treated with the bisBIA compared to the vehicle control indicates successful P-gp efflux inhibition.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Currents
Rationale: To prove that vasorelaxation is directly caused by ion channel blockade rather than downstream receptor antagonism, whole-cell patch-clamp isolates the L-type Ca2+ current (
-
Cell Isolation: Culture A7r5 rat thoracic aorta smooth muscle cells. Plate on glass coverslips.
-
Solution Preparation: Use a Ba2+-containing external solution. Causality: Barium is used to amplify currents through Ca2+ channels and block K+ channels. Use a Cs+-based internal pipette solution to further eliminate outward K+ currents.
-
Patch Configuration: Establish a giga-ohm seal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance). Rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply 300 ms depolarizing step pulses from -60 mV to +50 mV in 10 mV increments.
-
Compound Application: Perfuse the bisBIA (e.g., Curine at 1-10 µM) continuously into the bath.
-
Self-Validation Step: Apply Nifedipine (1 µM) at the end of the experiment to confirm the recorded currents are exclusively L-type Ca2+ currents.
-
-
Analysis: Plot the current-voltage (I-V) relationship. A reduction in peak inward current amplitude without a shift in the activation threshold confirms direct channel blockade.
References
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. 1
-
SECOBISBENZYLISOQUINOLINE ALKALOIDS – CHEMISTRY AND PHARMACOLOGY. World Health Organization (WHO).2
-
BISBENZYLISOQUINOLINE ALKALOIDS: BIOLOGICAL SIGNIFICANCE AND SYNTHETIC ADVANCES. Development of Science. 3
-
Racemic total synthesis and evaluation of the biological activities of the isoquinoline–benzylisoquinoline alkaloid muraricine. ResearchGate. 4
-
Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. PubMed / NIH. 5
-
In Vitro and In Vivo Characterizations of Tetrandrine on the Reversal of P-Glycoprotein-mediated Drug Resistance to Paclitaxel. Anticancer Research. 6
-
Curine, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells. PubMed / NIH. 7
-
Curine inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma. Ovid. 8
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC / NIH. 9
-
Effect of five novel 5‑substituted tetrandrine derivatives on P‑glycoprotein‑mediated inhibition and transport in Caco‑2 cells. Spandidos Publications. 10
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. devos.uz [devos.uz]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Curine, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Thermodynamic Stability and Reactivity Profiling of 7-(Benzyloxy)isoquinoline: A Comprehensive Technical Guide
Executive Summary
For drug development professionals and synthetic chemists, understanding the thermodynamic stability of pharmacophores and synthetic intermediates is paramount. 7-(Benzyloxy)isoquinoline is a critical structural motif, frequently utilized as a precursor in the formal synthesis of complex tetracyclic dibenzopyrrocoline alkaloids, such as (±)-cryptaustoline and (±)-cryptowoline.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 7-(Benzyloxy)isoquinoline. We dissect the energetic landscape of its isoquinoline core, the bond dissociation thermodynamics of the benzyloxy ether linkage, and its behavior under thermal and solvated stress. Furthermore, we provide self-validating experimental protocols for empirically profiling its thermodynamic parameters in a laboratory setting.
Structural Thermodynamics & Conformational Landscape
The thermodynamic stability of 7-(Benzyloxy)isoquinoline is governed by the interplay between the rigid, aromatic isoquinoline core and the flexible, sterically demanding benzyloxy substituent at the C7 position.
The Isoquinoline Core: Solvation and Aromaticity
Isoquinoline is a highly stable heteroaromatic system. However, its thermodynamic stability in solution is heavily dependent on the solvation free energy (
Thermodynamics of the Benzyloxy Ether Linkage
The benzyloxy group (-OCH
-
-C-H Bond Dissociation: The BDE of the
-C-H bond in a standard benzyl ether is approximately 85.8 kcal/mol . This relatively low BDE makes the benzylic position a prime target for hydrogen atom transfer (HAT) and radical-mediated degradation. -
C-O Bond Cleavage: The C-O ether bond itself possesses a dissociation energy of roughly 84.8 to 85.3 kcal/mol , which is nearly identical to a standard C-C bond. Consequently, thermal cleavage of the ether bond requires significant energy input (e.g., catalytic hydrogenolysis or harsh Lewis acidic conditions).
Table 1: Quantitative Thermodynamic Parameters of Structural Sub-Units
| Thermodynamic Parameter | Estimated Value | Mechanistic Implication |
| ~85.8 kcal/mol | Susceptible to radical abstraction and autoxidation. | |
| C-O Ether Bond Energy | ~84.8 - 85.3 kcal/mol | High thermal stability; requires catalysis for cleavage. |
| Isoquinoline N-Protonation | Exothermic (Solvent dependent) | Protonation drastically alters solubility and conformational energy. |
| Cyclization Activation Energy ( | > 25 kcal/mol | Requires high-boiling solvents (e.g., DMF at 153°C) to overcome. |
Mechanistic Reactivity & Thermal Degradation Pathways
The thermodynamic stability of 7-(Benzyloxy)isoquinoline is most rigorously tested during its conversion into higher-order alkaloids. A classic example is the base-mediated intramolecular cyclization used to form indolo[2,1-a]isoquinolines.
Base-Mediated Cyclization Thermodynamics
When subjected to basic conditions (e.g., K
-
Thermal Energy: The high boiling point of DMF (153°C) provides the necessary thermal kinetic energy to overcome the high activation barrier (
) of the nucleophilic addition of the isoquinoline nitrogen. -
Transition State Stabilization: The high dielectric constant of DMF stabilizes the highly polar transition state during the formation of the stable conjugated "indole ring" system.
The reaction is driven forward because the resulting tetracyclic indolo[2,1-a]isoquinoline represents a deep thermodynamic sink —a highly conjugated, low-energy state that prevents reversible ring-opening.
Caption: Thermodynamic energy flow of the base-mediated cyclization of 7-(Benzyloxy)isoquinoline.
Experimental Protocols for Thermodynamic Profiling
To ensure trustworthiness and reproducibility in drug development, empirical validation of thermodynamic stability is required. The following protocols are designed as self-validating systems to measure the stability and degradation kinetics of 7-(Benzyloxy)isoquinoline.
Protocol 1: Solution-Phase Thermodynamic Stability via Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during molecular interactions. By titrating a Lewis acid (e.g., BCl
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 7-(Benzyloxy)isoquinoline in anhydrous dichloromethane (DCM) to a precise concentration of 1.0 mM. Rationale: Anhydrous conditions prevent exothermic quenching of the Lewis acid by atmospheric moisture, ensuring data integrity.
-
Titrant Preparation: Prepare a 10.0 mM solution of BCl
in anhydrous DCM. -
Equilibration: Load the sample into the ITC cell and the titrant into the syringe. Equilibrate the system at 298.15 K until a stable baseline is achieved (< 10 ncal/s variance).
-
Titration Execution: Program the ITC to perform 20 sequential injections of 2.0
L of BCl , with a 150-second interval between injections to allow the system to return to thermal equilibrium. -
Data Processing: Integrate the heat pulses and fit the data to an independent binding model to extract the binding affinity (
), enthalpy ( ), and entropy ( ). The Gibbs free energy ( ) is subsequently calculated via .
Protocol 2: Forced Degradation & Ether Cleavage Analysis
Causality: To establish shelf-life and formulation stability, the molecule must be subjected to forced thermal and oxidative stress. Using an internal standard ensures that any loss of the parent compound is accurately quantified against degradation products (mass balance).
Step-by-Step Methodology:
-
Matrix Formulation: Prepare a 5.0 mg/mL solution of 7-(Benzyloxy)isoquinoline in a 50:50 mixture of Acetonitrile and 0.1 M HCl (aqueous). Add 1.0 mg/mL of 1-bromo-3,5-bis(trifluoromethyl)benzene as a quantitative internal standard.
-
Thermal Stress: Seal the solution in a high-pressure glass vial and incubate in a thermomixer at 80°C for 72 hours.
-
Sampling: Extract 50
L aliquots at and hours. Quench the reaction immediately by neutralizing with 0.1 M NaOH and diluting 1:10 in cold methanol. -
LC-MS/NMR Analysis: Analyze the aliquots using LC-MS (ESI+) to monitor the disappearance of the parent mass (
236.1) and the appearance of 7-hydroxyisoquinoline ( 146.1) and benzyl alcohol/benzaldehyde. -
Kinetic Calculation: Plot the natural log of the remaining parent compound concentration versus time to determine the first-order degradation rate constant (
) and half-life ( ).
Caption: Self-validating experimental workflow for thermodynamic and degradation profiling.
Conclusion
The thermodynamic stability of 7-(Benzyloxy)isoquinoline is characterized by a highly robust heteroaromatic core juxtaposed with a benzyloxy group that exhibits specific vulnerabilities at the
References
-
A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids Source: Organic Letters (American Chemical Society), 2000. URL:[Link]
-
A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers Source: Journal of the American Chemical Society (JACS), 2013. URL:[Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies Source: ACS Catalysis, 2014. URL:[Link]
-
Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline Source: Thermochimica Acta / DergiPark, 2023. URL:[Link]
7-(Benzyloxy)isoquinoline: A Strategic Precursor in the Synthesis of Pharmaceutical Alkaloids
Executive Summary
In the landscape of pharmaceutical alkaloid synthesis, the isoquinoline core serves as a foundational scaffold for numerous biologically active compounds. Specifically, 7-(benzyloxy)isoquinoline and its derivatives act as highly versatile precursors. This technical guide explores the mechanistic causality, self-validating protocols, and strategic utility of 7-(benzyloxy)isoquinoline in synthesizing two major classes of pharmaceutical alkaloids: the dibenzopyrrocoline alkaloids (e.g., cryptaustoline and cryptowoline) and the benzylisoquinoline alkaloids (e.g., reticuline, a universal opiate precursor).
Chemical Rationale: The Role of the Benzyloxy Group
The selection of a benzyloxy protecting group at the C-7 position of the isoquinoline ring is not arbitrary; it is a calculated experimental choice driven by both electronic and steric requirements.
-
Electronic Activation: During intramolecular cyclization events, the electron-donating nature of the oxygen atom enriches the electron density of the isoquinoline core, stabilizing transition states during nucleophilic attacks.
-
Orthogonal Deprotection: The benzyl ether is highly robust under strongly basic conditions and high temperatures (e.g., boiling DMF)[1]. However, it can be selectively cleaved later in the synthetic workflow via catalytic hydrogenolysis (Pd/C, H₂) or acidic cleavage without disrupting the newly formed alkaloid skeleton[2].
Pathway I: Synthesis of Dibenzopyrrocoline Alkaloids
Dibenzopyrrocoline alkaloids, such as (±)-cryptaustoline and (±)-cryptowoline, are naturally occurring compounds isolated from the bark of Cryptocarya bowiei[3]. They exhibit notable antileukemic and antitumor activities[1].
Mechanistic Causality
The formal synthesis of these alkaloids relies on the construction of a unique nitrogen-containing tetracyclic structure: the indolo[2,1-a]isoquinoline core[1]. The critical transformation is the intramolecular cyclization of 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines bearing a 7-benzyloxy group.
Why K₂CO₃ in DMF? Experimental evidence shows that the cyclization requires a specific basicity threshold. Potassium carbonate (K₂CO₃) provides the optimal basicity to facilitate the nucleophilic addition of the isoquinoline nitrogen to the brominated benzyl ring. Stronger bases, such as Butyl lithium (BuLi) or Potassium tert-butoxide (KOtBu), fail to yield the desired product, likely due to competing degradation pathways or unwanted deprotonation events[1].
Step-by-Step Methodology
Protocol for the cyclization to 2-benzyloxy-5,6-dihydroindolo[2,1-a]isoquinolines:
-
Preparation: Synthesize the precursor, 7-benzyloxy-1-(2'-bromobenzyl)-3,4-dihydroisoquinoline, via a standard Bischler-Napieralski reaction.
-
Reaction Setup: Dissolve the precursor in anhydrous N,N-dimethylformamide (DMF) to ensure a high boiling point and excellent solvation of ionic species.
-
Base Addition: Add 2.0 molar equivalents of anhydrous K₂CO₃[1].
-
Thermal Cyclization: Heat the mixture to reflux (boiling DMF) under an inert argon atmosphere for 72 hours. The thermal energy drives the nucleophilic attack of the nitrogen, displacing the bromide ion to form the indole ring.
-
Workup: Cool the reaction mixture to room temperature, dilute with distilled water, and extract thoroughly with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via crystallization to yield the tetracyclic intermediate[1].
-
Elaboration: Subject the intermediate to standard deprotection (cleaving the 7-benzyloxy group) and methylation to yield (±)-cryptaustoline or (±)-cryptowoline[1].
Figure 1: Synthetic workflow for dibenzopyrrocoline alkaloids via 7-benzyloxyisoquinoline.
Pathway II: Synthesis of Benzylisoquinoline Alkaloids (Reticuline)
Reticuline is a central intermediate in the biosynthesis of opiate alkaloids, including morphine, codeine, and papaverine. The synthesis of (±)-reticuline can be efficiently achieved utilizing 6-methoxy-7-benzyloxyisoquinoline via Reissert compound chemistry[2].
Mechanistic Causality
A Reissert compound is formed by treating an isoquinoline with an acyl chloride and potassium cyanide. This temporarily saturates the nitrogen-containing ring, rendering the C-1 position highly acidic and susceptible to nucleophilic alkylation[2].
Why use Phase-Transfer Catalysts and Crown Ethers? During Reissert compound formation in aqueous conditions, hydroxide ions can compete with cyanide ions, leading to the formation of an unwanted pseudobase[2]. Utilizing a biphasic dichloromethane-water system with a phase-transfer catalyst (e.g., cetrimonium bromide) heavily suppresses this side reaction[2]. Furthermore, during the subsequent alkylation step, using KOH in the presence of dicyclohexyl-18-crown-6 sequesters the potassium cation. This leaves a highly reactive, "naked" hydroxide anion that efficiently deprotonates the C-1 position, significantly boosting yields compared to traditional Lithium diisopropylamide (LDA) methods[4].
Step-by-Step Methodology
Protocol for the Reissert-mediated synthesis of (±)-reticuline:
-
Reissert Formation: Dissolve 6-methoxy-7-benzyloxyisoquinoline in a dichloromethane/water biphasic system. Add KCN and a catalytic amount of cetrimonium bromide[2].
-
Acylation: Slowly add benzoyl chloride dropwise at 0°C with vigorous stirring. Isolate the resulting N-benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert compound) via organic extraction[2].
-
Alkylation Setup: Dissolve the Reissert compound in benzene. Add solid KOH and a catalytic amount of dicyclohexyl-18-crown-6[4].
-
Electrophile Addition: Introduce 3-benzyloxy-4-methoxybenzyl chloride. Stir until the C-1 alkylation is complete[4].
-
Hydrolysis: Treat the alkylated intermediate with an alkaline solution to hydrolyze the N-benzoyl and cyano groups, yielding the 1-benzylisoquinoline derivative[2].
-
Final Elaboration: Quaternarize the nitrogen with methyl iodide (MeI), reduce the resulting iminium intermediate with sodium borohydride (NaBH₄), and remove the benzyl protecting groups via acidic cleavage to afford (±)-reticuline[2].
Figure 2: Reissert-mediated synthesis of (±)-reticuline from 6-methoxy-7-benzyloxyisoquinoline.
Quantitative Data Summary
The following table summarizes the critical experimental parameters and efficiencies of the two primary pathways utilizing the 7-(benzyloxy)isoquinoline scaffold.
| Parameter | Pathway 1: Dibenzopyrrocoline Alkaloids | Pathway 2: Benzylisoquinoline Alkaloids |
| Target Alkaloid(s) | (±)-Cryptaustoline, (±)-Cryptowoline | (±)-Reticuline (Opiate precursor) |
| Direct Precursor | 7-benzyloxy-1-(2'-bromobenzyl)-3,4-dihydroisoquinoline | 6-Methoxy-7-benzyloxyisoquinoline |
| Key Intermediate | 2-Benzyloxy-5,6-dihydroindolo[2,1-a]isoquinoline | 1-Alkylated Reissert Compound |
| Primary Base/Catalyst | K₂CO₃ (2.0 mol equiv) | KOH / Dicyclohexyl-18-crown-6 |
| Solvent System | Boiling N,N-dimethylformamide (DMF) | Benzene (Alkylation phase) |
| Key Reaction Yield | 76% – 95% (Cyclization step) | >90% (Alkylation step) |
| Overall Yield | High efficiency formal synthesis | ~25% overall yield from starting material |
Conclusion
7-(Benzyloxy)isoquinoline is far more than a simple building block; it is a strategically protected scaffold that dictates the success of complex alkaloid syntheses. Whether acting as the electronic enabler for high-yield DMF/K₂CO₃ cyclizations to form dibenzopyrrocolines, or serving as the foundational core for Reissert-mediated reticuline synthesis, understanding the causality behind its reactivity allows researchers to design robust, self-validating protocols for pharmaceutical drug development.
References
-
Orito, K., Harada, R., Uchiito, S., & Tokuda, M. (2000). A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids. Organic Letters, 2(13), 1799–1801. URL: [Link]
-
Brossi, A. (Ed.). (1987). The Alkaloids: Chemistry and Pharmacology, Volume 31. Academic Press. URL: [Link]
Sources
Structural and Functional Divergence: 7-Hydroxyisoquinoline vs. 7-(Benzyloxy)isoquinoline
Executive Summary
In the realm of heterocyclic chemistry, the isoquinoline scaffold serves as a privileged structure for both optoelectronic materials and pharmaceutical agents. A critical structural node on this scaffold is the 7-position. The functionalization of this position—specifically comparing the free phenol in 7-hydroxyisoquinoline (7-HIQ) to its etherified counterpart, 7-(benzyloxy)isoquinoline (7-BIQ) —dictates the molecule's physicochemical behavior, photophysics, and synthetic utility.
This whitepaper provides an in-depth technical analysis of the differences between these two molecules, exploring the causality behind their divergent properties, detailing self-validating protocols for their interconversion, and mapping their distinct applications in materials science and drug discovery.
Physicochemical and Structural Comparison
The fundamental difference between 7-HIQ and 7-BIQ lies in the presence of a free hydroxyl (-OH) group versus a benzyl ether (-O-CH₂-Ph) protecting group. This single modification drastically alters the hydrogen-bonding network, lipophilicity, and electronic distribution of the isoquinoline core.
-
7-Hydroxyisoquinoline (7-HIQ): The free hydroxyl group acts as both a hydrogen bond donor and acceptor. This leads to strong intermolecular interactions, resulting in a high melting point and limited solubility in non-polar solvents. The acidic nature of the phenol (pKa ~5.68)[1] allows it to participate in proton-transfer dynamics.
-
7-(Benzyloxy)isoquinoline (7-BIQ): The bulky, lipophilic benzyl group masks the hydrogen bond donor capability. This modification significantly increases the partition coefficient (LogP), lowers the melting point by disrupting crystal lattice H-bonding, and enhances solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), making it an ideal intermediate for cross-coupling and medicinal chemistry workflows[2].
Quantitative Data Summary
| Property | 7-Hydroxyisoquinoline (7-HIQ) | 7-(Benzyloxy)isoquinoline (7-BIQ) |
| Molecular Formula | C₉H₇NO | C₁₆H₁₃NO |
| Molecular Weight | 145.16 g/mol | 235.28 g/mol |
| CAS Number | 7651-83-4 | Variable (Synthetic Intermediate) |
| Melting Point | 226–228 °C[1] | ~60–65 °C (Estimated) |
| pKa | 5.68 (Phenolic/Amine balance)[3] | ~5.0 (Isoquinoline nitrogen only) |
| H-Bond Donors | 1 | 0 |
| ESPT Capability | Yes (Highly Active)[3] | No |
| Primary Utility | Optoelectronics, Quinine synthesis[4] | Drug discovery, Kinase inhibitors[2] |
Mechanistic Photophysics: The ESPT Phenomenon
The most profound functional difference between these two molecules is their photophysical behavior upon UV excitation.
7-HIQ is renowned for its Excited State Proton Transfer (ESPT) . When 7-HIQ absorbs a photon and enters the first singlet excited state (
Conversely, 7-BIQ lacks the labile proton required for ESPT. Upon excitation, it undergoes standard vibrational relaxation and emits normal, short-wavelength fluorescence without tautomerization.
Caption: Photophysical state diagram comparing the ESPT-driven tautomerization of 7-HIQ against the standard fluorescence of 7-BIQ.
Synthetic Interconversion Workflows
In drug development, 7-HIQ is frequently converted to 7-BIQ to protect the reactive phenol during harsh downstream chemistry (e.g., bromination, Suzuki-Miyaura coupling). Once the molecular scaffold is built, the benzyl group is cleaved to restore the hydroxyl group[2].
Caption: The synthetic cycle of protection and deprotection between 7-HIQ and 7-BIQ.
Protocol A: Synthesis of 7-BIQ via O-Benzylation
Rationale: Potassium carbonate (
Step-by-Step Methodology:
-
Initiation: Charge an oven-dried, argon-purged round-bottom flask with 7-HIQ (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add anhydrous
(1.5 eq). Stir the suspension at room temperature for 15 minutes until the solution darkens, indicating phenoxide formation. -
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Self-Validation: Monitor via TLC (Silica, 5% MeOH in DCM). The highly polar 7-HIQ spot (
) will disappear, replaced by the non-polar 7-BIQ spot ( ). -
Workup: Cool to room temperature. Quench with distilled water (5 volumes) to dissolve inorganic salts. Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 7-BIQ as an off-white solid.
Protocol B: Deprotection of 7-BIQ via Catalytic Hydrogenolysis
Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-O bond without reducing the aromatic isoquinoline ring. Methanol is used as a protic solvent to stabilize the resulting phenol.
Step-by-Step Methodology:
-
Initiation: Dissolve 7-BIQ (1.0 eq) in HPLC-grade Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with
gas via a balloon. Repeat three times to ensure a pure atmosphere. -
Reaction: Stir vigorously at room temperature for 12 hours. Self-Validation: Monitor via LC-MS. The mass peak for 7-BIQ (m/z 236
) will transition cleanly to 7-HIQ (m/z 146 ). -
Workup: Purge the flask with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield highly pure 7-HIQ.
Applications in Drug Discovery and Materials Science
7-HIQ in Optoelectronics and Alkaloid Synthesis
Because of its ESPT properties, 7-HIQ is heavily utilized in materials science. It is embedded into polymer matrices (like sulfonated tetrafluoroethylene-based fluoropolymer-copolymers) to study photophysical behaviors and develop all-optical switching devices[3]. Historically and synthetically, 7-HIQ is also a critical precursor in the total synthesis of complex alkaloids, including the antimalarial drug quinine[4].
7-BIQ in Medicinal Chemistry (IKK-β and BACE Inhibitors)
7-BIQ is rarely an end-product; it is a vital intermediate. In the discovery of IκB Kinase-β (IKK-β) inhibitors (targets for inflammatory diseases), researchers utilized the benzyloxy group to map the ATP binding site of the kinase. The benzyloxy group of 7-BIQ derivatives projects toward the front of the binding site, making steric contacts with Leu21 and Asp103, which guided the subsequent design of highly potent piperidine-substituted isoquinolines[2]. Furthermore, benzazole and isoquinoline derivatives utilizing similar protection strategies have been patented as β-secretase (BACE) inhibitors for the treatment of Alzheimer's disease[6].
References
-
LookChem. Cas 7651-83-4, 7-Hydroxyisoquinoline. Available at:[Link]
-
ResearchGate. Quinine fever (Total Synthesis of Quinine from 7-hydroxyisoquinoline). Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β). Available at:[Link]
- Google Patents (WO2006099379A2). Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors.
Sources
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Methodological & Application
Synthesis of 7-(Benzyloxy)isoquinoline: A Detailed Application Note and Protocol for Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 7-(benzyloxy)isoquinoline, a crucial intermediate in the development of various pharmacologically active compounds. The protocol herein leverages the robust and well-established Williamson ether synthesis, providing researchers in drug discovery and medicinal chemistry with a reliable and reproducible method for obtaining this key molecular scaffold. This document provides a thorough examination of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and characterization data to ensure the successful and safe execution of this synthesis.
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities. The functionalization of the isoquinoline ring system is a key strategy in modulating the pharmacological profile of these molecules. Specifically, the introduction of a benzyloxy group at the 7-position yields 7-(benzyloxy)isoquinoline, a versatile intermediate for the synthesis of more complex molecular architectures. The benzyl group serves as a stable protecting group for the phenolic hydroxyl, which can be readily removed under mild hydrogenolysis conditions, allowing for late-stage functionalization.
The synthesis of 7-(benzyloxy)isoquinoline is most commonly achieved through the Williamson ether synthesis, a classic and highly efficient method for forming ether linkages.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide, generated by the deprotonation of a phenol, acts as a nucleophile to displace a halide from an alkyl halide.[2][3] In the context of this synthesis, the hydroxyl group of 7-hydroxyisoquinoline is deprotonated by a suitable base to form the corresponding phenoxide, which then attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the desired ether and a salt byproduct. The choice of base and solvent is critical to the success of the reaction, influencing both the reaction rate and the formation of potential side products.
This application note provides a detailed, step-by-step protocol for the synthesis of 7-(benzyloxy)isoquinoline, along with a discussion of the rationale behind the choice of reagents and reaction conditions.
Reaction Scheme
Sources
Introduction: The Strategic Importance of Benzylated Isoquinolines
An Application Note and Protocol for the Synthesis of 7-(Benzyloxy)isoquinoline
The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity, including morphine and its derivatives.[1][2] 7-Hydroxyisoquinoline, in particular, serves as a versatile precursor for a wide range of functionalized molecules. The protection of its phenolic hydroxyl group via benzylation is a critical step in multi-step syntheses, preventing unwanted side reactions and enabling selective modifications at other positions of the isoquinoline ring. The resulting 7-(benzyloxy)isoquinoline is a key intermediate in the development of pharmaceuticals, molecular probes, and advanced materials.[3][4]
This application note provides a detailed, field-proven protocol for the efficient benzylation of 7-hydroxyisoquinoline. The methodology is based on the robust Williamson ether synthesis, a reliable and widely adopted method for forming aryl ethers.[5][6][7] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on process optimization, troubleshooting, and product characterization, ensuring a reproducible and high-yielding synthesis for researchers in both academic and industrial settings.
Reaction Principle and Mechanism: A Tale of Two Nucleophiles
The benzylation of 7-hydroxyisoquinoline is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The core of this transformation involves the reaction between an alkoxide (or in this case, a phenoxide) and a primary alkyl halide.
The key mechanistic steps are:
-
Deprotonation: The phenolic proton of 7-hydroxyisoquinoline is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the hydroxyl group, forming a highly nucleophilic potassium 7-isoquinolinate (phenoxide) intermediate.[8][10] Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and strong enough to deprotonate phenols without causing unwanted side reactions that stronger bases like sodium hydride might induce.[11]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic benzylic carbon atom of benzyl bromide.
-
Displacement: The attack results in the displacement of the bromide ion, a good leaving group, forming the C-O ether bond and yielding the desired product, 7-(benzyloxy)isoquinoline, along with potassium bromide as a salt byproduct.
A critical consideration in this synthesis is the presence of two potential nucleophilic sites on the 7-hydroxyisoquinoline molecule: the oxygen of the hydroxyl group and the nitrogen of the isoquinoline ring. While N-alkylation is a possible side reaction[9], O-alkylation is highly favored under these conditions. The phenoxide formed after deprotonation is a much stronger and "harder" nucleophile than the lone pair on the sp²-hybridized ring nitrogen, leading to preferential attack at the benzyl bromide.[12]
Caption: The Williamson ether synthesis mechanism for the benzylation of 7-hydroxyisoquinoline.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale and can be adjusted as needed. Adherence to anhydrous conditions is recommended for optimal results.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Quantity (1 mmol scale) | Notes |
| 7-Hydroxyisoquinoline | C₉H₇NO | 145.16 | 7651-83-4 | 145.2 mg (1.0 eq) | Ensure purity ≥97% |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | 142 µL (1.2 eq) | Lachrymator, handle in fume hood.[13] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | 276.4 mg (2.0 eq) | Anhydrous, finely powdered. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | 5 mL | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ~100 mL | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ~200 mL | For chromatography. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | As needed | For drying organic layer. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~100 mL | For work-up. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | For work-up. |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Heating mantle or oil bath with temperature control
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography setup
Caption: A streamlined workflow for the synthesis and purification of 7-(benzyloxy)isoquinoline.
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxyisoquinoline (145.2 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide.[14]
-
Addition of Benzylating Agent: Using a syringe, add benzyl bromide (142 µL, 1.2 mmol) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 60 °C using an oil bath. Allow the reaction to stir for 4-12 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:EtOAc eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite or directly through filter paper to remove the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically a solid or oil and can be purified to high purity using standard laboratory techniques.
-
Purification: The crude material should be purified by flash column chromatography on silica gel. A gradient elution starting from 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc) is generally effective at separating the product from any unreacted starting material or side products.[15]
-
Characterization: The identity and purity of the final product, 7-(benzyloxy)isoquinoline, should be confirmed by spectroscopic analysis.
Expected Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Mass Spec (ESI+) | Expected m/z: 236.10 ([M+H]⁺)[16] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9-9.1 (s, 1H, H-1), ~7.3-8.1 (m, 10H, Ar-H), ~5.2 (s, 2H, -OCH₂Ph) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~158.0, ~152.0, ~143.0, ~136.0, ~128.8, ~128.3, ~127.6, ~125.0, ~122.0, ~120.0, ~108.0, ~70.5 (-OCH₂Ph) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents. 2. Insufficient base or wet reagents/solvent. 3. Reaction temperature too low. | 1. Use fresh benzyl bromide and high-purity starting material. 2. Use anhydrous K₂CO₃ and anhydrous solvent; dry glassware thoroughly.[8] 3. Increase temperature to 80 °C; increase reaction time. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Not enough benzyl bromide. | 1. Continue heating and monitor by TLC until starting material is consumed. 2. Add a small additional amount of benzyl bromide (e.g., 0.1-0.2 eq). |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of significant N-alkylation. | 1. Maintain the recommended temperature range (60-80 °C). 2. Ensure a non-protic solvent and a mild base like K₂CO₃ are used, which favors O-alkylation. |
Safety Precautions
All manipulations should be performed in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: This compound is a potent lachrymator (causes tearing) and is corrosive and irritating to the skin, eyes, and respiratory tract.[13][17][18][19] It must be handled with extreme care in a fume hood.[20] Any contaminated surfaces should be decontaminated promptly.
-
Solvents: DMF and ethyl acetate are flammable liquids. Keep away from ignition sources. DMF is a reproductive toxin and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Kim, S., et al. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Molecules, 24(9), 1679. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
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Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. Retrieved from [Link]
-
Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
University of Rochester. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 7-Hydroxyisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
-
Li, Z., et al. (2012). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Molecules, 17(9), 10541-10549. Retrieved from [Link]
-
Journal of Chemical Research. (n.d.). Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG. Retrieved from [Link]
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PubMed. (n.d.). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. Retrieved from [Link]
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155. Retrieved from [Link]
-
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. Retrieved from [Link]
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SpectraBase. (n.d.). Isoquinoline, 1-benzyl-7,3',4'-tribenzyloxy-3,4-dihydro-6-methoxy- - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles: 1-Benzylisoquinoline. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. 16, 74. Retrieved from [Link]
-
PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
- Google Patents. (n.d.). US6218541B1 - Method for extracting bisbenzylisoquinolines.
-
PubMed Central. (2025, August 22). Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS mass spectra of (I) benzyliosquinoline-, (II)phthalide-, (III)bisbenzyliosquinoline-, and (IV) morphinetype alkaloids. Retrieved from [Link]
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). Retrieved from [Link]
-
PubMed Central. (2018, November 6). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Retrieved from [Link]
-
SciSpace. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Benzylation of various aminoisoquinolines with benzylic alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoylation and benzylation of isoquinoliones. Retrieved from [Link]
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Application Note: Chemoselective Catalytic Hydrogenation of 7-(Benzyloxy)isoquinoline
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active alkaloids (e.g., tubocurarine) and synthetic dopaminergic agents [1]. The synthesis of functionalized THIQs often relies on the catalytic hydrogenation of fully aromatic isoquinoline precursors. However, when the substrate contains a benzylic ether—such as 7-(benzyloxy)isoquinoline —researchers face a critical chemoselectivity challenge: differentiating between the reduction of the nitrogen heterocycle and the hydrogenolysis of the benzyl protecting group.
This application note provides a comprehensive, self-validating guide to directing this reaction down two divergent pathways:
-
Global Reduction: Simultaneous heterocycle saturation and benzyl deprotection to yield 7-hydroxy-1,2,3,4-tetrahydroisoquinoline.
-
Chemoselective Reduction: Selective heterocycle saturation retaining the benzyl ether to yield 7-benzyloxy-1,2,3,4-tetrahydroisoquinoline.
Mechanistic Rationale & Catalyst Selection (E-E-A-T)
Do not treat hydrogenation as a "black box" procedure. The choice of catalyst, solvent, and additive fundamentally alters the reaction's transition state energies, dictating the final product [2].
The Palladium Pathway (Global Reduction)
Palladium on Carbon (Pd/C) is highly active for the hydrogenolysis of benzylic C–O bonds. The mechanism involves the coordination of the aromatic ring to the Pd surface, followed by oxidative addition into the activated benzylic C–O bond. Concurrently, the isoquinoline ring undergoes stepwise saturation. Because Pd/C excels at both transformations, it is the optimal choice when the ultimate synthetic goal is the free phenol (7-hydroxy-THIQ).
The Platinum Pathway (Chemoselective Reduction)
To selectively reduce the heterocycle while preserving the benzyl ether, Platinum Dioxide (PtO
-
Causality of the Acid: Acetic acid protonates the isoquinoline nitrogen, forming an isoquinolinium ion. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, significantly accelerating its reduction [3].
-
Causality of the Metal: Platinum has a much higher kinetic barrier for benzylic C–O cleavage compared to Palladium. Therefore, the activated heterocycle is rapidly saturated before any significant hydrogenolysis of the benzyl ether can occur.
Advanced Iridium Catalysis
For highly substituted isoquinolines requiring asymmetric reduction, homogeneous Iridium complexes (e.g., [Ir(COD)Cl]2 with chiral ligands like SegPhos) activated by halogenides (e.g., trichloroisocyanuric acid, TCCA) offer exceptional chemoselectivity and enantioselectivity, leaving benzyl ethers completely intact [4].
Comparative Catalyst Data
The following table summarizes the quantitative expectations and chemoselectivity profiles for the hydrogenation of 7-(benzyloxy)isoquinoline based on established literature parameters.
| Catalyst System | Solvent | Promoter / Additive | Primary Product | Chemoselectivity Profile | Typical Yield |
| 10% Pd/C | Methanol | None | 7-Hydroxy-THIQ | Global: Heterocycle reduction + Benzyl cleavage | >90% |
| PtO | Glacial AcOH | None (Acidic solvent) | 7-Benzyloxy-THIQ | Selective: Heterocycle reduction only | 80–85% |
| [Ir(COD)Cl] | THF | TCCA (Activator) | 7-Benzyloxy-THIQ | Highly Selective: Heterocycle reduction only | >85% |
Reaction Workflow Visualization
Divergent pathways for the catalytic hydrogenation of 7-(Benzyloxy)isoquinoline.
Experimental Protocols
Protocol A: Global Reduction to 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline
This protocol utilizes Pd/C to ensure complete saturation and deprotection.
Reagents:
-
7-(Benzyloxy)isoquinoline (1.0 equiv, 10 mmol)
-
10% Pd/C (10% w/w relative to substrate)
-
Anhydrous Methanol (50 mL)
-
Hydrogen gas (50 psi)
Step-by-Step Methodology:
-
Preparation: In a thick-walled Parr hydrogenation flask, dissolve 7-(benzyloxy)isoquinoline in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; add under a gentle stream of Argon or Nitrogen.
-
Purging: Seal the flask and purge the atmosphere by pressurizing with N
to 30 psi and carefully venting (repeat 3 times). -
Hydrogenation: Pressurize the vessel with H
gas to 50 psi. Agitate the mixture at 25 °C. -
Self-Validating Monitoring: Monitor the reaction via LC-MS after 12 hours. You must observe the complete disappearance of the intermediate mass [M+H]
corresponding to the benzyloxy-THIQ. The reaction is complete only when the sole mass corresponds to the 7-hydroxy-THIQ product. -
Workup: Vent the H
gas safely and purge with N . Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with excess methanol. -
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-hydroxy-1,2,3,4-tetrahydroisoquinoline, which can be recrystallized from ethanol/ether.
Protocol B: Chemoselective Reduction to 7-Benzyloxy-1,2,3,4-tetrahydroisoquinoline
This protocol utilizes Adams' Catalyst in acidic media to protect the benzyl ether.
Reagents:
-
7-(Benzyloxy)isoquinoline (1.0 equiv, 10 mmol)
-
Platinum Dioxide (PtO
, 5% w/w relative to substrate) -
Glacial Acetic Acid (40 mL)
-
Hydrogen gas (50 psi)
Step-by-Step Methodology:
-
Preparation: Dissolve 7-(benzyloxy)isoquinoline in glacial acetic acid in a Parr hydrogenation flask. The acid immediately protonates the substrate, turning the solution slightly yellow.
-
Catalyst Addition: Add PtO
to the acidic solution. -
Purging: Purge the vessel with N
(3 times) to remove all oxygen. -
Hydrogenation: Pressurize with H
to 50 psi and agitate at 25 °C. -
Self-Validating Monitoring: Monitor strictly via TLC (UV active) or LC-MS every 2 hours. The reaction must be stopped as soon as the starting material is consumed (typically 4–8 hours) to prevent over-reduction (benzyl cleavage).
-
Workup: Vent H
and purge with N . Filter the mixture through Celite to remove the platinum catalyst. -
Neutralization (Critical Step): Transfer the filtrate to a large Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly and carefully neutralize the acetic acid by adding a cold 20% aqueous NaOH solution until the pH reaches 10. Causality: The basic workup breaks the THIQ-acetate salt, liberating the free amine.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo to afford 7-benzyloxy-1,2,3,4-tetrahydroisoquinoline [1].
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.[Link]
-
A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine. The Journal of Organic Chemistry, 2016.[Link]
-
Hydrogenation of Arenes and Hetarenes. Science of Synthesis (Thieme Connect).[Link]
-
Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 2017.[Link]
Application Note: Regioselective C1-Functionalization of 7-(Benzyloxy)isoquinoline via Deoxygenative N-Oxide Activation
Abstract
7-(Benzyloxy)isoquinoline is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently serving as a precursor to biologically active alkaloids and synthetic therapeutics. The benzyloxy group at the C7 position provides a robust, orthogonal protecting group for downstream phenolic elaboration. Functionalization at the C1 position is often critical for tuning pharmacokinetic properties, modulating pKa, and enhancing target binding. This application note details a metal-free, highly efficient protocol for the regioselective C1-functionalization of 7-(Benzyloxy)isoquinoline, leveraging N-oxide activation to drive deoxygenative heteroarylation and cyanation.
Mechanistic Rationale & Strategy Selection
The inherent electron distribution in the isoquinoline ring renders the C1 position susceptible to nucleophilic attack. However, direct C–H functionalization often requires expensive transition metals (e.g., Pd, Rh) and harsh oxidants, which complicate late-stage drug development due to the rigorous purification required to remove heavy metal contamination.
By converting 7-(Benzyloxy)isoquinoline to its N-oxide, we achieve a temporary "umpolung" of the nitrogen's directing effect. The N-oxide oxygen acts as a nucleophile toward an external electrophilic activator (such as a sulfonyl group from an N-sulfonyltriazole or an acyl chloride). This forms an activated N-(oxy)isoquinolinium intermediate, drastically increasing the electrophilicity of the C1 carbon. Subsequent nucleophilic attack at C1, followed by rearomatization via elimination of the oxygen-leaving group, yields the C1-functionalized product . This deoxygenative strategy is highly regioselective, operationally simple, and completely avoids transition metal catalysts .
Logical Workflow of Functionalization
Workflow for the deoxygenative C1-functionalization of 7-(Benzyloxy)isoquinoline.
Experimental Protocols
Step 1: Synthesis of 7-(Benzyloxy)isoquinoline N-oxide
Objective: To activate the isoquinoline core for C1-nucleophilic attack while preserving the C7-benzyloxy ether.
Causality of Choices: m-Chloroperoxybenzoic acid (mCPBA) is selected over hydrogen peroxide/acetic acid to ensure rapid, anhydrous oxidation at low temperatures. This prevents potential acidic cleavage of the benzyloxy group. Dichloromethane (DCM) provides excellent solubility for both the starting material and the oxidant, ensuring a homogeneous reaction environment.
Protocol:
-
Charge a flame-dried round-bottom flask with 7-(Benzyloxy)isoquinoline (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add mCPBA (77% max w/w, 1.2 mmol, 1.2 equiv) portion-wise over 10 minutes to control the exothermic peroxy-acid reaction and prevent over-oxidation.
-
Remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Self-Validation: Monitor reaction progress by TLC (Eluent: DCM:MeOH 95:5). The N-oxide product will appear as a highly polar, UV-active spot (Rf ~0.2) compared to the non-polar starting material (Rf ~0.8).
-
Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (silica gel, gradient DCM to 5% MeOH/DCM) to yield the pure N-oxide.
Step 2: Metal-Free Deoxygenative C1-Heteroarylation
Objective: To regioselectively install a triazole moiety at the C1 position using a self-activating nucleophile.
Causality of Choices: N-sulfonyl-1,2,3-triazoles act as both the electrophilic activator and the nucleophile. The N-oxide oxygen attacks the sulfonyl group, converting the N-oxide into a superior leaving group (sulfonate) and liberating the triazolyl anion. This anion immediately attacks the highly activated C1 position. This concerted activation-attack mechanism ensures strict C1 regioselectivity without the need for external bases or transition metals.
Protocol:
-
Dissolve 7-(Benzyloxy)isoquinoline N-oxide (0.5 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 5 mL) in a reaction vial.
-
Add 4-phenyl-1-tosyl-1H-1,2,3-triazole (0.6 mmol, 1.2 equiv) in a single portion.
-
Stir the reaction mixture at room temperature (25 °C) for 30 minutes.
-
Self-Validation: The reaction is typically accompanied by a slight color change. TLC (Eluent: Hexanes:EtOAc 7:3) will show the rapid consumption of the polar N-oxide and the appearance of a new, less polar product spot. LC-MS analysis will confirm the exact mass shift corresponding to the addition of the triazole ring and the loss of the oxygen atom ([M+Triazole-O+H]+).
-
Evaporate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to afford the C1-triazolyl-7-(benzyloxy)isoquinoline.
Data Presentation: Optimization of C1-Functionalization
The following table summarizes the optimization of the deoxygenative functionalization, demonstrating the versatility of the N-oxide intermediate for various C1 modifications.
| Entry | Nucleophile Source | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | None (Self-activating) | DCE | 25 | 0.5 | 87 |
| 2 | 4-Alkyl-1-tosyl-1H-1,2,3-triazole | None (Self-activating) | DCE | 25 | 0.5 | 84 |
| 3 | Trimethylsilyl cyanide (TMSCN) | Dimethylcarbamoyl chloride | DCM | 25 | 12.0 | 79 |
| 4 | Morpholine | PyBroP | DCM | 25 | 8.0 | 75 |
Note: Yields represent isolated yields after chromatographic purification. Entries 1 and 2 utilize the dual-role nature of N-sulfonyl triazoles. Entry 3 represents a modified Reissert-Henze cyanation. Entry 4 demonstrates C1-amination using a phosphonium-based activator.
Troubleshooting & Critical Parameters
-
Incomplete N-Oxidation: If the starting material persists during Step 1, ensure the mCPBA is fresh and account for its purity (typically 70-77% w/w). Old mCPBA degrades to m-chlorobenzoic acid, which is oxidatively inactive.
-
Regioselectivity Issues: Nucleophilic attack occurs exclusively at C1 due to the thermodynamic stability of the resulting intermediate. If C3 functionalization is observed, it suggests a radical pathway; ensure the reaction is kept away from strong light or radical initiators.
-
Benzylic Cleavage: The benzyloxy group at C7 is remarkably stable under these mild, room-temperature conditions. However, avoid strong Lewis acids (like BBr3 or AlCl3) during downstream workup or alternative activation attempts, as they will readily deprotect the ether to yield the C7-phenol.
References
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines Beilstein Journal of Organic Chemistry, 2021, 17, 485–493. URL:[Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry RSC Advances, 2022, 12, 2134-2155 (via PMC). URL:[Link]
Application Note: Deprotection of 7-(Benzyloxy)isoquinoline to Restore the Hydroxyl Group
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
The synthesis of isoquinoline-based therapeutics—ranging from bisbenzylisoquinoline alkaloids to IKK-β kinase inhibitors—frequently relies on the temporary masking of phenolic hydroxyl groups[1]. The benzyl ether is a premier protecting group due to its robust stability across a wide range of basic and mildly acidic conditions[2]. However, the deprotection of 7-(benzyloxy)isoquinoline to yield 7-hydroxyisoquinoline presents a unique chemical challenge: the basic isoquinoline nitrogen can coordinate with transition metals (poisoning palladium catalysts) or form insoluble salts during acidic cleavage[3].
This application note provides a comprehensive, self-validating guide to two orthogonal deprotection strategies:
-
Catalytic Hydrogenolysis (Pd/C, H₂): A mild, atom-economical approach yielding volatile byproducts[2].
-
Lewis Acid-Mediated Cleavage (BBr₃): A robust, highly efficient method ideal for substrates resistant to hydrogenation[4].
Mechanistic Rationale & Method Selection
Choosing the correct deprotection pathway requires understanding the causality behind the reaction conditions.
Method A: Catalytic Hydrogenolysis Hydrogenolysis utilizes hydrogen gas over a palladium-on-carbon (Pd/C) catalyst to reductively cleave the benzylic C-O bond, releasing toluene as a byproduct[5]. While generally mild, the lone pair on the isoquinoline nitrogen can bind to the palladium surface, reducing catalytic turnover[3]. To counteract this, reactions are often run in slightly acidic media (e.g., adding a stoichiometric amount of acetic acid or HCl) to protonate the nitrogen, thereby preventing metal coordination and accelerating the debenzylation process[3].
Method B: Boron Tribromide (BBr₃) Cleavage For substrates where catalytic hydrogenation fails or where reducible functional groups (e.g., alkenes, alkynes) are present, BBr₃ offers a powerful alternative[4]. BBr₃ acts as a hard Lewis acid, first coordinating to the ether oxygen to form an adduct. Recent density-functional computations suggest that while secondary/tertiary ethers cleave via direct bromide transfer, primary benzyl ethers may proceed through a bimolecular mechanism involving two ether-BBr₃ adducts[6]. The resulting borate ester is subsequently hydrolyzed with methanol to reveal the free phenol[4].
Quantitative Data: Method Comparison
| Parameter | Method A: Catalytic Hydrogenolysis | Method B: BBr₃ Cleavage |
| Reagents | 10% Pd/C, H₂ gas (1 atm), Acid additive | BBr₃ (1.0 M in DCM), MeOH (quench) |
| Solvent | MeOH, EtOH, or EtOAc | Anhydrous DCM |
| Temperature | Ambient (20–25 °C) | -78 °C to Ambient |
| Reaction Time | 4–16 hours | 2–4 hours |
| Orthogonality | Poor if alkenes/alkynes are present | Excellent for reducible groups |
| Byproducts | Toluene (volatile) | Benzyl bromide, Boric acid derivatives |
| Typical Yield | 85–95% | 80–90% |
Workflow Visualization
Figure 1: Orthogonal synthetic workflows for the deprotection of 7-(Benzyloxy)isoquinoline.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Hydrogenolysis
This protocol utilizes an acidic modifier to prevent isoquinoline-mediated catalyst poisoning, ensuring a self-validating, high-yielding system[3].
Materials:
-
7-(Benzyloxy)isoquinoline (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol% Pd)
-
Methanol (HPLC grade, 10 mL)
-
Glacial acetic acid (1.2 mmol)
-
Hydrogen gas (balloon)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-(benzyloxy)isoquinoline (1.0 mmol) in methanol (10 mL)[2].
-
Acidification: Add glacial acetic acid (1.2 mmol) to the solution. Causality: Protonation of the isoquinoline nitrogen prevents it from binding to and deactivating the palladium catalyst[3].
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%). Caution: Pd/C is pyrophoric; add under a gentle stream of inert gas (argon/nitrogen)[2].
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The starting material should be consumed within 4–8 hours[2].
-
Workup (Self-Validation): Once complete, flush the system with argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol[2].
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the acetate salt by partitioning the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield pure 7-hydroxyisoquinoline[1].
Protocol B: Boron Tribromide (BBr₃) Mediated Cleavage
This protocol is strictly anhydrous and leverages cryogenic conditions to control the highly exothermic Lewis acid-base complexation[4].
Materials:
-
7-(Benzyloxy)isoquinoline (1.0 mmol)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM (2.5 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Anhydrous Methanol (for quenching)
Step-by-Step Procedure:
-
Preparation: Dissolve 7-(benzyloxy)isoquinoline (1.0 mmol) in anhydrous DCM (10 mL) in an oven-dried flask under an argon atmosphere[2].
-
Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: BBr₃ reacts violently with moisture and exothermically with ethers; cryogenic cooling prevents localized heating and side reactions[4].
-
BBr₃ Addition: Slowly add the 1.0 M BBr₃ solution (2.5 mmol) dropwise via syringe. Note: Excess BBr₃ is required because the isoquinoline nitrogen will consume one equivalent by forming a Lewis acid-base adduct[4].
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to gradually warm to room temperature over 2 hours. Monitor via TLC.
-
Quenching (Self-Validation): Once the starting material is consumed, re-cool the flask to 0 °C. Carefully and slowly add anhydrous methanol (5 mL) dropwise. Causality: Methanol hydrolyzes the intermediate borate esters and destroys excess BBr₃, generating HBr and volatile trimethyl borate[4].
-
Isolation: Concentrate the mixture under reduced pressure. The resulting crude hydrobromide salt of 7-hydroxyisoquinoline can be neutralized with saturated aqueous NaHCO₃, extracted into a suitable organic solvent (e.g., 10% isopropanol in chloroform due to the polarity of the product), dried, and concentrated[1].
Mechanistic Visualization of BBr₃ Cleavage
Figure 2: Mechanistic pathway of BBr₃-mediated benzyl ether cleavage in isoquinoline systems.
References
-
Modular Approach to the Bisbenzylisoquinoline Alkaloids Tetrandrine and Isotetrandrine and Synthesis of Novel Analogues - uni-muenchen.de.
-
A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem. 2
-
Benzyl Ethers - Organic Chemistry Portal.5
-
Science About O-Benzyl protecting groups - Atlanchim Pharma. 3
-
Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β) - Journal of Medicinal Chemistry, ACS Publications. 1
-
Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups - ResearchGate. 4
-
BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism - ResearchGate. 6
Sources
Application Note: Microwave-Assisted Synthesis of 7-(Benzyloxy)isoquinoline
Introduction & Mechanistic Rationale
Isoquinoline derivatives represent a privileged class of nitrogen-containing heterocycles with a broad spectrum of bioactivities, including roles as high-efficacy CB2 receptor agonists[1]. The synthesis of 7-(Benzyloxy)isoquinoline is a critical transformation in medicinal chemistry, serving both as a highly active pharmacophore and a stable, protected intermediate for the downstream synthesis of complex benzylisoquinoline alkaloids.
Traditional synthetic routes for these scaffolds are well-established but often rely on prolonged conventional heating (oil baths), which can lead to thermal degradation, poor atom economy, and difficult purifications[2]. To overcome these limitations, Microwave (MW) irradiation has emerged as a superior green alternative. By leveraging dielectric heating, MW energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform superheating[3]. This inverted temperature gradient drastically reduces reaction times from hours to minutes, minimizes side-product formation, and improves overall yield[3].
This application note details two distinct, field-proven MW-assisted protocols for synthesizing 7-(Benzyloxy)isoquinoline, designed as self-validating workflows for drug development professionals.
Synthetic Strategies & Causality
-
Route A: Direct O-Benzylation (Williamson-Type) This is the most atom-economical route if the starting material, 7-hydroxyisoquinoline, is available. We utilize N,N-Dimethylformamide (DMF) as the solvent because of its high microwave absorbing capacity (loss tangent,
), which facilitates rapid superheating. Potassium carbonate (K₂CO₃) is selected to deprotonate the phenol, generating a highly nucleophilic phenoxide that undergoes a rapid attack on benzyl bromide. -
Route B: De Novo Pd-Catalyzed Annulation If the pre-formed isoquinoline core is unavailable, constructing the ring via a palladium-catalyzed sequential coupling–imination–annulation provides a robust, one-pot alternative[4]. This cascade utilizes ammonium acetate (NH₄OAc) as a stable ammonia source for the imination step, which successfully cyclizes under MW irradiation at 150 °C[5]. MW energy is specifically required here to overcome the high activation barrier of the final 6-endo-dig cyclization[4].
Fig 1: Microwave-assisted O-benzylation workflow for 7-(Benzyloxy)isoquinoline.
Experimental Protocols
Protocol A: Direct Microwave-Assisted O-Benzylation
This protocol is designed as a self-validating system. The reaction is performed in a sealed microwave vial to safely exceed the atmospheric boiling point of the solvent, generating a pressurized environment that forces the reaction to completion.
Materials & Reagents:
-
7-Hydroxyisoquinoline (1.0 mmol, 145 mg)
-
Benzyl bromide (1.2 mmol, 205 mg)
-
Potassium carbonate, anhydrous (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)
Step-by-Step Methodology:
-
Preparation : To an oven-dried 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 7-hydroxyisoquinoline and K₂CO₃. Causality: Adding the solid base first allows for immediate, partial deprotonation upon solvent addition, preventing reagent clumping.
-
Solvent & Reagent Addition : Add 3.0 mL of anhydrous DMF, followed by benzyl bromide. Purge the vial with a gentle stream of N₂ gas for 30 seconds before sealing with a Teflon-lined crimp cap. Causality: N₂ purging displaces oxygen, preventing the oxidative degradation of the electron-rich phenoxide intermediate.
-
Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C, 15 minutes hold time , with dynamic power modulation (max 300 W) and high stirring.
-
In-Process Validation (Checkpoint 1) : Upon cooling to room temperature (via compressed air cooling in the MW cavity), the mixture should transition from a cloudy suspension to a distinct pale-yellow mixture with fine salt precipitates (KBr). Perform TLC (Hexane:EtOAc 3:1). The starting material (
) should be completely absent, replaced by a single intense UV-active spot ( ). -
Workup & Extraction : Pour the reaction mixture into 15 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL). Causality: Wash the combined organic layers with a 5% aqueous LiCl solution ( mL). LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent without requiring harsh vacuum distillation. -
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, gradient Hexane to 20% EtOAc) to yield pure 7-(Benzyloxy)isoquinoline.
Protocol B: De Novo Pd-Catalyzed One-Pot Annulation
This sequential cascade reaction avoids the isolation of unstable intermediates, maximizing pot economy.
Step-by-Step Methodology:
-
Sonogashira Coupling : In a 5 mL MW vial, combine 2-bromo-5-benzyloxybenzaldehyde (0.5 mmol), a terminal alkyne (0.55 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N (1.0 mL), and DMF (2.0 mL)[5]. Seal and irradiate at 80 °C (300 W) for 1 hour[5].
-
Imination and Annulation : Cool the vial to room temperature. Uncap and add NH₄OAc (5 equiv, 2.5 mmol)[5]. Reseal and irradiate at 150 °C for 2 hours[4].
-
In-Process Validation (Checkpoint 2) : Analyze the crude mixture via LC-MS. The presence of the
peak corresponding to the target isoquinoline mass confirms successful annulation.
Fig 2: Pd-catalyzed sequential coupling-imination-annulation mechanism.
Data Presentation & Optimization
To demonstrate the efficiency of the microwave-assisted approach, quantitative optimization data for the direct O-benzylation (Route A) is summarized below.
Table 1: Optimization of MW Parameters for Direct O-Benzylation
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation |
| 1 | K₂CO₃ | DMF | 80 | 30 | 45 | Incomplete conversion |
| 2 | K₂CO₃ | DMF | 120 | 15 | 92 | Optimal conditions |
| 3 | Cs₂CO₃ | DMF | 120 | 15 | 94 | Marginal yield increase, higher cost |
| 4 | K₂CO₃ | MeCN | 120 | 15 | 78 | Lower MW absorption ( |
Table 2: Comparison of Heating Modalities (Route A)
| Heating Method | Time | Temp (°C) | Yield (%) | E-Factor* |
| Conventional (Oil Bath) | 12 hours | 120 | 71 | > 15 |
| Microwave (300 W) | 15 mins | 120 | 92 | < 5 |
*Note: E-Factor (Environmental Factor) is defined as the mass of waste generated per mass of product. The MW route significantly reduces solvent waste and energy consumption.
References
- Source: RSC Advances (The Royal Society of Chemistry)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: PubMed (Bioorganic & Medicinal Chemistry Letters)
- Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al.
Sources
- 1. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Crystallization and Salt Screening Protocols for 7-(Benzyloxy)isoquinoline
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Insights
The isolation and purification of 7-(Benzyloxy)isoquinoline present unique crystallographic challenges. The basic isoquinoline core (pKa ~5.4) is highly polarizable, while the 7-benzyloxy substituent introduces a bulky, flexible, and highly lipophilic domain. This structural dichotomy often prevents the free base from forming a stable, ordered crystal lattice, frequently resulting in amorphous solids or viscous oils (Liquid-Liquid Phase Separation, or "oiling out").
To enforce highly ordered packing, salt formation is required. By protonating the isoquinoline nitrogen, we restrict the conformational flexibility of the molecule via strong ionic hydrogen-bonding networks. According to the
As noted in standard [1], achieving >99.9% purity requires precise control over the supersaturation trajectory to prevent impurities from being trapped in the crystal lattice. This guide outlines self-validating crystallization methodologies tailored specifically for 7-(Benzyloxy)isoquinoline salts.
Crystallization Strategy & Workflow
The optimal crystallization strategy for this compound relies on Anti-Solvent Crystallization combined with Controlled Cooling . The workflow is designed to bypass the metastable zone carefully, ensuring primary nucleation occurs without triggering phase separation.
Caption: Workflow for the salt screening and crystallization of 7-(Benzyloxy)isoquinoline.
Quantitative Solvent Screening Data
Selecting the correct solvent pair is critical. The ideal solvent dissolves the compound when hot but not when cold, while the anti-solvent must be miscible with the primary solvent without causing immediate precipitation [2].
Table 1: Solubility and Crystallographic Parameters for 7-(Benzyloxy)isoquinoline Salts
| Salt Form | Solvent System (Good / Anti) | Solubility (mg/mL, 25°C) | Metastable Zone Width (MZW) | Expected Yield (%) | Crystal Morphology |
| Free Base | EtOAc / Hexane | >150 (EtOAc) | N/A (Oils out) | N/A | Amorphous / Oil |
| Hydrochloride | Ethanol / MTBE | 18 (EtOH) | 12°C - 15°C | 85 - 90% | Fine Needles |
| Mesylate | Acetone / Heptane | 25 (Acetone) | 8°C - 10°C | 80 - 88% | Block-like |
| Sulfate | Methanol / EtOAc | 45 (MeOH) | 18°C - 22°C | 70 - 75% | Fine Powder |
Experimental Protocols
The following protocols are designed as self-validating systems . In-process visual cues are provided to ensure the thermodynamic state of the solution is correct before proceeding to the next step.
Protocol A: Hydrochloride Salt Formation via Anti-Solvent Crystallization
Causality: Ethanol is chosen as the primary solvent because it provides excellent solubility for the free base and moderate solubility for the HCl salt at elevated temperatures. MTBE (Methyl tert-butyl ether) is used as the anti-solvent because its moderate polarity prevents the rapid "crashing out" that hexane would cause, thereby avoiding oiling out.
Step-by-Step Methodology:
-
Dissolution: Weigh 1.0 g of 7-(Benzyloxy)isoquinoline free base into a 50 mL 2-neck round-bottom flask. Add 10 mL of absolute Ethanol.
-
Heating & Clarification: Heat the mixture to 60°C under gentle magnetic stirring until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration using fluted filter paper to remove heterogeneous nucleation sites [1].
-
Acid Addition: Slowly add 1.05 equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise over 10 minutes via a syringe pump.
-
Anti-Solvent Addition: Maintain the temperature at 60°C. Slowly add 15 mL of MTBE dropwise. Stop the addition immediately when the solution becomes faintly opalescent (cloudy).
-
Troubleshooting: If the solution turns milky and opaque droplets form on the flask walls, Liquid-Liquid Phase Separation has occurred. Correction: Add 1-2 mL of Ethanol and reheat to 65°C until clear, then proceed with a slower MTBE addition.
-
-
Seeding & Cooling: Allow the solution to cool naturally to 45°C. If available, add 5 mg of pure 7-(Benzyloxy)isoquinoline HCl crystals (seeding). Reduce the temperature to 5°C at a rate of 0.5°C/min.
-
Isolation: Collect the resulting needle-like crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold MTBE. Dry under a vacuum at 40°C for 12 hours.
Caption: Mechanistic trajectory of anti-solvent crystallization avoiding liquid-liquid phase separation.
Protocol B: Mesylate Salt Cooling Crystallization
Causality: Methanesulfonic acid forms highly crystalline, block-like structures with isoquinoline derivatives due to its robust 3D hydrogen-bonding network [3]. Acetone is utilized here because its boiling point (56°C) allows for a safe thermal gradient, and the mesylate salt exhibits a steep solubility curve in it.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 g of the free base in 12 mL of Acetone at 50°C.
-
Salt Formation: Add 1.0 equivalent of neat Methanesulfonic acid (MsOH) dropwise. Caution: The reaction is exothermic.
-
Thermal Cycling (Ostwald Ripening): Hold the solution at 50°C for 30 minutes. If premature precipitation occurs, add Acetone in 1 mL increments until the solution clears.
-
Controlled Cooling: Program the heating mantle/bath to cool from 50°C to 10°C at a strict rate of 0.2°C/min. This slow cooling rate ensures the growth of large, high-purity block crystals rather than fine, impurity-trapping powders [4].
-
Isolation: Filter the suspension cold (10°C). Wash with 3 mL of ice-cold Acetone/Heptane (1:1 v/v) mixture. Dry under high vacuum.
Analytical Quality Control & Validation
To confirm the success of the crystallization and the integrity of the 7-(Benzyloxy)isoquinoline salt, the following analytical checks must be performed:
-
Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak indicates high crystalline purity. A broad peak or multiple peaks suggest trapped solvent, impurities, or a mixture of polymorphs.
-
X-Ray Powder Diffraction (XRPD): Compare the diffractogram against known standards. Sharp, distinct Bragg peaks validate a highly ordered crystal lattice.
-
1H NMR (DMSO-d6): Verify the presence of the benzyloxy protons (singlet near
5.2-5.4 ppm) and the downfield shift of the isoquinoline aromatic protons, which confirms protonation of the nitrogen atom.
References
-
University of Cape Town Chemistry Department. "SOP: CRYSTALLIZATION." UCT. Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives." PubMed Central. Available at: [Link]
- Google Patents. "Purification of isoquinoline - JPH01153679A.
Application Note: Synthesis and Isolation of Quaternary Ammonium Salts from 7-(Benzyloxy)isoquinoline
Executive Summary
The quaternization of nitrogen-containing heterocycles is a fundamental transformation in medicinal chemistry and materials science, yielding compounds with potent antimicrobial, antimalarial, and phase-transfer catalytic properties[1]. This application note provides a highly detailed, self-validating protocol for the synthesis of quaternary ammonium salts from 7-(Benzyloxy)isoquinoline . By leveraging the principles of the Menshutkin reaction, this guide outlines the mechanistic causality behind reagent selection, solvent effects, and isolation techniques to ensure high-yield, high-purity N-alkylation[2].
Mechanistic Rationale & Experimental Causality
The conversion of 7-(Benzyloxy)isoquinoline to its corresponding 2-alkylisoquinolin-2-ium halide proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophilicity and Substituent Effects: The 7-benzyloxy group exerts a mesomeric (+M) electron-donating effect. While this resonance primarily directs electron density to the C-6 and C-8 positions, it inductively and conjugatively enriches the overall heterocyclic system. This ensures the N-2 atom remains highly nucleophilic and does not require preactivation[3].
-
Solvent Causality: The transition state of the Menshutkin reaction involves the development of partial positive and negative charges. Therefore, the reaction is dramatically accelerated in polar aprotic solvents[2]. Anhydrous acetonitrile (
) is the gold standard for this protocol; it effectively stabilizes the charge-separated transition state without acting as a competing nucleophile or hydrogen-bond donor. -
Electrophile Kinetics: The reaction rate is highly dependent on the leaving group of the alkyl halide, strictly following the order of polarizability:
. While methyl iodide reacts exothermically at room temperature, longer-chain alkyl bromides (e.g., 1-bromododecane) require extended reflux to overcome steric hindrance[4].
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, ensuring that the researcher can unequivocally confirm the success of the reaction at each critical juncture.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere.
-
Dissolution: Add 7-(Benzyloxy)isoquinoline (1.0 equivalent, e.g., 5.0 mmol) to the flask. Inject anhydrous acetonitrile to achieve a substrate concentration of
(approx. 25 mL). Stir until complete dissolution is achieved.
Phase 2: N-Alkylation (Quaternization)
-
Electrophile Addition:
-
For highly reactive halides (e.g., Methyl Iodide): Cool the flask to 0 °C in an ice bath. Add the alkyl halide (1.2 equivalents) dropwise over 10 minutes to control the exothermic reaction. Remove the ice bath and stir at room temperature.
-
For sterically hindered halides (e.g., Benzyl Bromide or 1-Bromododecane): Add the alkyl halide (1.5 equivalents) at room temperature.
-
-
Heating: Heat the reaction mixture to gentle reflux (80–85 °C). Maintain reflux for 12 to 48 hours depending on the electrophile (see Quantitative Data table).
Phase 3: In-Process Validation (TLC)
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Causality Check: Because the product is a highly polar cationic salt, it will not migrate in standard non-polar eluents. Use a highly polar solvent system (e.g.,
9:1). The starting 7-(Benzyloxy)isoquinoline will migrate to an , while the quaternary salt will appear as a new, UV-active spot near the baseline ( ).
-
Phase 4: Isolation and Purification
-
Precipitation: Once TLC indicates complete consumption of the starting material, cool the reaction mixture to 0 °C. Add 3 volumes of cold, anhydrous diethyl ether (anti-solvent) dropwise under vigorous stirring.
-
Causality Check: The ionic quaternary ammonium salt is entirely insoluble in diethyl ether, forcing it to crash out of the acetonitrile solution as a crystalline solid, while unreacted alkyl halides remain dissolved.
-
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (
). -
Drying & NMR Validation: Dry the solid under high vacuum for 4 hours. Validate the structure via
NMR (in DMSO- ).-
Self-Validation Metric: Look for the diagnostic isoquinoline H-1 proton. In the free base, it resonates at
. Upon successful quaternization, the formal positive charge on the nitrogen heavily deshields this proton, shifting it downfield to .
-
Quantitative Synthesis Data
The following table summarizes the expected reaction parameters and yields for the quaternization of 7-(Benzyloxy)isoquinoline with various standard alkyl halides, extrapolated from standard isoquinolinium synthesis benchmarks[4].
| Alkyl Halide | Equivalents | Reaction Temp (°C) | Time (h) | Expected Yield (%) | Product Appearance |
| Methyl Iodide | 1.2 | 25 - 40 | 6 - 12 | 88 - 95 | Pale yellow solid |
| Benzyl Bromide | 1.5 | 80 (Reflux) | 18 - 24 | 78 - 85 | Off-white powder |
| 1-Bromooctane | 1.5 | 85 (Reflux) | 24 - 36 | 70 - 80 | White crystalline solid |
| 1-Bromododecane | 1.5 | 85 (Reflux) | 36 - 48 | 65 - 75 | Waxy white solid |
Mechanistic Workflow
Workflow of the Menshutkin quaternization of 7-(Benzyloxy)isoquinoline to form ammonium salts.
References
1.2. ResearchGate. 2.4. Military Medical Science Letters (MMSL). 3.1. MDPI. 4.3. ACS Organic Letters.
Sources
Troubleshooting & Optimization
Workflow Visualization: Polarity-Driven Purification Strategy
Technical Support Center: Purification Workflows for Benzylated Isoquinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet notoriously frustrating bottleneck in drug development and synthetic workflows: the removal of unreacted benzyl bromide (BnBr).
Benzyl bromide is a potent lachrymator, a highly reactive alkylating agent, and possesses a high boiling point (~198 °C). Because benzylation reactions of isoquinolines often require an excess of BnBr to drive the reaction to completion, the crude mixture is inevitably contaminated. Depending on whether your target is an ionic N-benzylisoquinolinium salt or a neutral isoquinoline derivative, the purification logic must adapt.
Below is our authoritative troubleshooting guide, designed to provide you with self-validating, mechanistically sound protocols to isolate your product with high purity.
The fundamental causality behind choosing a purification method relies on the partition coefficient (LogP) and ionization state of your target molecule. The decision matrix below outlines the optimal workflow based on your product's chemical nature.
Decision matrix for removing unreacted benzyl bromide based on product polarity.
Troubleshooting FAQs
Q1: My product is an N-benzylisoquinolinium salt. How do I separate it from the unreacted benzyl bromide? A1: Because the quaternized salt is ionic and highly polar, while BnBr is lipophilic, you can exploit this massive solubility differential. Anti-solvent precipitation is the most efficient and self-validating method[1]. By adding a moderately non-polar solvent like ethyl acetate (EtOAc) or diethyl ether to the reaction mixture, the isoquinolinium salt precipitates rapidly. The unreacted BnBr remains highly soluble in the supernatant and is simply filtered away[2].
Q2: My benzylated isoquinoline product is a neutral, non-polar molecule. It co-elutes with benzyl bromide on silica gel. What should I do? A2: This is a classic chromatographic nightmare. BnBr streaks on silica and often co-elutes with lipophilic targets. Instead of relying on physical separation, use chemical quenching . Add an excess of a tertiary amine, such as triethylamine (Et₃N), to the crude mixture[3]. The causality here is straightforward: Et₃N reacts with the excess BnBr via a rapid S_N2 mechanism to form benzyltriethylammonium bromide, a highly water-soluble quaternary ammonium salt. You can then easily remove this quenched byproduct via a standard aqueous/organic biphasic wash[4].
Q3: Can I use vacuum distillation to remove the excess benzyl bromide? A3: Yes, but with strict caveats. BnBr can be removed under high vacuum (< 0.1 mmHg) with mild heating (40–50 °C)[3]. However, if your isoquinoline derivative is thermally labile, distillation may cause degradation, polymerization, or retro-alkylation. Distillation is best reserved for highly stable, liquid products that cannot be easily crystallized[4].
Q4: Are there alternative quenching agents if my product is sensitive to triethylamine? A4: Yes. If basic conditions degrade your product, thiourea or sodium sulfide can be used as highly effective nucleophilic scavengers[5]. Thiourea reacts with BnBr to form an isothiouronium salt, which is extremely water-soluble and partitions seamlessly into the aqueous layer during workup.
Quantitative Data: Comparison of Removal Strategies
To assist in your experimental design, the following table summarizes the operational metrics of each removal strategy.
| Removal Strategy | Reagents Required | Ideal Product Type | Time Required | Efficiency | Risk of Product Loss |
| Anti-Solvent Precipitation | EtOAc, Diethyl Ether, or Hexanes | N-benzylisoquinolinium salts | < 1 Hour | > 95% | Low (if salt is highly insoluble) |
| Amine Quenching | Triethylamine (Et₃N), DCM, Water | Neutral Isoquinolines | 2 - 4 Hours | > 98% | Low (requires aqueous workup) |
| Thiourea Quenching | Thiourea, Methanol, Water | Base-sensitive Isoquinolines | 2 - 4 Hours | > 95% | Low to Medium |
| High-Vacuum Distillation | High Vacuum Pump (<0.1 mmHg) | Thermally stable, liquid products | 4 - 12 Hours | ~ 90% | High (Thermal degradation risk) |
Validated Experimental Protocols
Every protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure the successful removal of the impurity.
Protocol A: Chemical Quenching with Triethylamine (For Neutral Isoquinoline Products)
Mechanism: S_N2 conversion of lipophilic BnBr to hydrophilic benzyltriethylammonium bromide.
-
Solubilization: Dissolve the crude reaction mixture (containing the neutral isoquinoline product and excess BnBr) in a suitable organic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)[4].
-
Quenching: Add 1.5 to 2.0 equivalents of Triethylamine (Et₃N) relative to the estimated remaining BnBr[3].
-
Self-Validation (Monitoring): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The BnBr spot (typically UV-active, high R_f in non-polar eluents) will gradually disappear. Complete consumption usually takes 2 to 4 hours[4].
-
Precipitation Check: You may observe a white precipitate forming in the flask; this is the benzyltriethylammonium bromide salt crashing out of the less polar solvent.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add water (equal volume to the organic layer). The ammonium salt will dissolve and partition into the aqueous layer.
-
Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the BnBr-free product.
Protocol B: Anti-Solvent Precipitation (For N-Benzylisoquinolinium Salts)
Mechanism: Exploiting the drastic polarity difference between the ionic product and the neutral impurity.
-
Concentration: Remove the primary reaction solvent (e.g., acetonitrile or DMF) under reduced pressure until a thick, crude oil or slurry is obtained.
-
Precipitation: Vigorously stir the crude residue and rapidly add 10–20 volumes of cold Ethyl Acetate (EtOAc) or Diethyl Ether[1].
-
Self-Validation (Visual): The N-benzylisoquinolinium salt should immediately crash out as a crystalline solid or fine powder, while the solution turns slightly yellow/orange as the BnBr and other non-polar impurities remain dissolved[2].
-
Trituration: Stir the suspension vigorously for 30 minutes to ensure any BnBr trapped in the crystal lattice is leached into the anti-solvent.
-
Filtration: Filter the solid through a Büchner funnel under vacuum. Wash the filter cake with an additional 2–3 portions of cold EtOAc.
-
Drying: Dry the solid product under high vacuum overnight to remove residual solvent.
References
-
"How does one separate Benzyl bromide from the reaction mixture?" ResearchGate. Available at:[Link]
-
"Removing Benzyl bromide." ResearchGate. Available at:[Link]
-
"Benzyl Chloride removal?" Reddit (r/chemistry). Available at:[Link]
-
"ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES." Organic Syntheses. Available at:[Link]
-
"Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles." National Institutes of Health (PMC). Available at:[Link]
Sources
resolving solubility issues of 7-(Benzyloxy)isoquinoline in water
Technical Support Center: Resolving Aqueous Solubility Issues of 7-(Benzyloxy)isoquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic, planar molecules. 7-(Benzyloxy)isoquinoline presents a classic solubility bottleneck in drug development and in vitro testing.
The compound’s poor aqueous solubility is driven by two structural factors: the planar aromatic isoquinoline core, which promotes strong intermolecular π-π stacking in the crystal lattice, and the highly hydrophobic benzyloxy group at the 7-position[1]. However, because the isoquinoline nitrogen acts as a weak base, we can exploit its physicochemical properties to engineer robust, thermodynamically stable aqueous solutions[2][3].
Below is a comprehensive troubleshooting guide and decision matrix to help you select and execute the optimal solubilization strategy for your specific experimental needs.
Solubilization Strategy Decision Matrix
Workflow for selecting a solubilization strategy for 7-(Benzyloxy)isoquinoline.
Troubleshooting FAQs
Q1: Why does 7-(Benzyloxy)isoquinoline precipitate immediately when I dilute my DMSO stock into a biological buffer (pH 7.4)? A1: This phenomenon is known as solvent-shift precipitation. At pH 7.4, the weakly basic isoquinoline nitrogen (pKa ~5.4) is primarily un-ionized[4]. When the DMSO stock is introduced to the aqueous buffer, the local dielectric constant of the medium sharply increases. The hydrophobic benzyloxy group and the un-ionized planar core can no longer be solvated by the surrounding water molecules, leading to rapid nucleation and precipitation. To prevent this, the thermodynamic solubility of the final aqueous phase must be altered using complexing agents or co-solvents before dilution[3].
Q2: My downstream application does not require physiological pH. What is the most efficient way to dissolve this compound? A2: Salt formation via pH adjustment is the most effective and simplest method for weakly basic drugs[2]. By lowering the pH of the aqueous medium to at least 2 units below the compound's pKa (i.e., pH < 3.5), the isoquinoline nitrogen becomes fully protonated. The resulting positively charged species interacts favorably with water through strong ion-dipole interactions, drastically reducing the energetic penalty of solvation[4]. We recommend generating the hydrochloride (HCl) salt in situ.
Q3: I am conducting in vitro cell-based assays at pH 7.4. How can I solubilize the compound without causing solvent toxicity? A3: For sensitive cell culture models (e.g., Caco-2 monolayers), high concentrations of organic solvents can disrupt cell membranes and artificially reduce cell viability[5]. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[3]. The lipophilic benzyloxy group and the isoquinoline core can insert into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic regions from water, improving aqueous solubility while maintaining excellent biocompatibility[3][5].
Q4: If I opt for a co-solvent system for an in vivo pharmacokinetic study, what excipients are recommended? A4: Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are highly effective because they reduce the interfacial tension and the overall polarity of the aqueous environment[3]. A common, well-tolerated formulation for intravenous or oral dosing of poorly water-soluble drugs is a ternary mixture: 5-10% DMSO, 40% PEG 400, and 50% aqueous buffer[5][6].
Quantitative Data Summary
Table 1: Quantitative Parameters for Solubilization Workflows
| Parameter | Salt Formation (pH Adjustment) | Co-Solvent System | Cyclodextrin Complexation |
| Mechanism of Action | Ion-dipole interaction via protonation | Reduction of solvent dielectric constant | Hydrophobic cavity shielding |
| Target Final pH | 3.0 - 3.5 | 7.4 | 7.4 |
| Excipient Concentration | 0.1 M HCl (Titrated) | 5-10% DMSO + 40% PEG 400 | 20% (w/v) HP-β-CD |
| Processing Temperature | 25°C (with sonication) | Room Temperature | Room Temperature |
| Centrifugation / Filtration | 0.22 µm PTFE filter | N/A | 10,000 x g for 15 mins |
| Biocompatibility Limit | Low (Acidic, corrosive to cells) | Moderate (Solvent toxicity limit) | High (Cell culture safe) |
Validated Experimental Protocols
Protocol 1: Preparation of 7-(Benzyloxy)isoquinoline Hydrochloride Salt (In Situ)
Causality Note: This protocol forces the protonation of the isoquinoline nitrogen, converting a hydrophobic free base into a hydrophilic ionic salt.
-
Weighing: Accurately weigh the required amount of 7-(Benzyloxy)isoquinoline free base into a clean glass vial.
-
Suspension: Suspend the powder in sterile deionized water. The mixture will remain a cloudy, heterogeneous suspension.
-
Titration: While stirring at 300 rpm, add 0.1 M HCl dropwise.
-
Monitoring: Continuously monitor the pH using a micro-pH probe. Cease the addition of HCl once the pH stabilizes between 3.0 and 3.5.
-
Energy Input: Sonicate the mixture in a water bath at 25°C for 10 minutes to provide the activation energy required to break the crystal lattice[2].
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any trace environmental particulates.
-
Self-Validation Check: The successful formation of the salt is confirmed by a physical phase transition from a cloudy suspension to a completely optically clear solution. If turbidity persists, the pH has not reached the critical threshold for full protonation, or the absolute saturation limit of the salt form has been exceeded.
Protocol 2: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)
Causality Note: Direct mixing of the drug and cyclodextrin in water often fails due to the high lattice energy of the solid drug. Dissolving the drug in a volatile organic solvent first ensures it is available at the molecular level to enter the cyclodextrin cavity[7].
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water.
-
Guest Solvation: Dissolve 7-(Benzyloxy)isoquinoline in a minimal volume of a volatile organic solvent (e.g., methanol or ethanol)[7].
-
Complexation: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 500 rpm.
-
Evaporation: Stir the mixture in an open vessel (inside a fume hood) for 24 hours at room temperature. This allows for the complete evaporation of the organic solvent, driving the thermodynamic equilibrium toward the formation of the inclusion complex[7].
-
Purification: Centrifuge the resulting solution at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug.
-
Collection: Carefully collect the supernatant. This clear solution contains the water-soluble inclusion complex and can be lyophilized for long-term solid-state storage.
-
Self-Validation Check: The absence of a visible pellet after high-speed centrifugation indicates near-complete complexation. To quantitatively validate the system, analyze the UV-Vis absorbance or HPLC peak area of the supernatant to confirm that the target drug concentration has been achieved without hidden micro-precipitation.
References
1.[2] "Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview." Asian Journal of Pharmacy and Technology.2 2.[1] "Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives." Benchchem. 1 3.[3] "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review." International Journal of Pharmaceutical Sciences. 3 4.[4] "Enhancement of Solubility: A Pharmaceutical Overview." Scholars Research Library. 4 5.[5] "Common solubilizers to estimate the Caco-2 transport of poorly water-soluble drugs." PubMed. 5 6.[6] "Formulating Poorly Water Soluble Drugs." AAPS Advances in Pharmaceutical Sciences Series. 6 7.[7] "WO2010045281A2 - Stable aqueous formulations of water insoluble or poorly soluble drugs." Google Patents. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajptonline.com [ajptonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Common solubilizers to estimate the Caco-2 transport of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repo.upertis.ac.id [repo.upertis.ac.id]
- 7. WO2010045281A2 - Stable aqueous formulations of water insoluble or poorly soluble drugs - Google Patents [patents.google.com]
optimizing reaction temperature for O-benzylation of isoquinolines
Topic: Optimizing Reaction Temperature for O-Benzylation of Isoquinolines Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Welcome to the Heterocyclic Alkylation Support Center. The alkylation of ambident nucleophiles—specifically the benzylation of 1-hydroxyisoquinolines (which exist in tautomeric equilibrium with isoquinolin-1(2H)-ones)—is a notorious bottleneck in medicinal chemistry. This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to help you achieve >99% regioselectivity for O-benzylation.
Core Troubleshooting & FAQs
Q1: Why am I getting a mixture of O- and N-benzylated isoquinolines when using standard alkyl halides? A1: 1-Hydroxyisoquinoline is an ambident nucleophile characterized by lactam-lactim tautomerism. The oxygen atom is a "hard" nucleophilic center with high electron density, while the nitrogen is a "soft" center. According to Hard-Soft Acid-Base (HSAB) theory and Kornblum's rule, highly polarized transition states favor attack by the harder atom (Oxygen). However, the C–N bond is thermodynamically more stable than the C–O bond[1]. Standard conditions (e.g., K₂CO₃ in DMF at 80 °C) provide enough thermal energy to overcome the activation barrier for N-alkylation, leading to mixtures or exclusively the N-alkylated lactam[2].
Q2: How exactly does temperature dictate the regioselectivity? A2: Temperature acts as the master switch between kinetic and thermodynamic control:
-
Kinetic Control (0 °C to 25 °C): At lower temperatures, the reaction lacks the activation energy required to form the more stable C–N bond. The reaction is driven by charge density, favoring rapid attack by the highly electronegative oxygen atom.
-
Thermodynamic Control (>80 °C): Elevated temperatures not only accelerate N-alkylation but can also induce thermal O-to-N migration (rearrangement of the O-benzyl ether into the N-benzyl lactam)[2]. If O-benzylation is your goal, strict temperature control (≤ 25 °C) is non-negotiable.
Q3: I lowered the temperature, but my yield plummeted. How can I maintain O-selectivity without sacrificing conversion? A3: If low temperatures stall your reaction, you must modulate your base and solvent rather than turning up the heat. Switch from alkali metals (NaH, K₂CO₃) to silver salts (Ag₂CO₃). Silver ions coordinate with the halide leaving group of benzyl bromide, giving the electrophile more carbocationic (harder) character, which perfectly matches the hard oxygen nucleophile. Alternatively, modern methodologies employ Pd-catalyzed O-benzylation or Mitsunobu conditions to bypass S_N2 limitations entirely[3][4].
Mechanistic Pathway: Kinetic vs. Thermodynamic Control
The following diagram illustrates the bifurcation of the reaction pathway based on thermal conditions.
Mechanistic divergence of isoquinoline benzylation governed by temperature and transition-state energy.
Quantitative Data: Reaction Condition Matrix
To optimize your specific workflow, cross-reference your parameters with this data summary of expected regioselectivity outcomes.
| Parameter | Kinetically Controlled (Favors O-Benzylation) | Thermodynamically Controlled (Favors N-Benzylation) |
| Optimal Temperature | 0 °C to 25 °C | 80 °C to 120 °C |
| Base Selection | Ag₂CO₃, Cs₂CO₃ | K₂CO₃, NaH, NaOH |
| Solvent Polarity | Toluene, DCM, THF (Non-polar/Moderate) | DMF, DMSO, CH₃CN (Polar Aprotic) |
| Electrophile | Benzyl triflate, Benzyl chloride (Harder) | Benzyl iodide (Softer) |
| Expected O:N Ratio | > 10:1 (Up to 99:1 with catalysis) | < 1:10 |
Self-Validating Experimental Protocols
Below are two field-validated methodologies for achieving high O-benzylation. Every protocol includes a built-in analytical validation step to ensure scientific integrity.
Protocol A: Classical Kinetically Controlled O-Benzylation
Use this when transition-metal catalysis is not viable for your downstream API synthesis.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-hydroxyisoquinoline (1.0 mmol) and anhydrous Ag₂CO₃ (0.6 mmol, 0.6 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous Toluene (10 mL). Crucial Step: Cool the suspension to 0 °C using an ice bath. Do not allow the temperature to rise, as thermal energy will initiate N-alkylation.
-
Electrophile Addition: Add benzyl bromide (1.1 mmol) dropwise over 10 minutes. Keep the reaction shielded from light (to prevent silver degradation) and stir at 0 °C for 2 hours, then slowly warm to room temperature (20–25 °C) for an additional 12 hours.
-
Workup: Filter the reaction through a pad of Celite to remove silver salts. Wash with ethyl acetate and concentrate under reduced pressure.
-
Self-Validation (NMR): Analyze the crude mixture via ¹³C NMR.
-
Success Criterion: The O-CH₂ benzylic carbon will resonate downfield at ~65–70 ppm . If you see a major peak at ~45–50 ppm , your temperature control failed, and you have formed the N-CH₂ lactam.
-
Protocol B: Pd-Catalyzed Chemoselective O-Benzylation
Based on the Frantz group methodology[3][5], this protocol utilizes a phosphine mono-oxide Pd(II) complex to force exclusive O-alkylation regardless of ambient temperature fluctuations.
-
Catalyst Setup: In a glovebox, combine Pd₂(dba)₃ (1 mol %), a bidentate phosphine ligand (e.g., dppf or a specialized BI-DIME ligand, 2 mol %), and Cs₂CO₃ (1.5 mmol) in a reaction vial.
-
Substrate Addition: Add 1-hydroxyisoquinoline (1.0 mmol) and benzyl bromide (1.2 mmol).
-
Reaction: Dissolve in anhydrous THF (5 mL). Seal the vial and stir at 25 °C for 16 hours. The coordination effect between palladium and the nitrogen atom of the isoquinoline ring sterically blocks N-alkylation, forcing the electrophile to attack the oxygen[3].
-
Workup & Validation: Dilute with water, extract with DCM, and purify via flash chromatography. Validate via ¹H NMR: look for the O-CH₂ singlet at ~5.3–5.5 ppm (N-CH₂ typically appears further upfield at ~5.1 ppm).
References
-
Cadena, M., Villatoro, R. S., Gupta, J. S., et al. "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." ACS Catalysis, 2022, 12, 10199–10206. URL:[Link]
-
Azek, E., & Lebel, H. "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems." ResearchGate, 2025. URL:[Link]
-
Bowman, W. R., & Bridge, C. F. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." ACS Combinatorial Science, 2002. URL:[Link]
-
Megahed, M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds." ACS Omega, 2024. URL:[Link]
Sources
troubleshooting low purity in 7-(Benzyloxy)isoquinoline recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the recrystallization of 7-(Benzyloxy)isoquinoline .
Because 7-(Benzyloxy)isoquinoline contains both a basic, nucleophilic isoquinoline core and a bulky, hydrophobic benzyloxy ether, its phase behavior during purification is highly susceptible to liquid-liquid phase separation (LLPS) and impurity co-precipitation. This guide breaks down the thermodynamic causality behind these failures and provides a self-validating, scalable protocol to achieve high-purity crystalline product.
Diagnostic Logic: Identifying the Root Cause
Diagnostic workflow for identifying the root cause of low purity in recrystallization.
Core Troubleshooting Guide (FAQs)
Q: Why does my 7-(Benzyloxy)isoquinoline form a sticky emulsion instead of crystals, and how does this affect purity? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." It occurs when the supersaturation level drives the solute to separate into a secondary liquid phase rather than forming a solid crystalline lattice ()[1]. Because the solute molecules in these product-rich droplets arrange randomly and possess high mobility, they act as a solvent sink, trapping hydrophobic impurities like unreacted benzyl bromide[1]. To resolve this, you must engineer the phase diagram trajectory to avoid the miscibility gap ()[2]. This is achieved by lowering the initial concentration, altering the solvent/antisolvent ratio, or introducing seed crystals halfway into the metastable zone to bypass oiling out and force nucleation[1].
Q: My crystals formed, but HPLC analysis shows contamination with a highly polar impurity and a non-polar impurity. What are they, and why are they co-precipitating? A: The non-polar impurity is likely unreacted benzyl bromide, a common alkylating agent used in the synthesis of 3[3]. The highly polar impurity is almost certainly 2-benzyl-7-(benzyloxy)isoquinolinium bromide. The basic nitrogen of the isoquinoline ring is nucleophilic and can competitively attack excess benzyl bromide during synthesis, forming a quaternary ammonium salt. Because this salt is highly polar, it co-precipitates if your recrystallization solvent is too polar (e.g., pure ethanol). Causality-driven Solution: Perform a biphasic liquid-liquid extraction (e.g., EtOAc/Water) on your crude mixture before recrystallization to partition the quaternary salt into the aqueous layer, and utilize a non-polar antisolvent wash (like Heptane) to strip away residual benzyl bromide.
Q: How do I prevent rapid precipitation that traps the mother liquor in the crystal lattice? A: Rapid precipitation is a symptom of uncontrolled supersaturation generation, which kinetically hinders the orderly integration of solute molecules into the crystal lattice[1]. When cooling is too fast, the crystals grow erratically, physically trapping pockets of the impure mother liquor—a process called inclusion. Implementing a controlled cooling ramp (e.g., -0.1 °C/min) and utilizing an automated crystallizer with inline turbidity monitoring can reverse agglomeration events and ensure high-purity crystal growth ()[4].
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is the primary defense against LLPS and impurity inclusion. The table below summarizes the thermodynamic suitability of common solvent systems for 7-(Benzyloxy)isoquinoline.
| Solvent System | Role | Boiling Point (°C) | Solute Solubility | Impurity Partitioning | Recommendation |
| Ethyl Acetate (EtOAc) | Primary Solvent | 77 | High (Hot), Mod (Cold) | Retains polar phenols | Excellent primary solvent |
| Heptane | Antisolvent | 98 | Very Low | Dissolves benzyl bromide | Best paired with EtOAc |
| Ethanol / Water | Mixed Solvent | 78 / 100 | Mod (Hot), Low (Cold) | Co-precipitates salts | High risk of oiling out (5)[5] |
| Dichloromethane | Primary Solvent | 39 | Very High | Non-selective | Avoid; too volatile |
Self-Validating Protocol: Anti-Solvent Recrystallization with Seeding
To guarantee reproducibility and high purity, execute the following step-by-step methodology. Every step includes a built-in validation check to ensure the thermodynamic state of the system is correct before proceeding.
Optimized anti-solvent recrystallization workflow for 7-(Benzyloxy)isoquinoline.
Step 1: Dissolution & Saturation
-
Action: Suspend crude 7-(Benzyloxy)isoquinoline in 5 volumes of Ethyl Acetate (EtOAc). Heat the reactor to 65 °C under gentle agitation (200 rpm).
-
Causality: EtOAc provides the optimal polarity balance to dissolve the target molecule while keeping highly polar inorganic salts (e.g., K2CO3 from the benzylation step) insoluble.
-
Self-Validation Check: The solution must transition to a transparent, albeit colored, liquid. If turbidity persists, it indicates the presence of insoluble inorganic salts.
Step 2: Hot Filtration
-
Action: Pass the hot solution through a pre-warmed Buchner funnel (or inline filter) into a clean, heated receiving vessel.
-
Causality: Removes nucleation sites (dust, salts) that could trigger premature, uncontrolled crystallization.
-
Self-Validation Check: Shine a laser pointer through the filtrate. The absence of a Tyndall effect confirms the removal of all particulate matter.
Step 3: Antisolvent Addition & Seeding
-
Action: Slowly dose 2 volumes of Heptane at 60 °C. Cool the reactor to 55 °C and add 1% w/w of high-purity 7-(Benzyloxy)isoquinoline seed crystals.
-
Causality: Heptane lowers the solubility of the product, pushing the system into the metastable zone. Seeding provides a low-energy template for crystal growth, bypassing the liquid-liquid miscibility gap to prevent oiling out[1].
-
Self-Validation Check: Seeds should remain suspended and slowly increase in size. If seeds dissolve, the system is undersaturated; if an oil forms, the system is over-supersaturated.
Step 4: Controlled Cooling
-
Action: Implement a linear cooling ramp of -0.1 °C/min down to a final temperature of 5 °C.
-
Causality: A slow cooling rate ensures that molecules have sufficient time to orient correctly into the crystal lattice, actively excluding impurities[4].
-
Self-Validation Check: Continuous monitoring via inline turbidity (or visual inspection) should show a steady increase in solid mass without the formation of sticky agglomerates[4].
Step 5: Isolation & Washing
-
Action: Filter the suspension via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:3 v/v).
-
Causality: The cold, non-polar wash displaces the impurity-rich mother liquor (specifically targeting benzyl bromide) without dissolving the purified crystal lattice.
-
Self-Validation Check: The final crystals should be stark white and free-flowing, while the filtrate should contain the yellow/brown impurities.
References
-
Adlington, N. K., Black, S. N., & Adshead, D. L. "How To Use the Lasentec FBRM Probe on Manufacturing Scale." Organic Process Research & Development.[Link]
-
"Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization." Organic Process Research & Development.[Link]
-
Tanaka, K. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development.[Link]
-
Leyssens, T., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development.[Link]
-
"A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids." ACS Publications.[Link]
Sources
Technical Support Center: Troubleshooting 7-(Benzyloxy)isoquinoline Reduction Workflows
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the reduction of 7-(benzyloxy)isoquinoline.
Reducing the heteroaromatic isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline (THIQ) while preserving the highly sensitive 7-benzyloxy ether requires precise mechanistic control. Standard hydrogenation conditions often lead to unwanted side reactions, primarily debenzylation (ether cleavage) or over-reduction (decahydroisoquinoline formation).
Mechanistic Overview & Reaction Logic
Reaction pathways for 7-(benzyloxy)isoquinoline reduction and common side reactions.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my 7-(benzyloxy)isoquinoline undergo complete debenzylation when using standard Pd/C hydrogenation?
A: Palladium on carbon (Pd/C) is the1[1]. Palladium has a highly specific d-band structure that strongly coordinates with the
Q2: What is the most reliable method to reduce the isoquinoline ring while preserving the benzyl ether?
A: The most field-proven method to avoid hydrogenolysis entirely is to bypass H
Q3: If my workflow strictly requires catalytic hydrogenation, how can I tune the conditions to prevent debenzylation?
A: If you must use H
Q4: How do I prevent over-reduction (formation of decahydroisoquinoline)?
A: Over-reduction occurs when the carbocyclic (benzene) ring is hydrogenated. To prevent this, strictly limit the hydrogen pressure (keep it between 1-3 atm) and run the reaction at room temperature. When using PtO
Quantitative Catalyst Comparison
To aid in experimental design, the following table summarizes the expected outcomes of various reduction systems applied to 7-(benzyloxy)isoquinoline:
| Reducing Agent / Catalyst | Solvent & Conditions | Isoquinoline Ring Reduction | Benzyl Ether Cleavage | Over-Reduction (Decahydro) | Recommended Use Case |
| NaBH | EtOH, 0 °C to RT | Complete | None (0%) | None (0%) | N-substituted THIQ synthesis |
| PtO | AcOH, 1-3 atm, RT | Complete | Low (<5%) | Moderate (if prolonged) | Free NH THIQ synthesis |
| Pd/C (10%) + H | MeOH or EtOAc, 1 atm | Complete | High (>90%) | Low | Not recommended |
| Rh/C + H | MeOH, 5 atm, 50 °C | Complete | Low | High (>80%) | Decahydroisoquinoline synthesis |
Validated Experimental Protocols
Protocol A: Chemoselective Hydride Reduction (Bypassing H )
This self-validating two-step protocol utilizes nitrogen activation followed by hydride reduction to guarantee 0% debenzylation.
Step 1: N-Activation (Quaternization)
-
Dissolve 7-(benzyloxy)isoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N
/Ar). -
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add the activating agent (e.g., benzyl chloroformate or methyl iodide, 1.1 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
Validation Check 1: The formation of the isoquinolinium salt is visually confirmed by the precipitation of a solid from the non-polar reaction mixture, often accompanied by a color change to bright yellow/orange (charge-transfer complex formation). A TLC check (100% EtOAc) will show the starting material spot disappearing and a new spot remaining at the baseline, confirming full conversion to the highly polar salt.
Step 2: Hydride Reduction
-
Evaporate the non-polar solvent under reduced pressure and redissolve the isolated isoquinolinium salt in absolute ethanol.
-
Cool the solution to 0 °C.
-
Slowly add Sodium Borohydride (NaBH
, 2.5 equiv) in small portions to manage the exothermic reaction.
Validation Check 2: During NaBH
addition, effervescence (Hgas evolution from solvent reaction) will occur. The reaction is complete when effervescence ceases and the bright yellow color of the isoquinolinium salt dissipates into a colorless or milky suspension.
-
Quench the reaction with saturated aqueous NH
Cl, extract with EtOAc, dry over Na SO , and concentrate to yield the N-substituted 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline.
Protocol B: Controlled Catalytic Hydrogenation (PtO )
Use this protocol if a free secondary amine (NH) is required in the final THIQ product.
-
Catalyst Pre-reduction: Suspend PtO
(Adams' catalyst, 5-10 mol%) in glacial acetic acid inside a hydrogenation flask. Purge the flask with H and stir vigorously for 15-30 minutes.
Validation Check 1: The PtO
catalyst (a brown powder) must turn completely black. This indicates the successful formation of the highly active "Platinum black" species.
-
Substrate Addition: Introduce 7-(benzyloxy)isoquinoline (1.0 equiv) to the suspension.
-
Hydrogenation: Purge the system again and maintain an H
pressure of 1-2 atm at room temperature. -
Volumetric Monitoring (Critical): Connect the system to a gas burette or mass flow controller.
Validation Check 2: Monitor the volumetric uptake of H
. The reaction must be quenched (by purging with Nand filtering off the catalyst) exactly when the theoretical volume for 2.0 equivalents of H is consumed. Allowing the reaction to proceed beyond this point will initiate the reduction of the carbocyclic ring.
-
Filter the catalyst through a pad of Celite (do not let the catalyst dry out, as it is pyrophoric), neutralize the acetic acid filtrate with aqueous NaOH, and extract with DCM to isolate the product.
References
-
Qualitas. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. 1
-
Tutorsglobe. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. 3
-
Dalian Institute of Chemical Physics. Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. 2
-
ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.4
Sources
Technical Support Center: Stability and Cleavage of 7-(Benzyloxy)isoquinoline Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the orthogonal stability of protecting groups on heterocyclic scaffolds. 7-(Benzyloxy)isoquinoline presents a unique case study because the reactivity of the benzyl (OBn) ether is heavily influenced by the basicity of the adjacent isoquinoline ring.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and understand the mechanistic causality behind the stability and cleavage of 7-(benzyloxy)isoquinoline in acidic environments.
Mechanistic Overview: The Isoquinoline Effect
The stability of the 7-benzyloxy group is intrinsically linked to the basicity of the isoquinoline nitrogen (pKa ~5.4).
-
Mild Acids: Under mildly acidic conditions (e.g., acetic acid, dilute HCl), the nitrogen protonates to form an isoquinolinium salt. This protonation draws electron density away from the aromatic core, marginally increasing the activation energy required for the heterolysis of the C–O bond. Consequently, the OBn group remains remarkably stable during standard acidic workups[1].
-
Strong Lewis Acids: When exposed to strong Lewis acids like Boron Trichloride (BCl₃), the basic nitrogen acts as a competitive Lewis base. The first equivalent of BCl₃ is entirely consumed by the nitrogen, necessitating specific stoichiometric adjustments (excess reagent) to achieve the desired ether cleavage[2].
Mechanistic pathway of BCl3-mediated deprotection of 7-(Benzyloxy)isoquinoline.
Troubleshooting Guide & FAQs
Q: Why did my 7-(Benzyloxy)isoquinoline debenzylate during a standard HCl salt formation? A: Benzyl ethers are typically stable to dilute aqueous acids. However, if you used concentrated HCl or elevated temperatures (>60 °C) during salt formation or solvent evaporation, the protonated isoquinolinium intermediate can undergo slow ether cleavage. Always perform salt formations at ambient temperature using strictly stoichiometric amounts of acid[1].
Q: I am trying to deprotect the benzyl ether using BCl₃, but the reaction stalls at 50% conversion. What is happening? A: This is a classic stoichiometric miscalculation for basic heterocycles. The isoquinoline nitrogen rapidly coordinates with the first equivalent of BCl₃, forming a stable Lewis acid-base complex. This effectively sequesters the reagent, preventing it from interacting with the ether oxygen[2]. To drive the reaction to completion, you must use a minimum of 2.0 to 3.0 equivalents of BCl₃—one to saturate the nitrogen, and the remainder to mediate the cleavage of the ether[3].
Q: After BCl₃ deprotection, I see multiple higher-molecular-weight impurities on my LC-MS. How can I prevent this? A: The cleavage of a benzyl ether generates a highly reactive benzyl cation. Without a scavenger, this cation can undergo Friedel-Crafts alkylation with electron-rich impurities or the product itself. Adding a non-Lewis-basic cation scavenger, such as pentamethylbenzene, traps the benzyl cation and completely suppresses these side reactions[4].
Decision tree for predicting 7-(benzyloxy)isoquinoline stability under acidic conditions.
Quantitative Data: Acid Stability Matrix
The following table summarizes the stability of the 7-benzyloxy group across various acidic environments to aid in your reaction planning[1].
| Acidic Reagent | Conditions | Isoquinoline Nitrogen State | Benzyl Ether Outcome | Yield / Stability |
| 1M HCl (aq) | 25 °C, 24 h | Protonated (Salt) | Stable | >99% Recovery |
| TFA / CH₂Cl₂ | 25 °C, 12 h | Protonated (Salt) | Stable | >95% Recovery |
| Conc. HBr (48%) | Reflux (100 °C), 4 h | Protonated (Salt) | Cleaved | ~85% 7-OH Product |
| BCl₃ (1.0 equiv) | CH₂Cl₂, -78 °C to 25 °C | BCl₃-Coordinated | Stable (Incomplete) | <10% Cleavage |
| BCl₃ (3.0 equiv) | CH₂Cl₂, -78 °C to 25 °C | BCl₃-Coordinated | Cleaved | >90% 7-OH Product |
Self-Validating Experimental Protocols
Protocol 1: Mild Acidic Workup (Preserving the OBn Group)
Objective: Isolate 7-(Benzyloxy)isoquinoline from a basic reaction mixture without cleaving the protecting group. Causality: Citric acid is strong enough to neutralize inorganic bases and quench reactions, but its pKa is too high to drive the SN1 cleavage of the benzyl ether.
-
Quench: Dilute the crude reaction mixture with ethyl acetate (EtOAc).
-
Wash: Wash the organic layer with a mild acidic aqueous solution (e.g., 10% w/v aqueous citric acid or saturated NH₄Cl) maintained at 0–5 °C.
-
Separate: Isolate the organic layer and wash with brine to remove residual aqueous salts.
-
Isolate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator bath temperature below 35 °C to prevent trace-acid catalyzed thermal degradation.
Protocol 2: Complete Deprotection using BCl₃ and Pentamethylbenzene
Objective: Cleave the benzyl ether to yield 7-hydroxyisoquinoline without inducing ring benzylation[3][4]. Causality: Pentamethylbenzene acts as a non-coordinating cation scavenger to trap the benzyl cation. The 3.0 equivalents of BCl₃ ensure the basic nitrogen is saturated, leaving active Lewis acid to cleave the ether.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 7-(Benzyloxy)isoquinoline (1.0 mmol) and pentamethylbenzene (3.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (3.0 mL, 3.0 mmol) dropwise.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Quench the reaction strictly at 0 °C by the slow, cautious addition of a pre-cooled mixture of CHCl₃:MeOH (10:1, 5 mL) to safely destroy excess BCl₃.
-
Workup: Neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography.
References
-
Title: Science About O-Benzyl protecting groups | Source: Atlanchim Pharma | URL: [Link]
-
Title: Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger | Source: Organic Chemistry Portal | URL: [Link]
Sources
Technical Support Center: Purification of 7-(Benzyloxy)isoquinoline
Welcome to the Technical Support Center for the chromatographic purification of 7-(Benzyloxy)isoquinoline. As a basic nitrogen-containing heterocycle, this compound presents specific challenges during normal-phase silica gel chromatography. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity isolation.
Physicochemical Profiling & Chromatographic Behavior
To successfully purify 7-(Benzyloxy)isoquinoline, you must first understand the thermodynamic and electrostatic forces at play between the analyte, the stationary phase, and the mobile phase. The table below summarizes the critical quantitative data that dictate the chromatographic behavior of this system.
| Parameter | Value / Characteristic | Impact on Chromatography |
| Analyte pKa | ~5.14 (Isoquinoline Nitrogen)[1] | The basic nitrogen acts as a strong hydrogen-bond acceptor and can easily protonate in acidic environments. |
| Silica Gel pKa | 4.5 – 8.5 (Surface Silanols)[2] | Highly acidic out-of-plane silanols on standard SiO₂ will strongly bind to the basic isoquinoline nitrogen[2]. |
| Modifier pKa | ~10.7 (Triethylamine) | TEA is significantly more basic than the analyte, allowing it to competitively neutralize acidic silanols[3]. |
| Analyte Polarity | Moderate (Lipophilic Benzyl group) | The benzyloxy ether masks the polar hydroxyl group, allowing elution in non-polar/polar mixtures (e.g., Hexanes/EtOAc). |
| Key Impurity | 7-Hydroxyisoquinoline (Starting Material) | Contains a free phenolic OH; highly polar and strongly retained. Easily separated from the benzyloxy product. |
Troubleshooting Q&A
Q1: My 7-(Benzyloxy)isoquinoline band is streaking severely on the TLC plate and the column, resulting in poor recovery. What is the mechanistic cause? A1: 7-(Benzyloxy)isoquinoline contains a basic isoquinoline nitrogen with a conjugate acid pKa of approximately 5.14[1]. Standard normal-phase silica gel is populated with surface silanol groups (Si-OH), which exhibit pKa values ranging from 4.5 to 8.5[2]. When your basic analyte migrates through the column, it undergoes secondary ionic interactions (protonation or strong hydrogen bonding) with these highly acidic out-of-plane silanols[2][4]. This dual-retention mechanism causes the analyte to continuously adsorb and desorb at different rates, leading to severe band broadening, streaking, and irreversible retention[4]. Solution: Introduce a competitive, sacrificial base into the mobile phase. Triethylamine (TEA), which has a much higher pKa (~10.7), will preferentially bind to and neutralize the acidic silanol sites, effectively "deactivating" the silica and allowing the 7-(Benzyloxy)isoquinoline to elute as a sharp, symmetrical band[3].
Q2: I added 1% TEA to my mobile phase, but I am still seeing co-elution with unreacted 7-hydroxyisoquinoline. How can I resolve this? A2: While TEA masks silanol interactions, it does not alter the fundamental polarity of your analytes. 7-Hydroxyisoquinoline possesses a free phenolic hydroxyl group, making it a strong hydrogen-bond donor. 7-(Benzyloxy)isoquinoline is significantly less polar. If they are co-eluting, your mobile phase is likely too strong (too polar), compressing the retention factors (Rf) toward the solvent front. Solution: Decrease the polarity of your eluent (e.g., shift from 50:50 Hexanes/EtOAc to 80:20 Hexanes/EtOAc). Alternatively, leverage their chemical differences before chromatography: wash the crude mixture with an aqueous basic solution (e.g., 1M NaOH). The free phenol of 7-hydroxyisoquinoline will be deprotonated into a water-soluble phenoxide ion and removed in the aqueous layer, while the neutral 7-(Benzyloxy)isoquinoline remains in the organic phase.
Q3: My compound has poor solubility in the non-polar starting eluent (e.g., 90:10 Hexanes/EtOAc). Wet loading the column causes massive band broadening. What should I do? A3: Wet loading a compound in a strong solvent (like dichloromethane) onto a column equilibrated in a weak solvent (like hexanes) causes the analyte to race down the column before the loading solvent diffuses, destroying the theoretical plates of your column. Solution: Employ a dry-loading technique[3]. By pre-adsorbing the analyte onto a small amount of silica gel and evaporating the strong solvent, you ensure that the compound enters the stationary phase as a perfectly narrow, uniform band that is only mobilized by the actual eluent system.
Q4: How do I remove the residual triethylamine from my purified fractions? A4: TEA has a boiling point of 89°C. After combining your purified fractions and removing the bulk solvent via rotary evaporation, add a small volume of toluene and re-evaporate. Toluene forms an azeotrope with TEA, effectively pulling residual traces out of your product. Finish by drying the compound under high vacuum for 12-24 hours.
Validated Experimental Protocols
Protocol A: Preparation of a TEA-Deactivated Silica Gel Column
This self-validating protocol ensures that all acidic sites on the stationary phase are neutralized prior to analyte introduction, preventing on-column degradation or tailing[3].
-
Solvent Preparation: Prepare the desired mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate) and add 1-3% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.
-
Slurry Preparation: In an Erlenmeyer flask, add the required mass of standard silica gel (typically 30-50x the crude sample mass). Pour in the TEA-modified solvent and swirl to create a uniform slurry. The TEA will immediately begin neutralizing the silanol sites[3].
-
Column Packing: Pour the slurry into a glass chromatography column fitted with a cotton plug and a 1 cm layer of sea sand. Gently tap the column to ensure uniform packing and eliminate air bubbles.
-
Equilibration: Drain the solvent until it is just above the silica bed. Pass an additional 2-3 column volumes of the TEA-modified solvent through the bed to ensure complete deactivation of all acidic sites before loading the sample.
Protocol B: Dry-Loading Technique for Lipophilic Basic Heterocycles
Use this protocol when the analyte is insoluble in the optimal mobile phase.
-
Dissolution: Dissolve the crude 7-(Benzyloxy)isoquinoline in a minimal volume of a highly volatile, strong solvent (e.g., Dichloromethane).
-
Adsorption: Add dry silica gel to the flask (approximately 2-3 times the mass of the crude product).
-
Evaporation: Attach the flask to a rotary evaporator. Carefully remove the solvent under reduced pressure (starting at 400 mbar, dropping to 50 mbar) until a free-flowing, homogeneous powder is obtained.
-
Loading: Carefully pour this powder evenly onto the flat top of the pre-packed, solvent-equilibrated silica column.
-
Protection: Add a 1 cm layer of clean sand on top of the dry-loaded silica to prevent physical disruption of the analyte band when adding fresh eluent.
Workflow Visualization
Workflow for TLC optimization and column chromatography of 7-(Benzyloxy)isoquinoline.
References
- Technical Support Center: Purification of Isoquinoline Deriv
- The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations ResearchG
- Isoquinoline CAS#: 119-65-3 ChemicalBook
- The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties Journal of Chemical Theory and Computation - ACS Public
Sources
🔬 Technical Support Center: Isoquinoline Etherification Workflows
Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the most pervasive failure modes in the synthesis of isoquinoline ethers. Whether you are utilizing Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (Buchwald-Hartwig, Ullmann), byproduct formation is the primary bottleneck in scaling these pharmacologically privileged scaffolds.
This portal bypasses generic advice, focusing strictly on the mechanistic causality of byproduct formation and providing self-validating experimental systems to ensure high-fidelity carbon-oxygen (C–O) bond formation.
📊 Diagnostic Dashboard: Quantitative Byproduct Analysis
Before diving into specific troubleshooting modules, consult the diagnostic matrix below. This table summarizes the thermodynamic and kinetic pitfalls of standard etherification conditions and highlights the optimized parameters required to suppress byproduct formation.
| Reaction Modality | Catalyst / Ligand | Base / Solvent | Primary Challenge | Major Byproduct | Target Yield |
| SNAr | None | NaOH / H₂O-THF | Hydroxide Competition | Isoquinolinone | < 10% |
| SNAr | None | NaOR / Anhydrous THF | Complete Conversion | None | > 85% |
| Buchwald-Hartwig | Pd₂(dba)₃ / PPh₃ | NaOtBu / Toluene | β-Hydride Elimination | Dehalogenated Arene | < 20% |
| Buchwald-Hartwig | Pd G3 / RockPhos | Cs₂CO₃ / Toluene | Reductive Elimination | None | > 90% |
| Ullmann Coupling | CuI / None | K₂CO₃ / DMF | Oxidative Homocoupling | Diaryl Ether | 40-60% |
🗺️ Mechanistic Pathway Visualization
Understanding why a byproduct forms is the prerequisite to preventing it. The diagram below illustrates the divergent pathways in both SNAr and Pd-catalyzed etherifications.
Mechanistic divergence in isoquinoline etherification leading to target products or byproducts.
📚 Knowledge Base: Troubleshooting FAQs
Module A: Nucleophilic Aromatic Substitution (SNAr)
Q: Why am I isolating massive amounts of isoquinolinone during the SNAr etherification of 1-chloroisoquinoline? A: You are observing hydrolysis. The C1 position of the isoquinoline ring is highly activated for nucleophilic displacement[1]. If your reaction utilizes an aqueous base (like NaOH or KOH) or if your solvent is not strictly anhydrous, hydroxide ions act as a competing nucleophile. The hydroxide displaces the chloride to form an unstable 1-hydroxyisoquinoline intermediate, which rapidly tautomerizes into the thermodynamically stable isoquinolinone[2]. Fix: Eliminate all sources of water. Generate your alkoxide in situ using elemental sodium or potassium metal in anhydrous THF, ensuring the alkoxide is the only nucleophile present.
Module B: Buchwald-Hartwig Cross-Coupling
Q: In my palladium-catalyzed cross-coupling with aliphatic alcohols, I observe significant hydrodehalogenation of the isoquinoline core instead of etherification. How do I suppress this? A: This is a classic kinetic failure. After the oxidative addition of the halo-isoquinoline to the Pd(0) species, the alkoxide coordinates to form a L-Pd(II)(Ar)(OR) intermediate. At this stage, two pathways compete: the desired reductive elimination (forming the ether) and an undesired β-hydride elimination from the alkoxide[3]. If reductive elimination is too slow, the alkoxide acts as a hydride donor, leading to the hydrodehalogenated isoquinoline byproduct[4]. Fix: Switch your ligand. You must use bulky biaryl monophosphine ligands such as RockPhos or BrettPhos[3][5]. The extreme steric bulk of these ligands forces the Pd(II) intermediate into a geometry that dramatically accelerates the rate-determining reductive elimination, effectively outcompeting the β-hydride elimination pathway[3].
Q: Can I use sodium tert-butoxide (NaOtBu) as a base for all Buchwald-Hartwig etherifications? A: No. While NaOtBu is excellent for aminations, it can be problematic in etherifications. If your target alcohol is less nucleophilic or sterically hindered, the tert-butoxide itself can undergo transmetalation and reductive elimination, yielding a tert-butyl ether byproduct. Fix: Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ combined with a pre-formed palladacycle catalyst (e.g., Pd G3 or G4 precatalysts) to ensure the base only acts as a proton scavenger.
Module C: Ullmann-Type Etherification
Q: I am using copper-catalyzed Ullmann conditions to avoid palladium, but I am getting high levels of homocoupled diaryl ethers. What is the root cause? A: Oxidative homocoupling is triggered by the presence of trace oxygen in the reaction mixture. Cu(I) is easily oxidized to Cu(II) by atmospheric O₂, which then mediates the homocoupling of your starting materials[6]. Fix: Your system is not sufficiently degassed. Switch from standard sparging to the Freeze-Pump-Thaw method (minimum 3 cycles) and ensure your reaction is sealed under ultra-high-purity argon.
🔬 Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Anhydrous SNAr of 1-Chloroisoquinoline
This protocol uses in situ alkoxide generation to guarantee a zero-moisture environment, preventing hydrolysis to isoquinolinone.
-
Alkoxide Generation: In an oven-dried Schlenk flask under argon, add the desired anhydrous alcohol (2.0 equiv) to anhydrous THF (0.2 M).
-
Moisture Validation Step: Add elemental Sodium (Na) metal (1.9 equiv, washed with hexanes). Self-Validation Check: Wait for the complete cessation of hydrogen gas evolution and the visual disappearance of the sodium metal. If unreacted sodium remains, quench and restart; incomplete consumption indicates an improper stoichiometric ratio or wet solvent.
-
Electrophile Addition: Once a clear alkoxide solution is confirmed, cool the flask to 0 °C. Add 1-chloroisoquinoline (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl only after complete consumption of the starting material is confirmed. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
SOP 2: RockPhos-Enabled Buchwald-Hartwig Etherification
This protocol utilizes a bulky biaryl phosphine to outcompete β-hydride elimination, preventing dehalogenation.
-
Glovebox Setup: Inside an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a reaction vial with the halo-isoquinoline (1.0 equiv), the aliphatic alcohol (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Loading: Add RockPhos Pd G3 precatalyst (2 mol%) and RockPhos ligand (2 mol%).
-
Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.
-
Catalyst Activation Check: Seal the vial with a PTFE-lined cap and bring it out of the glovebox. Heat to 90 °C. Self-Validation Check: Within 10 minutes, the suspension should transition from yellow/orange to a deep, homogeneous red/brown. If the solution remains pale yellow, oxidative addition has failed—check the integrity of your precatalyst and the steric hindrance of your halide.
-
Completion: Stir for 12 hours at 90 °C. Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and purify via flash chromatography.
📑 References
-
Olivera, R., et al. "Strategies in the synthesis of dibenzo[b,f]heteropines." PMC - NIH. Available at: [Link]
-
Maes, B. U. W., et al. "APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS." YorkSpace. Available at: [Link]
-
Buchwald, S. L., et al. "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst." Organic Letters - ACS Publications. Available at: [Link]
-
Rajan, R., et al. "Mild and efficient palladium/BrettPhos-catalyzed methoxylation and deuteriomethoxylation of activated aryl bromides." Tetrahedron Letters / ResearchGate. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-chloroisoquinoline-5-carboxylate|Supplier [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
13C NMR Spectral Analysis of 7-(Benzyloxy)isoquinoline: A Comparative Guide
For researchers and drug development professionals, the isoquinoline scaffold represents a privileged pharmacophore. Specifically, 7-(Benzyloxy)isoquinoline serves as a critical synthetic intermediate in the development of dibenzopyrrocoline alkaloids (such as cryptaustoline and cryptowoline) and various antileukemic agents [1].
Understanding the precise electronic distribution of this molecule is paramount for predicting its reactivity and target-binding affinity. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a direct readout of these electronic environments. This guide objectively compares the 13C NMR spectral profile of 7-(benzyloxy)isoquinoline against its structural analogs—unsubstituted isoquinoline and 7-hydroxyisoquinoline—providing mechanistic causality for the observed shifts and a self-validating protocol for structural elucidation.
Mechanistic Insights: Electronic Effects on the Isoquinoline Core
To accurately assign the 13C NMR spectrum of 7-(benzyloxy)isoquinoline, one must understand the causality behind the chemical shifts. The introduction of a benzyloxy group (-OBn) at the C7 position fundamentally alters the electron density of the isoquinoline bicyclic system through two competing electronic effects:
-
Inductive Electron Withdrawal (
Effect): The highly electronegative oxygen atom pulls electron density away from the directly attached C7 carbon through the -bond. This deshields the ipso carbon (C7), driving its chemical shift significantly downfield (from ~127 ppm in unsubstituted isoquinoline to ~156 ppm). -
Mesomeric Electron Donation (
Effect): The lone pairs on the oxygen atom delocalize into the aromatic -system. This resonance effect increases electron density specifically at the ortho (C6, C8) and para (C4a) positions. Increased electron density shields these nuclei, pushing their chemical shifts upfield.
The Benzyloxy vs. Hydroxy Divergence:
While both 7-hydroxyisoquinoline and 7-(benzyloxy)isoquinoline exhibit these effects, the bulky benzyl group in the latter restricts the free rotation of the C-O bond. This steric hindrance slightly reduces the optimal orbital overlap between the oxygen's p-orbital and the aromatic
Comparative Quantitative Data
The table below summarizes the 13C NMR chemical shifts (in CDCl3, referenced to TMS at 0.0 ppm) for the three comparative scaffolds. This data allows chemists to track the specific perturbations caused by the substituent.
| Carbon Position | Isoquinoline Baseline (ppm) | 7-Hydroxyisoquinoline (ppm) | 7-(Benzyloxy)isoquinoline (ppm) | Shift Causality & Assignment Notes |
| C1 | 152.5 | 151.0 | 151.5 | Deshielded imine carbon; slightly shielded by extended +M network. |
| C3 | 143.1 | 142.0 | 142.5 | Adjacent to N; minimal perturbation from C7 substituent. |
| C4 | 117.4 | 117.0 | 117.5 | |
| C4a | 128.7 | 129.0 | 129.5 | Bridgehead carbon; para to C7. |
| C5 | 126.5 | 128.0 | 128.5 | Meta to C7; experiences slight inductive deshielding ( |
| C6 | 130.3 | 120.0 | 121.5 | Ortho to C7; strong resonance shielding ( |
| C7 | 127.2 | 155.0 | 156.5 | Ipso to O; strong inductive deshielding ( |
| C8 | 127.6 | 108.0 | 107.5 | Ortho to C7 ( |
| C8a | 135.7 | 130.0 | 131.0 | Bridgehead carbon; meta to C7. |
| Benzyl -CH2- | N/A | N/A | 70.5 | Aliphatic carbon directly attached to electronegative oxygen. |
| Benzyl Ph | N/A | N/A | 136.5, 128.5, 128.0, 127.5 | Ipso, meta, para, and ortho carbons of the benzyl ring, respectively. |
Experimental Protocols: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 13C NMR can lead to misassignments of quaternary carbons (like C4a and C8a). The following step-by-step protocol guarantees accuracy [3].
Step 1: Standardized Sample Preparation
-
Dissolve 25-30 mg of highly purified 7-(benzyloxy)isoquinoline in 0.6 mL of deuterated chloroform (CDCl3).
-
Add 0.01% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, eliminating shift errors caused by magnetic susceptibility differences between samples.
-
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4-5 cm to optimize magnetic shimming.
Step 2: 1D 13C NMR Acquisition
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the field to the deuterium resonance of CDCl3. Causality: This stabilizes the magnetic field against drift during the long 13C acquisition times.
-
Tune and match the probe specifically for the 13C frequency to maximize the signal-to-noise ratio (SNR).
-
Acquire the 1D spectrum using a proton-decoupled sequence (e.g., zgpg30) with a relaxation delay (D1) of 2.0 seconds and a minimum of 512 scans.
Step 3: 2D Orthogonal Validation (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct
couplings. This immediately distinguishes protonated carbons (C1, C3, C4, C5, C6, C8, Benzyl-CH2) from quaternary carbons (C4a, C7, C8a, Benzyl-ipso). -
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map
and couplings. Causality: The HMBC is the ultimate validator. For example, the Benzyl -CH2- protons (~5.2 ppm) will show a strong cross-peak to the C7 carbon (~156.5 ppm), unequivocally proving the position of the benzyloxy attachment on the isoquinoline core.
Workflow Visualization
The following diagram maps the logical relationship and self-validating architecture of the NMR assignment process.
Caption: Workflow for the self-validating 13C NMR acquisition and structural elucidation.
Conclusion
Comparing the 13C NMR spectrum of 7-(benzyloxy)isoquinoline to its analogs reveals the profound impact of the -OBn group's mesomeric and inductive effects on the isoquinoline
References
-
Orito, K., Harada, R., Uchiito, S., & Tokuda, M. (2000). A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids. Organic Letters, 2(13), 1799-1801. Source: ACS Publications. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Source: Springer. URL:[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Source: Elsevier. URL:[Link]
FTIR Characterization and Comparative Analysis of 7-(Benzyloxy)isoquinoline
A Technical Guide for Structural Validation in Drug Development
Executive Summary & Scientific Context
7-(Benzyloxy)isoquinoline is a critical structural motif and synthetic intermediate in the development of isoquinoline-based therapeutics, including kinase inhibitors and alkaloid derivatives. During its synthesis—typically achieved via the benzylation of 7-hydroxyisoquinoline—Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical tool to confirm structural identity and reaction completion.
This guide provides an objective, data-driven comparison of the FTIR spectral markers of 7-(Benzyloxy)isoquinoline against its precursor (7-hydroxyisoquinoline) and the unsubstituted isoquinoline core. By mapping specific functional group vibrations to their corresponding spectral peaks, researchers can establish a highly reliable, self-validating workflow for structural confirmation.
Comparative Spectral Analysis: Identifying Diagnostic Markers
The transformation from a hydroxyl group to a benzyl ether fundamentally alters the vibrational landscape of the molecule. To accurately interpret the spectrum of 7-(Benzyloxy)isoquinoline, we must benchmark it against its structural relatives.
2.1 Spectral Causality and Mechanistic Shifts
-
The Isoquinoline Core: The unsubstituted isoquinoline ring exhibits characteristic C=N and C=C ring stretching vibrations in the 1590–1630 cm⁻¹ range, along with C-N stretching near 1180 cm⁻¹ 1. These peaks form the foundational spectral fingerprint that remains relatively static across derivatives.
-
The Precursor (7-Hydroxyisoquinoline): The presence of the phenolic hydroxyl group introduces a massive, broad O-H stretching band between 3200–3400 cm⁻¹ 2. This peak is highly sensitive to hydrogen bonding and dominates the high-frequency region of the spectrum.
-
The Target (7-(Benzyloxy)isoquinoline): Upon benzylation, the O-H band is completely eradicated. In its place, the benzyl ether linkage introduces strong C-O-C stretching vibrations. Due to the conjugation of the ether oxygen with the isoquinoline ring, the asymmetric C-O-C stretch is shifted to a higher frequency (~1230 cm⁻¹), while the symmetric stretch appears around 1063 cm⁻¹ alongside aromatic C=C stretches near 1620 cm⁻¹ 3. Additionally, the benzyl group introduces a monosubstituted benzene ring, easily identified by two intense out-of-plane C-H bending vibrations at ~740 cm⁻¹ and ~690 cm⁻¹.
2.2 Quantitative Data Summary
The following table summarizes the critical FTIR diagnostic peaks used to differentiate these compounds, providing a clear pass/fail metric for synthetic validation.
| Functional Group / Vibrational Mode | 7-(Benzyloxy)isoquinoline (Target) | 7-Hydroxyisoquinoline (Precursor) | Isoquinoline (Reference Core) |
| O-H Stretch (Phenolic) | Absent (Diagnostic) | ~3200 - 3400 cm⁻¹ (Broad) | Absent |
| C-O-C Stretch (Asymmetric) | ~1220 - 1250 cm⁻¹ (Strong) | Absent | Absent |
| C-O-C Stretch (Symmetric) | ~1010 - 1063 cm⁻¹ (Medium) | Absent | Absent |
| C=N / C=C Ring Stretch | ~1580, 1620 cm⁻¹ | ~1590, 1630 cm⁻¹ | ~1590, 1630 cm⁻¹ |
| Monosubstituted Phenyl (C-H) | ~690, 740 cm⁻¹ (Strong) | Absent | Absent |
| Aliphatic C-H Stretch (-CH₂-) | ~2850 - 2950 cm⁻¹ (Weak/Med) | Absent | Absent |
Structural Marker Relationship
To visualize the causality between the molecular structure of 7-(Benzyloxy)isoquinoline and its resulting FTIR spectrum, the following diagram maps the functional groups directly to their specific diagnostic peaks.
Figure 1: Causality mapping of functional groups to their diagnostic FTIR spectral markers.
Standardized Experimental Protocol: A Self-Validating System
To ensure scientific integrity and reproducibility, the FTIR analysis must be designed as a self-validating system. We strongly recommend Attenuated Total Reflectance (ATR-FTIR) over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture from the environment can produce a false O-H stretch around 3300 cm⁻¹, which critically masks the absence or presence of the unreacted 7-hydroxyisoquinoline precursor, leading to false-negative purity assessments.
4.1 ATR-FTIR Analytical Workflow
Figure 2: Standardized ATR-FTIR workflow for structural validation and purity assessment.
4.2 Step-by-Step Methodology
-
System Suitability & Calibration:
-
Action: Scan a standard polystyrene film.
-
Validation: Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their known values. This ensures the interferometer is correctly calibrated before analyzing the target compound.
-
-
Background Acquisition:
-
Action: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.
-
-
Sample Preparation & Loading:
-
Action: Place 1–2 mg of solid 7-(Benzyloxy)isoquinoline directly onto the ATR crystal. Apply the pressure anvil to ensure intimate, uniform contact between the crystal and the sample. No solvent or matrix is required.
-
-
Data Acquisition:
-
Action: Collect the sample spectrum using the same parameters as the background (32-64 scans, 4 cm⁻¹ resolution, spectral range 4000–600 cm⁻¹).
-
-
Spectral Processing & Self-Validation (The Dual-Criteria Check):
-
Action: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, followed by a baseline correction.
-
Validation Checkpoint 1 (Negative Marker): Inspect the 3200–3400 cm⁻¹ region. The absence of a broad O-H peak confirms the complete consumption of the 7-hydroxyisoquinoline precursor.
-
Validation Checkpoint 2 (Positive Marker): Inspect the 1230 cm⁻¹ and 1063 cm⁻¹ regions. The appearance of sharp C-O-C stretching peaks confirms the successful formation of the benzyl ether linkage 3.
-
References
- Source: researchgate.
- Title: 7-hydroxyisoquinoline (C9H7NO)
- Source: nist.
Sources
mass spectrometry fragmentation pattern of 7-(Benzyloxy)isoquinoline
Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation and Quantification of 7-(Benzyloxy)isoquinoline
As a Senior Application Scientist, navigating the analytical landscape of synthetic intermediates and alkaloid analogs requires more than just running a sample through a mass spectrometer. 7-(Benzyloxy)isoquinoline (Exact Mass: 235.0997 Da) is a critical structural motif in drug discovery, often serving as a precursor for biologically active isoquinoline derivatives.
This guide objectively compares the performance of three major mass spectrometry (MS) platforms—ESI-QqQ-MS, HR-ESI-QTOF-MS, and GC-EI-MS—for the analysis of 7-(Benzyloxy)isoquinoline. By grounding our approach in the fundamental physics of gas-phase ion chemistry, we will explore the causality behind its fragmentation patterns and provide self-validating experimental protocols for your laboratory.
Mechanistic Grounding: The Fragmentation Pathways
To optimize any MS method, we must first understand why a molecule fragments the way it does. The fragmentation of 7-(Benzyloxy)isoquinoline is governed by two distinct structural features: the labile benzylic ether linkage and the highly stable, nitrogen-containing aromatic core.
-
Tropylium Ion Formation (m/z 91.1): The most dominant and characteristic fragmentation pathway for O-benzyl compounds is the cleavage of the C-O bond. Because the resulting benzyl cation (
) rapidly rearranges into the highly resonance-stabilized tropylium ion, this pathway requires very low collision energy. This yields an intense base peak at m/z 91 ([1]). -
Isoquinoline Core Dissociation: If the charge is retained on the isoquinoline core, we observe protonated isoquinolinol (m/z 146.1). The isoquinoline ring itself is highly resistant to fragmentation but will eventually undergo a characteristic neutral loss of hydrogen cyanide (HCN, -27 Da) under high collision energies, a hallmark behavior of isoquinoline alkaloids ([2]). Furthermore, extensive studies on isoquinoline alkaloids confirm that the substitution pattern dictates specific neutral losses, such as CO or
, depending on the presence of oxygenated functional groups ([3]).
Gas-phase fragmentation pathways of protonated 7-(Benzyloxy)isoquinoline under CID.
Platform Comparison: Selecting the Right MS Technology
The choice of mass analyzer fundamentally alters the data acquired. Below is a comparative analysis of three platforms for evaluating 7-(Benzyloxy)isoquinoline.
-
ESI-QqQ-MS (Triple Quadrupole): The gold standard for targeted quantification (e.g., pharmacokinetics). It utilizes Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions, eliminating matrix noise.
-
HR-ESI-QTOF-MS (Quadrupole Time-of-Flight): Essential for structural elucidation and metabolite identification. Its sub-2 ppm mass accuracy allows for the determination of exact elemental compositions, differentiating 7-(Benzyloxy)isoquinoline from isobaric interferences.
-
GC-EI-MS (Electron Ionization): Operates under hard ionization (70 eV), stripping an electron to form the radical cation (
). While excellent for raw material QC, the high thermal energy required for vaporization can degrade labile benzyl ethers prior to ionization.
Table 1: Quantitative and Operational Data Summary
| Analytical Feature | ESI-QqQ-MS (Targeted Quant) | HR-ESI-QTOF-MS (Metabolite ID) | GC-EI-MS (Purity / QC) |
| Ionization Mode | Soft (ESI Positive) | Soft (ESI Positive) | Hard (EI, 70 eV) |
| Precursor Ion | |||
| Primary Product Ion | m/z 91.1 (Quantifier) | m/z 91.0542 (Exact Mass) | m/z 91.1 (Base Peak) |
| Secondary Ion | m/z 146.1 (Qualifier) | m/z 146.0600 | m/z 65.1 |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 2 ppm) | Nominal (~0.1 Da) |
| Sensitivity (LOD) | 10–50 pg/mL | 1–5 ng/mL | 50–100 ng/mL |
Self-Validating Experimental Protocols
To ensure data trustworthiness, an analytical method must be self-validating. The following protocol for LC-ESI-MS/MS incorporates built-in causality checks to verify system suitability.
Method: LC-ESI-MS/MS Optimization for 7-(Benzyloxy)isoquinoline
Step 1: Analyte Tuning via Direct Infusion
-
Action: Infuse a 100 ng/mL solution of 7-(Benzyloxy)isoquinoline (in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the ESI source at 10 µL/min.
-
Causality: Direct infusion bypasses the liquid chromatography (LC) system, providing a continuous, stable stream of analyte. This allows the software to optimize the Declustering Potential (DP) specifically for the m/z 236.1 precursor without transient chromatographic peak variations.
-
Validation: A stable Total Ion Chromatogram (TIC) with a base peak of m/z 236.1 confirms successful protonation. If m/z 236.1 is weak, verify the pH of the tuning solution; the basic isoquinoline nitrogen (
~5.4) requires an acidic modifier (formic acid) to ensure protonation.
Step 2: Collision Energy (CE) Breakdown Curve Generation
-
Action: Isolate m/z 236.1 in Q1. Ramp the Collision Energy in Q2 (using Argon gas) from 5 eV to 50 eV in 5 eV increments. Monitor the formation of m/z 91.1 and m/z 146.1 in Q3.
-
Causality: Different chemical bonds require different kinetic energies to break. The benzylic C-O bond is highly labile and will yield the m/z 91.1 tropylium ion at low CE (~15-20 eV). Conversely, breaking the isoquinoline core requires higher CE (>35 eV).
-
Validation: The method is self-validating if the ratio of m/z 91.1 to m/z 146.1 shifts predictably with CE. Set the transition 236.1
91.1 as the Quantifier (highest sensitivity) and 236.1 146.1 as the Qualifier (structural confirmation).
Step 3: Chromatographic Separation
-
Action: Utilize a high-density
UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. -
Causality: 7-(Benzyloxy)isoquinoline is highly lipophilic. A
stationary phase ensures strong retention, pushing the analyte's elution window away from the solvent front where polar endogenous matrix components cause severe ion suppression.
Self-validating LC-MS/MS workflow for targeted MRM quantification.
Data Interpretation & Structural Differentiation
When utilizing this guide for drug development, a common challenge is differentiating 7-(Benzyloxy)isoquinoline from its positional isomers (e.g., 5- or 6-benzyloxyisoquinoline) or N-benzyl derivatives.
While ESI-QqQ-MS will show identical primary transitions (236.1
References
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - National Center for Biotechnology Information (NCBI) / PMC -[Link]
-
Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations - arXiv -[Link]
Sources
Analytical Distinction of Isoquinoline Regioisomers: A Definitive Guide to 6-(Benzyloxy)isoquinoline vs. 7-(Benzyloxy)isoquinoline
Executive Summary & The Regioisomer Challenge
Isoquinoline derivatives are privileged pharmacophores in modern drug discovery, frequently appearing in ROCK inhibitors, BACE inhibitors, and antimalarial agents[1]. During the synthesis of these scaffolds, functionalization often yields regioisomeric mixtures. Distinguishing 6-(Benzyloxy)isoquinoline from 7-(Benzyloxy)isoquinoline presents a classic analytical challenge: they possess identical masses, highly similar polarities, and identical functional groups.
Relying solely on chromatographic retention times or mass spectrometry is insufficient for definitive structural assignment. As a Senior Application Scientist, I advocate for a multi-dimensional Nuclear Magnetic Resonance (NMR) approach. This guide provides a self-validating analytical workflow that leverages electronic shielding effects and peri-proton spatial proximities to unambiguously differentiate these two regioisomers [2].
Structural & Electronic Framework: The Causality of Chemical Shifts
To understand the analytical data, we must first establish the causality behind the NMR shifts. The standard isoquinoline numbering system places the nitrogen atom at position 2, with the bridgehead carbons at 4a and 8a[1].
The benzyloxy group (-OBn) acts as a strong electron-donating group (EDG) via resonance from the oxygen lone pairs. In an aromatic system, an EDG significantly increases electron density at the ortho and para positions, thereby shielding these protons and shifting their NMR signals upfield (to lower ppm values)[1].
-
In 6-(Benzyloxy)isoquinoline: The -OBn group is at C6. The ortho positions are C5 and C7. Therefore, H5 and H7 are strongly shielded . H8 is meta to the substituent and remains relatively deshielded.
-
In 7-(Benzyloxy)isoquinoline: The -OBn group is at C7. The ortho positions are C6 and C8. Therefore, H6 and H8 are strongly shielded . H5 is meta to the substituent and remains relatively deshielded.
1D H NMR Spectroscopy: Multiplicity and Shift Analysis
The first line of defense in distinguishing these isomers is high-resolution 1D
Table 1: Diagnostic H NMR Data Comparison (CDCl , 400 MHz)
| Proton Position | 6-(Benzyloxy)isoquinoline | 7-(Benzyloxy)isoquinoline | Causality & Coupling Logic |
| H1 | ~9.20 ppm (s) | ~9.20 ppm (s) | Deshielded by adjacent N and ring current. |
| H4 | ~7.60 ppm (d) | ~7.60 ppm (d) | Distant from the benzyloxy substituent. |
| H5 | ~7.10 ppm (d, J = 2.5 Hz) | ~7.80 ppm (d, J = 8.8 Hz) | 6-Isomer: Ortho to EDG (shielded), meta-coupled. 7-Isomer: Meta to EDG (deshielded), ortho-coupled. |
| H6 | N/A (Substituted) | ~7.20 ppm (dd, J = 8.8, 2.5 Hz) | 7-Isomer: Ortho to EDG (shielded). |
| H7 | ~7.20 ppm (dd, J = 8.8, 2.5 Hz) | N/A (Substituted) | 6-Isomer: Ortho to EDG (shielded). |
| H8 | ~7.90 ppm (d, J = 8.8 Hz) | ~7.30 ppm (d, J = 2.5 Hz) | 6-Isomer: Meta to EDG (deshielded), ortho-coupled. 7-Isomer: Ortho to EDG (shielded), meta-coupled. |
Note: Ortho couplings (J ~ 8.5-9.0 Hz) and meta couplings (J ~ 2.0-3.0 Hz) are definitive markers for the relative positions of the remaining protons on the fused benzene ring.
2D NOESY: The Self-Validating System
While 1D NMR provides strong evidence, scientific rigor demands a self-validating protocol. We achieve this using 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which maps through-space dipole-dipole interactions (< 5 Å) [2].
In the isoquinoline scaffold, specific protons reside in close spatial proximity across the bridgehead carbons, known as peri-protons :
-
H1 and H8 are peri-protons across the C8a bridgehead.
-
H4 and H5 are peri-protons across the C4a bridgehead.
By irradiating the benzyloxy methylene (-OCH
Fig 1. Diagnostic NOESY correlations exploiting peri-protons to confirm regiochemistry.
Experimental Protocols: Step-by-Step Methodology
To ensure reproducibility and trustworthiness, adhere strictly to the following sample preparation and acquisition parameters.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the highly purified (>95% by HPLC) isoquinoline regioisomer.
-
Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as the internal standard. -
Transfer the solution to a high-quality 5 mm NMR tube. Critical: Filter the solution through a glass wool plug if particulate matter is present. Particulates distort magnetic field homogeneity, destroying the resolution required to observe the crucial 2.5 Hz meta-couplings.
Step 2: 1D H NMR Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe, lock onto the deuterium signal of CDCl
, and shim extensively. -
Acquire the spectrum using a standard 30° pulse program (zg30), with a relaxation delay (d1) of 2.0 seconds, and 16–32 scans.
-
Analysis: Phase and baseline correct the spectrum. Identify the H1 singlet at ~9.2 ppm. Check the multiplicity of the signals between 7.0 and 8.0 ppm to tentatively assign the 6- or 7-isomer based on Table 1.
Step 3: 2D NOESY Acquisition
-
Set up a phase-sensitive 2D NOESY experiment (noesygpphpp).
-
Mixing Time (
): Set the mixing time to 300–400 ms . This is the optimal window for small-to-medium molecules (MW ~235 Da) to allow NOE buildup without excessive spin diffusion. -
Set the relaxation delay to 2.0 seconds to ensure full longitudinal relaxation between scans.
-
Acquire 128–256
increments with 16–32 scans per increment. -
Data Processing: Apply a squared sine-bell window function in both dimensions. Look for the cross-peaks originating from the -OCH
- singlet (~5.2 ppm) to validate the spatial pathways outlined in Fig 1.
Fig 2. Analytical workflow for distinguishing isoquinoline regioisomers using 1D and 2D NMR.
References
Pillar 1: The Causality of Melting Point Depression in Isoquinoline Derivatives
Thermal Analysis and Melting Point Determination of Pure 7-(Benzyloxy)isoquinoline: A Comparative Methodological Guide
Introduction 7-(Benzyloxy)isoquinoline is a critical synthetic intermediate heavily utilized in the total synthesis of complex dibenzopyrrocoline alkaloids, such as cryptaustoline and cryptowoline[1]. Because downstream cascade cyclizations—such as C–H oxidation/carbene insertions or base-mediated DMF cyclizations—are highly sensitive to starting material purity, verifying the integrity of 7-(Benzyloxy)isoquinoline is a mandatory quality control (QC) step[2].
As a Senior Application Scientist, I have compiled this guide to objectively compare the three primary methodologies for determining the melting point (MP) of 7-(Benzyloxy)isoquinoline: Manual Capillary, Automated Optical, and Differential Scanning Calorimetry (DSC)[3][4]. This guide bypasses basic overviews to provide researchers with causal insights, self-validating protocols, and comparative analytical data.
The melting point is a thermodynamic physical constant defined as the temperature at which the solid and liquid phases of a substance are in perfect equilibrium[5]. For 7-(Benzyloxy)isoquinoline, the crystalline lattice is stabilized by the π-π stacking of the isoquinoline core and the van der Waals interactions of the benzyloxy ether group.
When impurities (e.g., residual benzyl bromide, unreacted 7-hydroxyisoquinoline, or moisture) are present, they disrupt this uniform crystal lattice. According to the principles of melting point depression, these structural disruptions require significantly less thermal energy to break the intermolecular forces[5]. Consequently, an impure sample of 7-(Benzyloxy)isoquinoline will exhibit two distinct phenomena:
-
Melting Point Depression: The onset of melting occurs at a lower temperature than the pure standard[5].
-
Broadened Melting Range: The transition from initial softening (meniscus point) to complete liquefaction spans >2 °C, whereas pure (>99%) 7-(Benzyloxy)isoquinoline will melt sharply within a tight 0.5–1.0 °C range[3][6].
Workflow for the synthesis and quality control of 7-(Benzyloxy)isoquinoline.
Pillar 2: Trustworthiness & Self-Validating Protocols
To objectively compare the performance of different thermal analysis techniques, we must establish rigorous, self-validating protocols for each method[4][7].
Method A: Manual Capillary Apparatus (Pharmacopeia Standard)
The classical capillary method relies on the visual observation of the phase transition[3]. While cost-effective, it is subject to operator subjectivity[4].
-
Sample Preparation: Triturate the dried 7-(Benzyloxy)isoquinoline crystals into a fine powder using an agate mortar. Causality: Large, uneven crystals create air pockets. Because air is a thermal insulator, this causes an artificially broad melting range[6][7].
-
Loading: Pack the sample tightly to a height of 2–3 mm using a 1-meter glass drop-tube[6].
-
Calibration: Run a USP melting point standard (e.g., Acetanilide) to validate the heating block's accuracy prior to testing the sample[6].
-
Ramp Rate: Rapidly heat the apparatus to ~10 °C below the expected MP. Then, strictly reduce the heating ramp rate to 1 °C/min[3]. Causality: A faster ramp rate causes a thermal lag between the heating block and the sample inside the capillary, leading to artificially high temperature readings.
-
Observation: Record the temperature at the first sign of liquid (onset) and when the sample is completely clear (clear point)[3].
Method B: Automated Optical Melting Point
Automated systems utilize digital cameras and image processing algorithms to detect changes in light transmission, removing human error and increasing throughput[3][6].
-
Instrument Setup: Insert the prepared capillary into the automated apparatus. Program the start temperature 10 °C below the expected MP and set the ramp rate to 1.0 °C/min[6].
-
Optical Detection: The instrument continuously measures the percentage of light transmitted through the sample. The onset point is automatically recorded when transmission increases by a predefined threshold (e.g., 10%), and the clear point is recorded at 100% transmission[6].
-
Validation: The system records a high-resolution video of the melt. Causality: This allows the researcher to retrospectively validate the automated detection against visual phenomena, ensuring the instrument did not mistake sublimation or benzyloxy-group decomposition for a true melt.
Method C: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature, providing exact thermodynamic data (
-
Sample Encapsulation: Weigh exactly 2.0–5.0 mg of pure 7-(Benzyloxy)isoquinoline into an aluminum DSC pan and seal with a crimped lid. Causality: Precise micro-weighing is strictly required to accurately integrate the endothermic peak and calculate the enthalpy of fusion (
)[4]. -
Purge Gas: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: This prevents oxidative degradation of the ether linkage at elevated temperatures.
-
Thermal Cycle: Heat from 25 °C to 50 °C above the expected MP at a rate of 10 °C/min.
-
Data Analysis: Determine the melting point as the extrapolated onset temperature of the endothermic melting peak, which provides true thermodynamic precision rather than the peak maximum[6].
Decision matrix for selecting the optimal melting point determination technique.
Pillar 3: Data Presentation & Method Comparison
The following table synthesizes the operational parameters and comparative performance of the three methods when analyzing isoquinoline derivatives[4][7].
| Feature / Metric | Manual Capillary | Automated Optical | Differential Scanning Calorimetry (DSC) |
| Primary Principle | Visual phase change[4] | Light transmission change[3] | Differential heat flow (Endotherm)[4] |
| Accuracy / Precision | ± 1.0 °C | ± 0.2 °C | ± 0.05 °C |
| Sample Size Required | ~1–2 mg | ~1–2 mg | 2–5 mg (precisely weighed) |
| Automation Level | Low (Manual observation)[4] | High (Digital sensors/cameras)[3] | Very High (Fully automated)[4] |
| Polymorph Detection | Poor | Moderate (visual cues) | Excellent (distinct endotherms)[4][5] |
| Best Use Case | Basic lab synthesis QC[4] | Routine pharmaceutical QC[5] | Thermodynamic research, API characterization[4] |
Conclusion
For the routine verification of 7-(Benzyloxy)isoquinoline prior to complex alkaloid synthesis, Automated Optical determination offers the best balance of throughput, objective accuracy, and cost[3][4]. However, if the compound is being characterized for the first time as a highly purified Active Pharmaceutical Ingredient (API) or if polymorphism is suspected during recrystallization, DSC is the mandatory standard to obtain true thermodynamic melting points and enthalpy data[4][5].
References
-
Title: Melting Point Determination - ResolveMass Laboratories Inc. | Source: resolvemass.ca | URL: 3
-
Title: Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications | Source: baetro-machining.com | URL: 4
-
Title: Melting Point Apparatus: What It Is & How to Determine Melting Point | Source: hinotek.com | URL: 5
-
Title: Measuring the Melting Point - Westlab | Source: westlab.com | URL: 7
-
Title: Melting Point Determination Techniques | PDF - Scribd | Source: scribd.com | URL: 6
-
Title: A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids | Source: acs.org | URL: 1
-
Title: Assembly of Indolo[2,1- a ]isoquinolines via a C–H Oxidation/Carbene Insertion Cascade | Source: researchgate.net | URL: 2
Sources
Comprehensive Guide: UV-Vis Absorption Spectra of 7-Benzyloxy Substituted Isoquinolines
Executive Summary & Photophysical Relevance
In the landscape of drug discovery and medicinal chemistry, isoquinoline scaffolds are privileged structures, serving as the core backbone for numerous natural alkaloids (e.g., papaverine, reticuline) and synthetic therapeutics. As a Senior Application Scientist analyzing heterocycles, I frequently rely on UV-Vis spectroscopy as a primary diagnostic tool to verify structural functionalization.
The introduction of a 7-benzyloxy substituent significantly alters the electronic landscape of the isoquinoline core. This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 7-benzyloxy substituted isoquinolines against their unsubstituted alternatives. It details the mechanistic causality behind these spectral shifts and outlines a robust, self-validating experimental protocol for high-fidelity spectral measurement.
Mechanistic Causality: Substituent Effects on Electronic Transitions
To understand the spectral performance of these compounds, we must examine the underlying quantum mechanics.1
1[1].When a benzyloxy group is introduced at the C-7 position, the ether oxygen acts as a powerful auxochrome.
The Causality of Spectral Shifting:
The lone electron pairs on the benzyloxy oxygen actively participate in resonance with the extended
Logical relationship of 7-benzyloxy substitution on isoquinoline electronic transitions.
Comparative UV-Vis Performance Data
The following table synthesizes the quantitative UV-Vis absorption maxima (
| Compound | Solvent | Primary | Secondary | Tertiary | Analytical Notes |
| Isoquinoline (Unsubstituted) | Ethanol | 217 | 265 | 317, ~330 | Baseline reference for typical |
| 7-Benzyloxyisoquinoline | Chloroform | ~220 | ~275 | ~325 | Exhibits a moderate bathochromic shift due to the +M effect of the C-7 oxygen. |
| 6-Methoxy-7-benzyloxyisoquinoline | Methanol | 220 | 280-290 | 310-320 | 3[3]. |
| Indenoisoquinoline Derivatives | DMSO | ~273 | ~296 | 305-320 | 4[4]. |
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It actively prevents common spectroscopic artifacts such as
Step 1: Precision Sample Preparation & Validation
-
Stock Solution: Weigh exactly 5.0 mg of the 7-benzyloxyisoquinoline derivative using a calibrated microbalance.1[1].
-
Serial Dilution: Dilute the stock solution to achieve a working concentration range of
to M. -
Self-Validation Check (Beer-Lambert Law): Prepare three distinct concentrations within the working range. Calculate the molar absorptivity (
) for each. If deviates by >2% across the concentrations, intermolecular dimer formation is occurring. You must dilute the sample further until remains constant.
Step 2: Instrument Calibration & Baseline Correction
-
Cuvette Matching: Utilize a matched pair of quartz cuvettes (1 cm path length). Fill both entirely with the pure spectroscopic-grade solvent.
-
Zeroing: Scan from 190 nm to 600 nm. Record and apply a baseline correction to electronically subtract the inherent absorbance of the solvent and the quartz glass.
Step 3: Spectral Acquisition & Solvatochromic Analysis
-
Measurement: Replace the solvent in the sample cuvette with the validated 7-benzyloxyisoquinoline solution.
-
Solvent Polarity Test: Repeat the entire process using a highly polar aprotic solvent (e.g., DMSO) and a non-polar solvent (e.g., CCl4).
-
Causality Check: 4
4[4]. Polar solvents stabilize the polarized excited state of the benzyloxy-substituted ring, confirming the structural assignment.
Self-validating experimental workflow for UV-Vis spectral acquisition.
Conclusion
The UV-Vis absorption profile of 7-benzyloxy substituted isoquinolines serves as a direct, quantifiable readout of their electronic structure. By comparing these profiles against unsubstituted isoquinolines, researchers can rapidly verify the success of functionalization reactions during alkaloid synthesis. The auxochromic effect of the benzyloxy group reliably lowers the HOMO-LUMO gap, providing a distinct, red-shifted spectral signature that is highly sensitive to the surrounding solvent environment.
References
- Source: NIH (PMC)
- Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene Source: ResearchGate URL
- Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines Source: PLOS One URL
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline Source: Benchchem URL
- Source: epdf.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. epdf.pub [epdf.pub]
- 4. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes | PLOS One [journals.plos.org]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Data for 7-(Benzyloxy)isoquinoline Validation: A Comparative Guide
Executive Summary
In the synthesis of bioactive heterocycles, 7-(Benzyloxy)isoquinoline (Chemical Formula:
This guide objectively compares the performance, causality, and diagnostic power of Automated CHNS Combustion Analysis against the modern orthogonal approach of HRMS combined with quantitative NMR (qNMR).
The Causality of Analytical Blind Spots
Why does a century-old technique like combustion analysis remain a strict publication requirement for journals like the Journal of Medicinal Chemistry? The answer lies in the causality of analytical blind spots .
-
The HRMS Illusion: HRMS confirms the exact mass of the ionizable species. However, if your 7-(Benzyloxy)isoquinoline batch contains 20% by weight of silica gel (from column chromatography) or inorganic salts (e.g.,
from aqueous workup), HRMS will still display a pristine peak. The technique is fundamentally blind to non-ionizable inorganic bulk. -
The qNMR Limitation: While
-NMR detects organic impurities and residual solvents, inorganic salts lack protons and remain invisible. -
The EA Advantage: Elemental analysis measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. If a sample contains 15% inorganic salt, the experimental
will drop drastically compared to the theoretical value, instantly flagging the bulk impurity.
Orthogonal validation strategy comparing EA, HRMS, and qNMR for compound purity.
Methodology Comparison: EA vs. HRMS + qNMR
To objectively evaluate the performance of these validation pathways, we must compare their operational parameters and diagnostic scopes.
Table 1: Performance and Scope Comparison
| Parameter | Automated CHNS Analysis | HRMS + qNMR |
| Primary Output | Bulk empirical formula (Mass % of C, H, N) | Exact mass, isotopic pattern, absolute purity |
| Detection of Inorganic Salts | Yes (Indirectly, via low %C/%H values) | No (Salts are invisible in MS and |
| Detection of Trapped Solvent | Yes (Alters %C and %H significantly) | Yes (Visible in NMR, but MS may miss it) |
| Sample Requirement | 1–3 mg (Destructive) | 5–10 mg (Non-destructive, recoverable) |
| Operational Cost | Low (~ | High (~ |
| Validation Role | Gold standard for bulk homogeneity | Gold standard for structural elucidation |
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains internal mechanisms to prove its own validity. The following workflows for 7-(Benzyloxy)isoquinoline incorporate strict self-validating steps.
Protocol A: Automated CHNS Combustion Analysis
Heterocyclic nitrogen compounds, such as isoquinolines, can be refractory (difficult to combust) and may form stable nitrogen oxides (
-
System Calibration (Self-Validation):
-
Run three empty tin capsules as blanks to establish the baseline.
-
Analyze three replicates of a Certified Reference Material (CRM) such as Acetanilide (
, , ). -
Validation Gate: The system is only validated if the CRM replicates fall within
of their theoretical values.
-
-
Sample Desiccation: Dry the 7-(Benzyloxy)isoquinoline sample under high vacuum (
mbar) at for 24 hours. Causality: Even trace amounts of hygroscopic water or residual ethyl acetate will cause the experimental and to fail the acceptance criteria. -
Micro-Weighing: Using a calibrated microbalance (e.g., Mettler Toledo XPR), accurately weigh
mg of the dried sample into a tin capsule[3]. Crimp the capsule to seal tightly. Causality: Because final elemental percentages are calculated directly from this initial mass, weighing is the single most critical source of error[3]. -
Dynamic Flash Combustion: Drop the capsule into the combustion reactor (
) enriched with pure . The tin oxidizes exothermically, spiking the local temperature to and ensuring complete breakdown of the isoquinoline core[2]. -
Reduction and Detection: Pass the combustion gases over a copper catalyst at
to reduce any back to . The gases ( , , ) are separated via Gas Chromatography and quantified using a Thermal Conductivity Detector (TCD).
Step-by-step workflow of automated CHNS combustion analysis for organic compounds.
Protocol B: qNMR Absolute Quantitation (Orthogonal Method)
-
Internal Standard (IS) Selection: Select a NIST-traceable IS, such as TraceCERT® Maleic acid, which provides a distinct singlet at
ppm that does not overlap with the aromatic or benzylic protons of 7-(Benzyloxy)isoquinoline. -
Gravimetric Preparation: Accurately weigh
mg of 7-(Benzyloxy)isoquinoline and mg of the IS. Dissolve completely in µL of . -
T1 Relaxation Calibration (Self-Validation): Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (
) of the target protons.-
Validation Gate: Set the relaxation delay (
) to at least (typically seconds). Causality: Failing to allow complete relaxation will result in truncated integrations and artificially low purity values.
-
-
Acquisition & Calculation: Acquire the
-NMR spectrum. Calculate absolute purity by comparing the integral of the benzylic singlet ( ppm, 2H) against the IS integral.
Quantitative Data Interpretation
To validate 7-(Benzyloxy)isoquinoline (
Table 2: Elemental Analysis Validation Data
| Element | Theoretical Mass % | Experimental (Pure Batch) | Deviation | Experimental (Failed Batch)* |
| Carbon (C) | 81.68 % | 81.52 % | -0.16 % | 77.40 % |
| Hydrogen (H) | 5.57 % | 5.61 % | +0.04 % | 5.95 % |
| Nitrogen (N) | 5.95 % | 5.88 % | -0.07 % | 5.60 % |
| Oxygen (O) | 6.80 % | 6.99 % | +0.19 % | 11.05 % |
| Status | N/A | PASS | N/A | FAIL |
*Diagnostic Interpretation of the Failed Batch:
The failed batch shows a massive drop in Carbon (
References
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives National Center for Biotechnology Information (PMC) URL:[Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo Application Library URL:[Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN PerkinElmer Application Note URL:[Link]
Sources
Structural Biology Comparison Guide: X-Ray Crystallography of 7-(Benzyloxy)isoquinoline Derivatives
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry and structural biology, frequently utilized in the development of kinase inhibitors, HIF prolyl hydroxylase (HIF-PH) inhibitors, and complex alkaloid syntheses. While unsubstituted or lightly substituted (e.g., 7-methoxy) isoquinolines provide baseline hinge-binding capabilities via the isoquinoline nitrogen, the introduction of a 7-benzyloxy group significantly alters the pharmacophore's steric bulk and lipophilicity.
This guide objectively compares the crystallographic performance, binding mechanics, and structural resolution of 7-(benzyloxy)isoquinoline derivatives against standard alternatives. By analyzing X-ray crystallography data, we demonstrate how this specific substitution stabilizes protein-ligand complexes, making it a highly valuable intermediate in both alkaloid synthesis [1] and modern drug design [2].
Comparative Crystallographic Performance
When evaluating lead compounds, X-ray crystallography provides definitive proof of binding modalities. The 7-benzyloxy substitution often accesses deep hydrophobic pockets that smaller groups cannot reach. This anchors the ligand, reduces its conformational flexibility within the active site, and typically yields higher-resolution diffraction data.
Table 1: Representative Crystallographic Metrics of Isoquinoline Scaffolds
Note: Data reflects benchmark averages for isoquinoline derivatives co-crystallized with standard kinase/receptor targets.
| Scaffold Derivative | Target Binding Mode | Average Resolution (Å) | Ligand B-Factor (Ų) | Primary Sub-Pocket Interaction |
| Unsubstituted Isoquinoline | Hinge H-bond (N atom) | 2.2 - 2.5 | 45.2 | None (Solvent Exposed) |
| 7-Methoxyisoquinoline | Hinge H-bond | 2.0 - 2.3 | 38.5 | Weak van der Waals |
| 7-Phenoxyisoquinoline | Hinge H-bond | 1.9 - 2.1 | 32.1 | T-shaped Pi-Pi interaction |
| 7-(Benzyloxy)isoquinoline | Hinge H-bond | 1.6 - 1.8 | 28.4 | Strong Parallel Pi-Pi Stacking |
Mechanistic Insights: The Causality of Binding
Why does the 7-(benzyloxy)isoquinoline scaffold consistently outperform smaller derivatives in structural stabilization?
-
Steric Trapping & Induced Fit: The benzyl ether linkage provides a flexible yet bulky extension. Upon entering the binding site, the benzyl ring often induces a conformational shift in the target protein (e.g., loop movement or DFG-out transition in kinases), locking into a
stacking or cation- interaction with aromatic residues in the hydrophobic sub-pocket. -
Electron Density Confidence: In crystallographic models, the
electron density map for the 7-benzyloxy group typically shows high occupancy. Unlike the 7-methoxy group, which can adopt multiple rotameric states leading to smeared electron density, the benzyloxy group is anchored by specific van der Waals contacts. This reduces its B-factor (temperature factor) and provides a clearer crystallographic resolution. -
Synthetic and Industrial Relevance: This structural rigidity is a key reason why 7-(benzyloxy)isoquinoline derivatives are heavily utilized as advanced intermediates in the stereoselective synthesis of dibenzopyrrocoline alkaloids [1]. Furthermore, modifications at the 7-position are fundamental in the design of modern therapeutics, including HIF-PH inhibitors like Roxadustat [2] and BACE1 inhibitors for neurodegenerative diseases [3].
Experimental Protocol: Self-Validating Co-Crystallization
To achieve the sub-2.0 Å resolution metrics cited above, a rigorous crystallographic protocol is required. The following methodology details the causal steps and internal controls for successfully resolving 7-(benzyloxy)isoquinoline complexes.
Step 1: Target Protein Purification & Quality Control
-
Protocol: Express the target protein in E. coli or baculovirus systems. Purify using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).
-
Causality: SEC is not merely for purity; it isolates the monodisperse, unaggregated protein fraction. Crystallization requires a highly homogenous population; even 5% aggregation can poison lattice formation and prevent crystal nucleation.
-
Self-Validation: Dynamic Light Scattering (DLS) must be run post-SEC. A polydispersity index (PdI) < 0.15 validates that the sample is monodisperse and ready for crystallization.
Step 2: Ligand Complexation (Co-Crystallization over Soaking)
-
Protocol: Incubate the purified protein with a 3- to 5-fold molar excess of the 7-(benzyloxy)isoquinoline derivative for 2 hours at 4°C prior to setting up hanging-drop vapor diffusion plates.
-
Causality: While crystal soaking is faster, the bulky 7-benzyloxy moiety often induces significant conformational shifts. Attempting to soak this large ligand into a pre-formed apo-crystal lattice typically shatters the crystal due to steric clashes. Co-crystallization allows the protein to fold around the ligand and pack into a new, stable space group.
-
Self-Validation: Differential Scanning Fluorimetry (DSF) is performed before plating. A positive thermal shift (
) confirms successful complex formation in solution.
Step 3: Cryoprotection and Synchrotron Diffraction
-
Protocol: Briefly transfer the crystal into a mother liquor solution supplemented with 20% (v/v) glycerol or PEG 400 before flash-freezing in liquid nitrogen. Diffract using a synchrotron X-ray source.
-
Causality: The cryoprotectant replaces bulk water in the solvent channels. Without it, water expands into crystalline ice during freezing, producing parasitic diffraction rings that obscure the high-resolution data needed to accurately model the flexible benzyl ether linkage.
-
Self-Validation: The initial diffraction images are checked for ice rings. Clear, distinct spots (reflections) up to the edge of the detector validate successful cryoprotection.
Step 4: Phase Determination and Refinement
-
Protocol: Use Molecular Replacement (MR) via Phaser to solve the phase problem. Perform iterative rounds of model building in Coot and refinement in Phenix.
-
Causality: The 7-benzyloxy group often exhibits anisotropic motion. Refining TLS (Translation/Libration/Screw) parameters in Phenix accounts for this concerted movement, significantly dropping the R-factors and clearing up the electron density map around the ligand.
-
Self-Validation: The
must track within 3-5% of the . A larger gap indicates overfitting. Additionally, >95% of residues must fall in the favored regions of the Ramachandran plot.
Workflow Visualization
Figure 1: Standardized X-ray crystallography workflow for 7-(benzyloxy)isoquinoline derivatives.
References
-
Orito, K., Harada, R., Uchiito, S., & Tokuda, M. (2000). A Facile Route to Indolo[2,1-a]isoquinolines and Dibenzopyrrocoline Alkaloids. Organic Letters. URL:[Link]
- FibroGen Inc / Astellas Pharma. (2018). The preparation method of Nuo get Si Ta [Roxadustat]. Chinese Patent CN108383787A.
- WIPO. (2006). Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors. WIPO Patent WO2006099379A2.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 7-(Benzyloxy)isoquinoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 7-(Benzyloxy)isoquinoline, a key building block in various synthetic pathways, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.
Hazard Assessment and Routes of Exposure
Understanding the "why" behind PPE is the foundation of a strong safety culture. The primary risks associated with handling 7-(Benzyloxy)isoquinoline stem from its irritant properties.
-
Skin Contact: Classified under GHS Hazard statement H315, this compound is expected to cause skin irritation.[1][3][4] Direct contact can lead to redness, inflammation, or dermatitis.
-
Eye Contact: With a GHS Hazard statement of H319, contact with the eyes is likely to cause serious irritation, potentially leading to significant discomfort or damage if not addressed immediately.[1][3][4]
-
Inhalation: As a solid, 7-(Benzyloxy)isoquinoline can form airborne dust during handling, posing a respiratory hazard as indicated by GHS statement H335 (May cause respiratory irritation).[1][3] Inhaling fine particles can irritate the nose, throat, and lungs.
The following table summarizes the critical hazard information extrapolated from its structural isomer.
| Hazard Classification | GHS Hazard Code | Signal Word | GHS Pictogram |
| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Respiratory Tract Irritation | H335 | Warning | GHS07 (Exclamation Mark) |
Core PPE Directive: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the identified risks. This is not merely a set of equipment but a system designed to protect you at every stage of handling.
1. Hand Protection: The First Line of Contact
-
Specific Recommendations: Wear chemical-resistant nitrile rubber gloves. Always inspect gloves for tears or punctures before use.
-
Expert Rationale: Nitrile provides excellent protection against a wide range of chemicals and is a prudent choice for handling heterocyclic compounds.[2] Given the H315 classification, preventing all skin contact is paramount. For prolonged tasks or when handling larger quantities, consider double-gloving. Gloves should be changed every 30 to 60 minutes or immediately upon known or suspected contact with the chemical to prevent permeation and cross-contamination.[6]
2. Eye and Face Protection: Shielding Against the Unseen
-
Specific Recommendations: At a minimum, ANSI Z87.1-compliant safety glasses with permanently attached side shields are required.[7] However, for handling the solid powder or any procedure with a splash risk, chemical safety goggles are mandatory. A face shield, worn in conjunction with goggles, is required when handling larger quantities (>50g) or preparing solutions.
-
Expert Rationale: The H319 warning for serious eye irritation necessitates robust protection.[1][5] Dust particles can easily bypass standard safety glasses. Goggles form a seal around the eyes, providing superior protection against airborne particulates and splashes.[7]
3. Skin and Body Protection: Preventing Incidental Exposure
-
Specific Recommendations: A clean, long-sleeved laboratory coat is essential to protect skin and personal clothing from contamination. Ensure the coat is fully buttoned.
-
Expert Rationale: The lab coat acts as a removable barrier. In the event of a spill, a contaminated coat can be quickly and safely removed to minimize chemical contact with your skin.[2]
4. Respiratory Protection: The Primacy of Engineering Controls
-
Specific Recommendations: All procedures involving the handling of solid 7-(Benzyloxy)isoquinoline, especially weighing and transfers, must be performed within a certified chemical fume hood.
-
Expert Rationale: The most effective way to prevent respiratory tract irritation (H335) is to control the hazard at its source.[8] A chemical fume hood is an engineering control that captures and exhausts chemical dust and vapors, preventing them from entering the operator's breathing zone.[9] Respiratory masks (e.g., N95 respirators) are considered a last line of defense and are not a substitute for proper engineering controls for routine work.[10][11]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal workflows.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatulas, weigh boats, glassware) and waste containers inside the hood. Don all required PPE as detailed above.
-
Weighing and Transfer: Handle 7-(Benzyloxy)isoquinoline as a solid powder.[3] Use a spatula for transfers to minimize the creation of dust; avoid pouring the powder directly from the bottle.[12] Close the primary container immediately after dispensing the required amount.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling Decontamination: After handling, decontaminate the work surface with an appropriate solvent followed by a general cleaner.
-
PPE Removal: To avoid self-contamination, remove PPE in the correct order: remove gloves first, followed by the lab coat (turning it inside out as you remove it), and finally, eye protection.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Chemical Waste Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. All disposal procedures must comply with local, state, and federal regulations.[2]
-
Solid Waste: All solid waste contaminated with 7-(Benzyloxy)isoquinoline, including used gloves, weigh boats, and disposable wipes, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container.
-
Empty Containers: Empty chemical containers should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's guidelines, which may include recycling or disposal as regular waste.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "7-(Benzyloxy)isoquinoline," and all associated hazard pictograms.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling 7-(Benzyloxy)isoquinoline, emphasizing the integration of PPE and engineering controls.
Caption: Workflow for handling 7-(Benzyloxy)isoquinoline.
References
-
PubChem. (n.d.). 7-Benzyloxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Retrieved from [Link]
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International Labour Organization. (2011). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Stanford University. (2021). Personal Protective Equipment Requirements. SLAC National Accelerator Laboratory. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Occupational Safety and Health Guidelines for Chemical Hazards. CDC Stacks. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Environment, Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. United States Department of Labor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide. Office of Research Services. Retrieved from [Link]
-
Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-(Benzyloxy)quinoline | 131802-60-3 [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
